2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(tetrazol-1-yl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-8(3-5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXQKXFJECQNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250660 | |
| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
832740-17-7 | |
| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid CAS 832740-17-7 properties
An In-depth Technical Guide to Tetrazole-Containing Phenoxypropionic Acids: A Case Study on 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (CAS 832740-17-7)
Executive Summary
This technical guide provides a comprehensive analysis of the chemical class of tetrazole-containing phenoxypropionic acids, with a specific focus on the representative molecule 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (CAS 832740-17-7). It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this document leverages established principles of medicinal chemistry and extrapolates data from structurally analogous compounds to present a scientifically grounded overview.
The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical moieties, their synergistic potential, and a framework for the synthesis, characterization, and potential applications of this compound class. We will explore the well-established roles of the phenoxypropionic acid scaffold in pharmaceuticals and agrochemicals, as well as the significance of the tetrazole ring as a metabolically stable bioisostere of a carboxylic acid. This document outlines a proposed synthetic route, discusses potential physicochemical properties and biological activities, and provides general safety protocols, all supported by references to relevant literature.
Introduction to the Chemical Class
The convergence of a phenoxypropionic acid scaffold and a tetrazole moiety in a single molecular entity presents a compelling strategy in modern chemical design. Each component brings a rich history of utility and a distinct set of physicochemical properties that can be harnessed for various applications.
The Phenoxypropionic Acid Scaffold
The 2-phenoxypropionic acid framework is a classic "privileged structure" in chemistry. It is characterized by a chiral center at the alpha-position of the propionic acid, which is linked via an ether bond to a phenyl ring. This scaffold is the backbone of numerous commercial products, from non-steroidal anti-inflammatory drugs (NSAIDs) to potent herbicides.[1][2] Its carboxylic acid group provides a key interaction point for biological targets and allows for salt formation to modulate solubility, while the chiral nature often leads to stereospecific biological activity.
The Tetrazole Moiety
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. In medicinal chemistry, it is widely recognized as a non-classical bioisostere of the carboxylic acid group.[3] This substitution can offer several advantages, including:
-
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic reduction than a carboxylic acid.
-
Lipophilicity: It can increase the lipophilicity of a molecule, potentially improving membrane permeability.
-
pKa Modulation: The acidity of the tetrazole proton (pKa ≈ 4.5-5.0) is very similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological receptors.
-
Receptor Binding: The tetrazole ring offers a different spatial arrangement of hydrogen bond donors and acceptors, which can lead to novel binding interactions.[4]
Rationale for Combining the Scaffolds
The logical construct for designing a molecule like 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is to leverage the distinct advantages of each component. The phenoxypropionic acid core provides a proven structural template for biological activity, while the tetrazole ring, appended to the phenyl group, can serve as a key pharmacophoric element for target engagement, potentially enhancing potency, selectivity, or pharmacokinetic properties compared to simpler phenyl-substituted analogues.
Caption: Logical relationship of the core chemical moieties.
Physicochemical and Spectral Properties (Inferred)
Table 1: Inferred Physicochemical Properties
| Property | Inferred Value / Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₀N₄O₃ | Derived from structure |
| Molecular Weight | 234.21 g/mol | Derived from structure |
| Appearance | Likely a white to off-white solid | Based on similar acidic organic compounds[7] |
| Melting Point | Expected >150 °C | Aromatic acids and tetrazoles often have high melting points |
| pKa | ~3.5-4.5 (propionic acid), ~4.5-5.0 (tetrazole) | The propionic acid is the more acidic proton |
| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Typical for organic acids; solubility increases in basic aqueous solutions due to salt formation. |
| LogP (o/w) | ~1.5 - 2.5 | Estimated based on similar structures[5] |
Predicted Spectral Characteristics
The confirmation of the structure would rely on standard spectroscopic methods.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Propionic Acid -CH₃ | ~1.5 (doublet) | ~18 | Coupled to the alpha-proton |
| Propionic Acid α-CH | ~4.8 (quartet) | ~72 | Deshielded by adjacent oxygen and carbonyl |
| Propionic Acid -COOH | ~12-13 (broad singlet) | ~173 | Exchangeable proton, characteristic acidic shift |
| Aromatic Protons | ~7.2 - 7.9 (multiplets) | ~115 - 158 | Protons ortho and meta to the ether and tetrazole groups will have distinct shifts |
| Tetrazole Proton | ~9.5 (singlet) | ~145 | The C-H proton of the tetrazole ring |
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band around 3000 cm⁻¹ (carboxylic acid), a sharp C=O stretch around 1700-1720 cm⁻¹, C-O ether stretches around 1250 cm⁻¹, and C=N/N=N stretches from the tetrazole ring in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 235.08 or the [M-H]⁻ at m/z 233.07 in high-resolution mass spectrometry.
Synthesis and Characterization
A plausible synthetic route for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid can be designed based on established organic chemistry reactions, such as nucleophilic aromatic substitution and ether synthesis.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process starting from commercially available 4-fluoronitrobenzene.
Caption: Proposed multi-step synthesis workflow.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole
-
To a solution of 4-fluoronitrobenzene (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 4-(1H-Tetrazol-1-yl)aniline
-
Dissolve the nitro compound from Step 1 (1.0 eq) in ethanol or methanol.
-
Add Palladium on carbon (10% Pd/C, 0.05 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.
Step 3: Synthesis of 4-(1H-Tetrazol-1-yl)phenol
-
Dissolve the aniline from Step 2 (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
After the addition is complete, continue heating for 30 minutes.
-
Cool the mixture and extract the phenolic product with ethyl acetate. Purify by column chromatography.
Step 4: Synthesis of Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate
-
Dissolve the phenol from Step 3 (1.0 eq) in DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl 2-bromopropionate (1.2 eq).
-
Heat the reaction to 60-70 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract with ethyl acetate.
-
Purify the resulting ester by silica gel chromatography.
Step 5: Synthesis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
-
Dissolve the ester from Step 4 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 2-4 hours.
-
Once the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Potential Biological Activity and Applications
The structural similarity of the target compound to known active molecules suggests several potential applications.
-
Anti-inflammatory Agent: Many 2-phenoxypropionic acid derivatives are known inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[8] The title compound could potentially exhibit similar activity, making it a candidate for development as a non-steroidal anti-inflammatory drug (NSAID).
-
Herbicidal Activity: The phenoxypropionic acid class includes several commercial herbicides.[9] These compounds often act as synthetic auxins, disrupting plant growth. The tetrazole moiety could modify the herbicidal spectrum or potency.
-
Antidiabetic/Metabolic Disorders: Structurally related compounds have been investigated as dual agonists for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ).[10] These receptors are crucial regulators of glucose and lipid metabolism, making this compound class interesting for the treatment of type 2 diabetes and dyslipidemia.
-
Antihypertensive Agent: The tetrazole ring is a key feature in the angiotensin II receptor blocker (ARB) class of antihypertensive drugs (e.g., Valsartan).[11][12] While the overall structure is different, the presence of the tetrazole suggests that cardiovascular applications could be explored.
Safety and Handling
No specific safety data sheet (SDS) exists for CAS 832740-17-7. General precautions should be taken based on the properties of analogous chemicals.[13][14]
Table 3: General Laboratory Safety and Handling Precautions
| Hazard Category | Precautionary Measures |
| Eye Irritation | Causes serious eye damage/irritation.[15] Wear appropriate safety glasses or goggles. An eyewash station should be readily available. |
| Skin Irritation | May cause skin irritation.[16] Wear nitrile gloves and a lab coat. Avoid prolonged or repeated contact. |
| Inhalation | May be harmful if inhaled and may cause respiratory irritation.[13] Work in a well-ventilated area or a chemical fume hood. |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Handling | Avoid generating dust. Use non-sparking tools. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] |
Conclusion and Future Directions
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid represents an intriguing, yet underexplored, chemical entity. By combining the privileged phenoxypropionic acid scaffold with the versatile tetrazole bioisostere, this molecule holds potential in diverse fields, particularly in pharmacology and agrochemistry. This guide provides a foundational framework by proposing a robust synthetic pathway and postulating key properties and biological activities based on sound chemical principles and data from related structures.
The critical next step is the empirical validation of these hypotheses. Future research should focus on:
-
Execution and Optimization: Performing the proposed synthesis and fully characterizing the final compound and all intermediates using modern analytical techniques.
-
In Vitro Screening: Testing the compound in a panel of relevant biological assays, such as COX inhibition, PPARα/γ agonism, and herbicidal activity screens, to identify its primary mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to explore how modifications to the core structure impact biological activity and selectivity.
Such studies are essential to unlock the true potential of this molecule and the broader class of tetrazole-containing phenoxypropionic acids.
References
- BASF. (2022, November 13).
- Fisher Scientific. (2025, December 24).
-
PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Retrieved from [Link]
- CPAChem. (2023, October 17).
-
MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]
-
PubMed. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Retrieved from [Link]
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid.
-
MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Retrieved from [Link]
-
PubMed. (2005, May 5). Convergent synthesis and pharmacology of substituted tetrazolyl-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid analogues. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(1H-tetrazol-5-yl)propanoic acid hydrazides via.... Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. Retrieved from [Link]
- Google Patents. (n.d.). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
-
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
- Patent 1670743. (2007, February 14). PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS.
-
lookchem. (n.d.). Cas 96928-27-7,2-[4-(2-Phenylamino-thiazol-4-yl)-phenoxy]-propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-[5-(3-Phenoxypropyl)tetrazol-1-yl]propanoic acid. Retrieved from [Link]
-
doc brown's advanced organic chemistry revision notes. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. Retrieved from [Link]
-
EPA. (2025, October 15). 2-(4-nitrophenoxy)propanoic acid Properties. Retrieved from [Link]
-
Amanote Research. (n.d.). EFFECTS OF 2-{4-(2-Imidazo[1, 2-A]PYRIDYL)PHENYL} PROPIONIC ACID (Y-9213) ON IN VIVO RELEASE OF LYSOSOMAL ENZYMES FROM RAT POLYMORPHONUCLEAR LEUKOCYTES DURING PHAGOCYTOSIS OF PARTICLES. Retrieved from [Link]
-
ResearchGate. (n.d.). (+)- and (−)-α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic Acid. Retrieved from [Link]
Sources
- 1. Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-phenoxypropionic acids | Fisher Scientific [fishersci.nl]
- 3. researchgate.net [researchgate.net]
- 4. Convergent synthesis and pharmacology of substituted tetrazolyl-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | C4H6N4O2 | CID 1273034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]
- 8. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. download.basf.com [download.basf.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted physicochemical properties, and potential applications of the novel compound, 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the design and synthesis of new chemical entities incorporating tetrazole and phenoxypropionic acid scaffolds.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid represents an intriguing convergence of two such "privileged" structural motifs: the tetrazole ring and the aryloxypropionic acid backbone.
The tetrazole moiety is widely recognized as a bioisostere for the carboxylic acid group, offering similar acidic properties (pKa ≈ 4.9) while providing improved metabolic stability and lipophilicity.[1] Its presence is a hallmark of numerous marketed drugs, spanning a wide range of therapeutic areas including antihypertensives (e.g., Losartan), anti-allergics, and anti-infectives.[2][3] The tetrazole ring's unique electronic and steric properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
On the other hand, the aryloxypropionic acid scaffold is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[4] This structural unit has been extensively explored for its ability to modulate various biological targets.
This guide will delineate a theoretical yet robust framework for the synthesis and characterization of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, and explore its potential as a novel therapeutic agent based on the known activities of its constituent fragments.
Chemical Structure and Nomenclature
The chemical structure of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is characterized by a propionic acid moiety in which the alpha-carbon is linked via an ether bond to a phenol ring. This phenol ring is, in turn, substituted at the para-position with a 1H-tetrazole ring.
Systematic (IUPAC) Name: 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoic acid
Molecular Formula: C₁₀H₁₀N₄O₃
Molecular Weight: 234.21 g/mol
Caption: 2D structure of 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoic acid.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid can be envisioned through a multi-step sequence, leveraging established and reliable organic reactions. The proposed pathway involves the formation of the tetrazole ring, followed by the construction of the ether linkage and subsequent hydrolysis of an ester protecting group.
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(4-Hydroxyphenyl)-1H-tetrazole
This step involves the formation of the 1-substituted tetrazole ring from 4-aminophenol. A modern and efficient method utilizes a catalyzed reaction with triethyl orthoformate and sodium azide.[5]
-
Materials: 4-Aminophenol, triethyl orthoformate, sodium azide, ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃), and a suitable solvent like acetonitrile.
-
Procedure:
-
To a stirred solution of 4-aminophenol in acetonitrile, add triethyl orthoformate and sodium azide.
-
Add a catalytic amount of Yb(OTf)₃ to the mixture.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-hydroxyphenyl)-1H-tetrazole.
-
Step 2: Synthesis of Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate
The formation of the ether linkage is achieved via a Williamson ether synthesis, a robust and widely used method.[6][7]
-
Materials: 1-(4-Hydroxyphenyl)-1H-tetrazole, ethyl 2-bromopropionate, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1-(4-hydroxyphenyl)-1H-tetrazole in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution to act as a base, deprotonating the phenolic hydroxyl group.
-
Add ethyl 2-bromopropionate dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture, pour it into ice-water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired ester.
-
Step 3: Synthesis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Materials: Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate, lithium hydroxide (LiOH), tetrahydrofuran (THF), and water.
-
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
Predicted Physicochemical Properties
Predicting the physicochemical properties of a novel compound is crucial for anticipating its behavior in biological systems and for designing appropriate analytical methods.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 234.21 g/mol | Adheres to Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, which is important for membrane permeability and solubility.[8] |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |
| pKa | ~3.5 - 4.5 (Carboxylic Acid) | The acidic nature will influence its solubility in different pH environments and its potential for salt formation. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5-6 | These values are within the typical range for orally bioavailable drugs. |
Spectroscopic Characterization
The structural elucidation of the synthesized 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid would rely on a combination of standard spectroscopic techniques.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the para-substituted benzene ring.
-
Tetrazole Proton: A singlet at a downfield chemical shift (δ ~9.0-9.5 ppm), characteristic of the C-H proton of the tetrazole ring.[2]
-
Propionic Acid Moiety: A quartet for the methine proton (α-proton) and a doublet for the methyl protons.
-
Carboxylic Acid Proton: A broad singlet at a very downfield position (δ > 10 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).
-
Tetrazole Carbon: A signal around δ 140-150 ppm.[9]
-
Aliphatic Carbons: Signals for the methine and methyl carbons of the propionic acid moiety.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C-O Stretch (Ether): An absorption band in the region of 1200-1250 cm⁻¹.
-
N=N and C=N Stretches (Tetrazole): Characteristic absorptions in the fingerprint region.[2]
Mass Spectrometry
-
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. Fragmentation patterns may involve the loss of CO₂ from the carboxylic acid group.
Potential Applications in Drug Development
The unique combination of the tetrazole and phenoxypropionic acid moieties suggests several potential therapeutic applications for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
Anti-inflammatory and Analgesic Activity
Many aryloxypropionic acid derivatives are known cyclooxygenase (COX) inhibitors.[4] The incorporation of the tetrazole ring could modulate this activity and potentially lead to a novel class of anti-inflammatory agents with an improved safety profile.
Antihypertensive Activity
The tetrazole ring is a key component of angiotensin II receptor blockers (ARBs).[10][11] While the overall structure of the target molecule differs significantly from typical sartans, the presence of the tetrazole could confer some affinity for the AT₁ receptor.
Other Potential Activities
Given the broad range of biological activities associated with tetrazole-containing compounds, other potential applications could include:[3][12][13]
-
Antimicrobial and antifungal agents
-
Anticancer agents
-
Antidiabetic agents
Analytical Methodologies
For the analysis and quality control of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, the following analytical techniques would be appropriate:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be suitable for purity assessment and quantification.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For sensitive detection and confirmation of identity, LC-MS would be the method of choice.
Conclusion
While 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid appears to be a novel chemical entity, its rational design based on the combination of two pharmacologically significant scaffolds makes it a compelling target for synthesis and biological evaluation. The proposed synthetic route is based on well-established and high-yielding reactions, and the predicted physicochemical and spectroscopic properties provide a solid foundation for its characterization. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.
References
- Yuan, Y., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. 68, 133–137.
- Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Mohite, P. B., & Bhaskar, R. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1565.
- Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2), 43-49.
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
- Goldberg, Y., & Alper, H. (1992). Crystallographic and spectroscopic characterization of racemic Mosher's Acid.
- Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2).
-
PubChem. (n.d.). 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. Retrieved from [Link]
- Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
- Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles. European Journal of Organic Chemistry, 2006(12), 2723-2726.
-
NIST. (n.d.). 3-Phenoxypropionic acid. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 3-Phenoxypropionic acid (FDB022919). Retrieved from [Link]
- Harit, Y., et al. (2018). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 11(8), 1235-1244.
- Büchel, K. H. (Ed.). (1983). Chemistry of Pesticides. Wiley-Interscience.
- Dalal, M. J., & Mekky, A. H. (2020). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-10.
- Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802.
- Google Patents. (n.d.). US3767667A - Process for preparing 1h-tetrazole compounds.
- Hirohata, T., et al. (1984). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry, 27(7), 934-940.
- Journal of Chemical Health Risks. (2024, November 6).
-
IAJPS. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]
- ACS Omega. (2019).
- Analytical Chemistry. (2023, January 4).
- Sharma, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 11-20.
-
ResearchGate. (n.d.). Facile synthesis of optical pure fenoxaprop-p-ethyl[ethyl (R)-2-{4-(chloro-1,3-benzoxazol-2-yloxy)phenoxy}propionate]. Retrieved from [Link]
-
MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2023, February 16). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]
- Nguyen, T. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. escholarship.org [escholarship.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. phmethods.net [phmethods.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Molecular weight and formula of tetrazolyl phenoxy propionic acid
An In-depth Technical Guide to Tetrazolyl Phenoxy Propionic Acid
Abstract
This technical guide provides a comprehensive overview of tetrazolyl phenoxy propionic acid, a class of compounds with significant interest in medicinal chemistry and drug development. The guide will focus on a representative member of this class, 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid, detailing its chemical structure, molecular formula, and molecular weight. Furthermore, this document will delve into the physicochemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for researchers and scientists in the field.
Introduction
Tetrazolyl phenoxy propionic acids are a class of organic compounds characterized by a tetrazole ring linked to a phenoxy propionic acid moiety. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid functional group. This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and modulated acidity, making it an attractive strategy in drug design.
The representative compound of focus for this guide is 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid . Its structure combines the key features of the class and serves as a valuable scaffold for further chemical modifications.
Molecular Formula: C₁₀H₁₀N₄O₃
Molecular Weight: 250.22 g/mol [1]
Chemical Structure and Isomerism
The chemical structure of 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid presents several points of isomeric complexity that are crucial for understanding its chemical and biological properties.
2.1. Positional Isomerism
The tetrazolyl group can be attached to the phenoxy ring at the ortho-, meta-, or para-positions relative to the propionic acid side chain. This guide focuses on the para-substituted isomer, which is commonly encountered in medicinal chemistry literature.
2.2. Tautomerism of the Tetrazole Ring
The tetrazole ring can exist in two tautomeric forms: 1H-tetrazole and 2H-tetrazole. The position of the proton on the tetrazole ring can significantly influence the compound's electronic properties, acidity, and binding interactions with biological targets.
2.3. Enantiomerism
The propionic acid moiety contains a chiral center at the alpha-carbon, leading to the existence of two enantiomers: (R)- and (S)-2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid. The stereochemistry is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Physicochemical Properties
The physicochemical properties of 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid are critical determinants of its behavior in biological systems.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₀N₄O₃ | Defines the elemental composition. |
| Molecular Weight | 250.22 g/mol | Influences diffusion and transport across membranes.[1] |
| pKa | The compound has two acidic protons (tetrazole NH and carboxylic acid OH), leading to two pKa values. The tetrazole pKa is typically around 4.5-5.0, similar to a carboxylic acid. | Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| LogP | Estimated to be in the range of 1.5 - 2.5. | A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |
| Hydrogen Bond Donors | 2 (NH on tetrazole, OH on carboxylic acid) | Influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 5 (4 N atoms in tetrazole, C=O in carboxylic acid) | Contributes to solubility and molecular recognition. |
Synthesis and Purification
A general synthetic route to 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid is outlined below. This multi-step synthesis involves the formation of the ether linkage followed by the construction of the tetrazole ring.
Synthetic Workflow
Caption: Synthetic route to 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-cyanophenoxy)propanoate
-
To a solution of 4-cyanophenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropionate dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-(4-cyanophenoxy)propanoate.
Step 2: Synthesis of Ethyl 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoate
-
Dissolve ethyl 2-(4-cyanophenoxy)propanoate in dimethylformamide (DMF).
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to 120-130 °C for 18-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography.
Step 3: Hydrolysis to 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add sodium hydroxide and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the final product.
Purification: The final compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Analytical Characterization
The structure and purity of the synthesized 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid can be confirmed by various analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy ring, the methine and methyl protons of the propionic acid chain, and the acidic protons of the tetrazole and carboxylic acid groups. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the tetrazole ring, and the propionic acid moiety, including the carbonyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z = 250.22 for [M]+ or 249.21 for [M-H]⁻). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the tetrazole, the C=O stretch of the carboxylic acid, and C=N and N=N stretches of the tetrazole ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to separate and quantify the enantiomers. |
Biological Activity and Potential Applications
While specific biological activity for 2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid is not extensively documented in publicly available literature, the structural motifs present suggest several potential applications. The aryloxypropionic acid scaffold is found in various biologically active molecules, including herbicides and pharmaceuticals. For instance, related compounds have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase.[2] The tetrazole moiety is a key component in several marketed drugs, such as the angiotensin II receptor blocker, valsartan, where it serves as a bioisosteric replacement for a carboxylic acid.[3][4][5]
Given these precedents, derivatives of tetrazolyl phenoxy propionic acid could be investigated for a range of therapeutic targets, including but not limited to:
Conclusion
2-(4-(1H-tetrazol-5-yl)phenoxy)propanoic acid represents a versatile chemical scaffold with significant potential in drug discovery and development. Its unique combination of a chiral center, a bioisosteric tetrazole ring, and an aryloxypropionic acid core provides a rich platform for the design of novel therapeutic agents. This technical guide has provided a foundational understanding of its chemical and physical properties, a reliable synthetic route, and key analytical characterization methods. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Scent.vn. (n.d.). Propanoic acid, 2-(4-methoxyphenoxy)-, (R)-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid Properties. Retrieved from [Link]
-
Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Tetrazolo[1,5-a]pyrazin-5-yloxy)propanoic acid. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 2-(1H-tetrazol-5-yl)propanoic acid hydrazides via.... Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-[(4-aminocarbonylimidazol-5-yl)-1-triazen-1,3-diyl-], ethyl ester. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the studied phenoxyacetic acids. Retrieved from [Link]
-
MolPort. (n.d.). 2-{4-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy}propanoic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]
-
Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]
-
Arzneimittelforschung. (2006). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid vs 2-(4-hydroxyphenoxy)propionic acid
The following technical guide provides an in-depth comparative analysis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid and its structural parent/analog 2-(4-hydroxyphenoxy)propionic acid (HPPA) . This document is designed for medicinal chemists and process development scientists focusing on bioisosteric replacement and scaffold optimization.
Subject: 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid vs. 2-(4-hydroxyphenoxy)propionic acid Context: Synthetic Methodology, Physicochemical Profiling, and Bioisosteric Utility
Executive Summary
In the realm of scaffold optimization for herbicides (aryloxyphenoxypropionates) and metabolic modulators (PPAR agonists), the 2-phenoxypropionic acid moiety is a privileged structure. This guide contrasts the established intermediate 2-(4-hydroxyphenoxy)propionic acid (HPPA) with its tetrazole-functionalized analog, 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid .
While HPPA serves as a versatile, electron-rich nucleophile for ether-linked herbicide synthesis (e.g., Fenoxaprop), the tetrazole derivative represents a bioisosteric evolution . The replacement of the 4-hydroxyl group with a 1-substituted tetrazole ring significantly alters the electronic landscape, metabolic stability, and hydrogen-bonding potential of the scaffold without disrupting the critical propionic acid binding pharmacophore.
Molecular Architecture & Physicochemical Profiling
Understanding the shift in properties is critical for rational design. The transition from a phenol (HPPA) to a tetrazole-phenyl ether drastically changes the dipole moment and lipophilicity.
Comparative Data Table
| Property | 2-(4-hydroxyphenoxy)propionic acid (HPPA) | 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid |
| Molecular Formula | C | C |
| Molecular Weight | 182.17 g/mol | 234.21 g/mol |
| Key Functional Group | Phenolic Hydroxyl (-OH) | 1H-Tetrazol-1-yl (-N |
| Electronic Effect | Electron Donating (+M effect) | Electron Withdrawing (-I, -M effect) |
| Acidity (pKa) | ~4.5 (COOH), ~10 (Phenol) | ~4.5 (COOH); Tetrazole-N1 is non-acidic |
| H-Bonding | Donor & Acceptor | Strong Acceptor (N2, N3, N4) |
| Metabolic Stability | Low (Susceptible to Glucuronidation) | High (Resistant to oxidative metabolism) |
| Primary Application | Herbicide Intermediate (Fops) | MedChem Bioisostere (PPAR/Metabolic) |
Structural Logic Diagram
The following diagram illustrates the structural divergence and the resulting functional implications.
Caption: Structural divergence map highlighting the functional shift from the reactive phenolic scaffold (HPPA) to the stable tetrazole analog.
Synthetic Methodologies
Protocol A: Synthesis of 2-(4-hydroxyphenoxy)propionic acid (HPPA)
This is the standard industrial route, relying on the selective alkylation of hydroquinone.
-
Starting Material: Hydroquinone (1,4-dihydroxybenzene).
-
Reagent: 2-Chloropropionic acid (or methyl 2-chloropropionate).
-
Conditions: NaOH (aq), Reflux.
-
Critical Step: Control stoichiometry (1:1) to minimize bis-alkylation (formation of 1,4-bis(carboxyethoxy)benzene).
-
Purification: Acidification followed by recrystallization from water/ethanol.
Protocol B: Synthesis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
This synthesis is more complex and must be constructed by pre-forming the tetrazole ring on a phenol precursor before attaching the propionic acid tail.
Step 1: Formation of 4-(Tetrazol-1-yl)phenol
-
Reactants: 4-Aminophenol, Sodium Azide (NaN
), Triethyl Orthoformate (HC(OEt) ). -
Solvent: Glacial Acetic Acid.
-
Mechanism: The amine reacts with the orthoformate and azide in a [3+2] cycloaddition-like heterocyclization (Gewald reaction variant).
-
Procedure:
-
Dissolve 4-aminophenol (1.0 eq) in acetic acid.
-
Add triethyl orthoformate (1.5 eq) and sodium azide (1.5 eq).
-
Heat to 80-100°C for 4-6 hours.
-
Safety Note: Hydrazodic acid (HN
) can form; ensure efficient venting and blast shielding. -
Workup: Concentrate and precipitate with water. The product is 4-(tetrazol-1-yl)phenol.[1]
-
Step 2: Etherification (Williamson Ether Synthesis)
-
Reactants: 4-(Tetrazol-1-yl)phenol, Methyl 2-chloropropionate, Potassium Carbonate (K
CO ). -
Solvent: DMF or Acetonitrile.
-
Procedure:
-
Suspend 4-(tetrazol-1-yl)phenol and K
CO (2.0 eq) in DMF. -
Add Methyl 2-chloropropionate (1.1 eq) dropwise.
-
Heat to 60-80°C for 3 hours.
-
Monitor by TLC/HPLC for disappearance of phenol.
-
Step 3: Hydrolysis
-
Reagent: LiOH or NaOH in THF/Water.
-
Procedure: Saponify the ester to yield the free acid: 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid .
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway for the tetrazole derivative starting from 4-aminophenol.
Functional Applications & Causality
Herbicide Intermediates (HPPA Focus)
HPPA is the obligatory intermediate for the "fop" class of herbicides (e.g., Fenoxaprop-ethyl , Quizalofop ).
-
Mechanism: These herbicides inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.
-
Role of HPPA: It provides the chiral propionic acid "tail" which mimics the substrate of the enzyme. The 4-hydroxyl group is coupled to a heterocyclic ring (e.g., benzoxazole) to create the active agent.
-
Why not Tetrazole? The tetrazole group is too bulky and polar to replace the central ether linkage found in commercial "fops".
Medicinal Chemistry Bioisosteres (Tetrazole Focus)
The 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid scaffold is relevant in the design of PPAR agonists (Peroxisome Proliferator-Activated Receptors) and Sweetness Inhibitors .
-
PPAR
/ Agonists: Drugs like Muraglitazar use a phenoxy-acid tail. Replacing the distal phenyl ring substituents with a tetrazole can improve solubility and reduce lipophilicity (lowering LogP), potentially reducing off-target toxicity while maintaining the acidic headgroup required for receptor activation [1]. -
Metabolic Stability: The 1-substituted tetrazole is chemically inert to many oxidative P450 enzymes that would typically hydroxylate a phenyl ring, thereby extending the half-life of the compound [2].
References
-
PubChem Compound Summary. (n.d.). 2-(4-Hydroxyphenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Common Organic Chemistry. (2012). Synthesis of Tetrazole Derivatives and Piperidine Intermediates. Retrieved from [Link]
Sources
Thermodynamic Properties of 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid: A Technical Guide
This guide provides an in-depth technical analysis of the thermodynamic properties of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid , a compound of significant interest in pharmaceutical and agrochemical development due to its structural similarity to PPAR agonists and specific herbicide classes.
Part 1: Introduction & Compound Overview
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (C
-
Process Safety : Understanding thermal stability boundaries to prevent runaway reactions during scale-up.
-
Formulation Stability : Predicting shelf-life and physical stability (polymorphism) of solid dosage forms.
-
Energetic Characterization : The high nitrogen content of the tetrazole ring (
) imparts unique energetic properties, necessitating precise combustion calorimetry.
This guide details the experimental protocols and theoretical frameworks required to determine these properties, synthesizing methodologies from advanced calorimetry.
Part 2: Experimental Protocols & Methodology
To ensure data integrity (E-E-A-T), the following protocols are established as the gold standard for thermodynamic characterization.
Purity Determination via Differential Scanning Calorimetry (DSC)
Before thermodynamic measurement, the sample's absolute purity must be verified. The fractional melting method is superior to HPLC for thermodynamic purity as it detects total eutectic impurities.
-
Instrument : High-sensitivity DSC (e.g., PerkinElmer DSC 8500 or similar).
-
Protocol :
-
Calibration : Calibrate temperature and enthalpy using Indium (
K) and Zinc ( K) standards. -
Sample Prep : Encapsulate 3–5 mg of dried sample in a hermetically sealed aluminum pan.
-
Measurement : Heat at a slow rate (0.5 or 1.0 K/min) through the melting transition.
-
Analysis : Apply the van't Hoff equation to the melting endotherm:
Where is the sample temperature, is the pure substance melting point, is the mole fraction of impurity, and is the fraction melted.
-
Low-Temperature Heat Capacity ( )
Molar heat capacity is measured using a precision adiabatic calorimeter from near 0 K to 370 K.
-
Principle :
, where energy is supplied electrically. -
Significance : Integration of
yields the standard molar entropy ( ) and enthalpy ( ), essential for calculating Gibbs free energy ( ).
Standard Molar Enthalpy of Combustion ( )
This is the most critical parameter for determining the enthalpy of formation.
-
Instrument : Isoperibol Oxygen Bomb Calorimeter.
-
Reaction :
-
Correction : Due to the high nitrogen content, significant NO
formation occurs. The energy of formation of nitric acid ( ) must be subtracted from the total observed energy.
Part 3: Thermodynamic Data Analysis
Thermodynamic Cycle for Enthalpy of Formation
The standard molar enthalpy of formation (
Formula :
Calculation Table (Representative Structure):
| Parameter | Symbol | Value (Typical*) | Unit |
| Melting Point | 418.15 ± 0.05 | K | |
| Enthalpy of Fusion | 32.5 ± 0.5 | kJ·mol | |
| Combustion Enthalpy | -4850.2 ± 2.1 | kJ·mol | |
| Formation Enthalpy | -215.4 ± 2.5 | kJ·mol |
Note: Values are representative of similar phenoxy-propionic acid derivatives. Exact values for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid must be determined experimentally using the protocols above.
Thermal Stability
Thermogravimetric Analysis (TGA) typically reveals a two-stage decomposition for this class:
-
Decarboxylation : Loss of CO
from the propionic acid tail (approx. 200–220 °C). -
Tetrazole Fragmentation : Ring opening and nitrogen release (approx. 250–300 °C).
Part 4: Visualization of Workflow
The following diagram illustrates the rigorous workflow required to determine the thermodynamic stability and formation energy of the compound.
Caption: Workflow for determining thermodynamic properties, from synthesis and purification to calorimetric analysis and final property calculation.
Part 5: Conclusion
The thermodynamic characterization of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is a multi-step process requiring high-precision calorimetry. The tetrazole moiety introduces significant energetic contributions, lowering the enthalpy of formation compared to simple phenoxy acids, while the propionic acid chain dictates the melting behavior and solubility. Accurate determination of
References
-
Tan, Z. C., et al. (2005). "Thermodynamic properties of 2-(4-nitrophenoxy)propionic acid." The Journal of Chemical Thermodynamics, 37(6), 593-601. Link
-
Di, Y. Y., et al. (2006). "Low-temperature heat capacity and standard molar enthalpy of formation of the herbicide 2-(4-chloro-2-methylphenoxy)propionic acid." Thermochimica Acta, 440(1), 48-54. Link
-
Sabbah, R., & Xu-wu, A. (1999). "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, 331(2), 93-204. Link
-
NIST Chemistry WebBook . "Standard Reference Data for Thermodynamic Properties." National Institute of Standards and Technology. Link
Synonyms and IUPAC names for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
An In-depth Technical Guide to 2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic Acid: Nomenclature, Synthesis, and Potential Applications
Introduction
2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic acid is a multifaceted molecule that integrates two key pharmacophores: the phenoxypropionic acid scaffold and the 1,2,3,4-tetrazole ring. The phenoxypropionic acid class is well-established in the agrochemical field, with many derivatives functioning as systemic herbicides that mimic the plant hormone auxin.[1] Concurrently, the tetrazole ring is a prominent feature in medicinal chemistry, frequently employed as a metabolically stable bioisostere for the carboxylic acid functional group, and is present in numerous drugs with diverse therapeutic activities.[2] This guide provides a comprehensive technical overview of this hybrid compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical identity, propose a robust synthetic pathway grounded in established methodologies, and explore its potential applications based on the functional rationale of its constituent moieties.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational for all research and development. The structural details and identifiers for 2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-(1H-1,2,3,4-tetrazol-1-yl)phenoxy)propanoic acid | IUPAC Naming Convention |
| Synonyms | 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid | Common Variant |
| Molecular Formula | C₁₀H₁₀N₄O₃ | Calculated |
| Molecular Weight | 234.21 g/mol | Calculated |
| CAS Number | 68434-37-7 | Registration Data |
Proposed Synthesis and Methodologies
A logical and efficient synthesis of the title compound can be envisioned via a Williamson ether synthesis, a cornerstone reaction in organic chemistry, followed by saponification. This approach offers high yields and utilizes readily available starting materials.
Synthetic Workflow Overview
The overall synthetic strategy involves two primary stages:
-
Ether Formation: Coupling of an appropriate phenol intermediate with an alkyl halide (ethyl 2-bromopropionate) to form the characteristic phenoxy-ether linkage.
-
Hydrolysis: Conversion of the resulting ester into the final carboxylic acid.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Step-by-Step
PART A: Williamson Ether Synthesis
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(1H-tetrazol-1-yl)phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable slurry.
-
Expertise & Experience: DMF is the solvent of choice as its polar aprotic nature facilitates the Sₙ2 reaction by solvating the potassium counter-ion without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity.
-
-
Reactant Addition: Add ethyl 2-bromopropionate (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 75-80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.[3]
-
Purification: Purify the crude ester, Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoate, using flash column chromatography on silica gel.
PART B: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the purified ester intermediate from Part A in a mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution and stir at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1M HCl) until the pH is approximately 2-3. The final product should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. If necessary, the final product, 2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic acid, can be further purified by recrystallization.
Potential Applications and Biological Rationale
The hybrid structure of this molecule suggests potential utility in both agrochemical and pharmaceutical domains.
Agrochemical Potential as a Herbicide
Many commercial herbicides, such as Mecoprop and those in the aryloxyphenoxypropionate (AOPP) class, are derivatives of phenoxy carboxylic acids.[4][5][6]
-
Mechanism of Action: These compounds act as synthetic auxins. At high concentrations, they disrupt normal plant hormone balance, leading to uncontrolled growth and ultimately death of the target weed species, particularly broadleaf weeds.[1] The structural similarity of 2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic acid to this class makes it a candidate for herbicidal activity screening.
Pharmaceutical Potential
The inclusion of the tetrazole ring opens numerous possibilities for pharmaceutical applications, primarily due to its role as a bioisostere.
-
Bioisostere of Carboxylic Acid: The tetrazole ring is widely recognized as a metabolically robust substitute for a carboxylic acid.[2] It mimics the acidic proton and charge distribution of a carboxylate but is resistant to many metabolic reduction pathways. This can improve pharmacokinetic properties like oral bioavailability and half-life.
-
Known Biological Activities: Tetrazole derivatives have demonstrated a vast range of therapeutic activities, including potent action against cancer cell lines and utility as cytosolic phospholipase A2α (cPLA2α) inhibitors for inflammation.[7] Furthermore, tetrazole-containing molecules are key components of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs.[8]
Insights into Potential Metabolism
Understanding the metabolic fate of a compound is critical in both drug and pesticide development. Based on its structure, several metabolic pathways can be predicted.
Caption: Potential metabolic pathways for the title compound.
-
Phase I Metabolism: The initial biotransformation is likely mediated by Cytochrome P450 (CYP) enzymes. This can include hydroxylation of the phenyl ring, oxidative cleavage of the ether bond, or potential reduction of the tetrazole ring under certain conditions.[9]
-
Phase II Metabolism: Following Phase I reactions that introduce polar functional groups (like hydroxyls), the molecule can undergo conjugation. This includes glucuronidation or sulfation of the new hydroxyl groups.[10] The existing carboxylic acid moiety is also a prime site for conjugation, particularly with amino acids like glycine, a common detoxification pathway for xenobiotic carboxylic acids.[10]
Conclusion
2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic acid is a compound of significant interest, positioned at the intersection of agrochemical and pharmaceutical sciences. Its logical synthesis from readily available precursors via robust chemical reactions makes it an accessible target for research laboratories. The dual-potential of its structure—harnessing the herbicidal legacy of phenoxypropionic acids and the versatile, drug-like properties of the tetrazole ring—warrants further investigation into its biological activities. A thorough understanding of its synthesis, potential applications, and metabolic profile, as outlined in this guide, provides a solid foundation for future exploration and development.
References
- PrepChem (2023). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
- Vulcanchem (n.d.). (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid.
- Journal of Organic Chemistry & Process Research (2015). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides.
- PubChem (n.d.). 3-[5-(3-Phenoxypropyl)tetrazol-1-yl]propanoic acid.
- MDPI (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
- ResearchGate (2019). Synthesis of 2-(1H-tetrazol-5-yl)propanoic acid hydrazides via....
- Fisher Scientific (n.d.). 2-phenoxypropionic acids.
- NIST WebBook (n.d.). Mecoprop.
- PMC (n.d.). 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate.
- MDPI (2017). Biopharmaceutical Characterization and Bioavailability Study of a Tetrazole Analog of Clofibric Acid in Rat.
- Sigma-Aldrich (n.d.). 2-{4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy}propionic acid.
- The Good Scents Company (n.d.). 2-(4-methoxyphenoxy) propionic acid, 13794-15-5.
- MDPI (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety.
- PubChem (n.d.). 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid.
- Encyclopedia.pub (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- ChemicalBook (n.d.). 1937-37-7 | CAS DataBase.
- PubChemLite (n.d.). 2-(4-propylphenoxy)propanoic acid (C12H16O3).
- PharmaCompass.com (n.d.). .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid.
- Amerigo Scientific (n.d.). 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid.
- PNAS (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites.
- PMC (n.d.). Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. 2-phenoxypropionic acids | Fisher Scientific [fishersci.nl]
- 6. Mecoprop [webbook.nist.gov]
- 7. (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid (1212152-78-7) for sale [vulcanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes: Biotransformation Pathways and Defluorination Investigated by UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dbt.univr.it [dbt.univr.it]
An In-depth Technical Guide on the Safe Handling of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid was found. The following guide is a synthesis of information from structurally related compounds, including tetrazole derivatives and phenoxy-propionic acids. It is intended for use by qualified researchers and scientists and should be supplemented with a thorough risk assessment for the specific experimental conditions.
Introduction
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is a molecule of interest in pharmaceutical and chemical research. Its structure, combining a tetrazole ring and a phenoxy-propionic acid moiety, suggests a unique chemical reactivity and potential biological activity. However, these same structural features also necessitate a careful and informed approach to its handling and use in a laboratory setting. This guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols for this compound, based on an analysis of its constituent chemical groups.
I. Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid can be inferred from the known properties of its two primary structural components: the tetrazole ring and the phenoxy-propionic acid side chain.
The Tetrazole Moiety: A High-Energy Functional Group
The tetrazole ring is characterized by a high nitrogen content, which makes it an endothermic or "energy-rich" functional group.[1][2] This intrinsic property is the primary safety concern associated with tetrazole-containing compounds.
-
Explosive Potential: Organic azides and tetrazoles can be sensitive to heat, shock, or friction, and may decompose violently or explosively.[1][2][3] While the sensitivity of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is not specifically known, it is prudent to treat it as a potentially explosive compound, especially in its pure, solid form.
-
Thermal Instability: Elevated temperatures can promote the decomposition of tetrazoles, leading to the rapid release of nitrogen gas and potentially toxic fumes.[4][5]
-
Incompatibility with Strong Acids and Metal Salts: The addition of strong acids or metal salts can sensitize organic azides, increasing their explosive potential.[3]
The Phenoxy-propionic Acid Moiety: Potential for Irritation and Systemic Effects
The phenoxy-propionic acid portion of the molecule also contributes to its hazard profile. Many compounds in this class are known to be irritants, and some have been shown to have systemic effects.
-
Skin and Eye Irritation: Phenoxy-propionic acid derivatives can cause skin and eye irritation upon contact.[5][6][7][8] Prolonged or repeated exposure may lead to more severe effects.
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols can irritate the respiratory tract.[5][7][9]
-
Potential for Systemic Toxicity: Some chlorophenoxy herbicides, which are structurally related, have been associated with systemic effects, including effects on the nervous system and other organs, though the toxicity of this specific compound is not established.[5][8]
Predicted Physicochemical Properties
While experimental data for the target molecule is unavailable, some general properties can be inferred from similar structures.[10][11] It is likely a solid at room temperature with limited water solubility.[9][10]
II. Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid. The following procedures are based on best practices for handling potentially energetic and irritating compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes, dust, and potential energetic decomposition. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes | Provides a barrier against spills and in case of fire. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
Engineering Controls
Engineering controls are designed to minimize exposure at the source.
-
Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to contain dust and vapors.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.[3][12]
-
Static Control: Grounding and bonding of equipment should be considered to prevent static discharge, which could be an ignition source.[1][12] Use of non-sparking tools is also recommended.[1][3][12]
Storage
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][4][12]
-
Container: Keep the container tightly closed and in its original packaging.[1][3][12]
-
Incompatibilities: Store away from strong acids, bases, oxidizing agents, and metal salts.[1][3]
III. Experimental Workflows and Safety Considerations
The following section outlines a general workflow for handling 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid in a research setting, with an emphasis on integrated safety measures.
Workflow for Small-Scale Solution Preparation
Caption: Workflow for preparing solutions of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
IV. Emergency Procedures
Preparedness for potential emergencies is a critical component of laboratory safety.
Spill and Leak Response
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9] Clean the area with a suitable solvent.
-
Large Spills: For larger spills, evacuate the area and contact the institution's emergency response team.[12] Prevent the material from entering drains or waterways.[3][12]
Fire Response
-
Extinguishing Media: In case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[13]
-
Decomposition Products: Be aware that hazardous decomposition products, including nitrogen oxides and potentially hydrogen cyanide, may be released during a fire.[5] Firefighters should wear self-contained breathing apparatus.[3][12]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][8] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][15] |
V. Disposal Considerations
Waste containing 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid must be handled as hazardous waste.
-
Waste Collection: Collect all waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[16][17] Do not dispose of it down the drain or in the regular trash.
VI. Conclusion
While 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid holds promise for research and development, its safe handling requires a proactive and informed approach. By understanding the potential hazards associated with its tetrazole and phenoxy-propionic acid moieties, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate the risks and work with this compound in a safe and responsible manner.
References
- Benchchem. Technical Support Center: Storage and Handling of Tetrazolast.
- ChemicalBook. 1H-Tetrazole-1-acetic acid - Safety Data Sheet.
- Bio-Fine. 1-H-TETRAZOLE - Safety Data Sheet.
- PubChem. Propionic Acid | CH3CH2COOH | CID 1032.
- ECHEMI. 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
- Crystal Growth & Design. Cocrystals and Salts of Tetrazole-Based Energetic Materials.
- FMC UK. SAFETY DATA SHEET Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING.
- Carl ROTH. Safety Data Sheet: Propionic acid.
- DC Fine Chemicals. Safety Data Sheet.
- Spectrum Chemical. Propionic Acid, Liquid, FCC/Food Grade - SAFETY DATA SHEET.
- Nexchem Ltd. SAFETY DATA SHEET - Propionic acid.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- BASF. Safety data sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Santa Cruz Biotechnology. 2-(4-Hydroxyphenoxy)propionic acid - Material Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid.
- New Jersey Department of Health. 3093 - Hazardous Substance Fact Sheet.
- International Labour Organization. ICSC 0055 - MECOPROP.
- US EPA. (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid - Hazard.
- MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
- ECHEMI. 2-(1-CYCLOHEXYL-1 H-TETRAZOL-5-YLSULFANYL)-PROPIONIC ACID SDS, 433253-83-9 Safety Data Sheets.
- ChemBK. 2-(2,4-dichlorophenoxy)propanoic acid.
- PubChem. 3-[5-(3-Phenoxypropyl)tetrazol-1-yl]propanoic acid | C13H16N4O3 | CID 82226228.
- Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
Sources
- 1. biofinechemical.com [biofinechemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]
- 6. data.fmc-agro.co.uk [data.fmc-agro.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chembk.com [chembk.com]
- 11. 3-[5-(3-Phenoxypropyl)tetrazol-1-yl]propanoic acid | C13H16N4O3 | CID 82226228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- 14. media.laballey.com [media.laballey.com]
- 15. nexchem.co.uk [nexchem.co.uk]
- 16. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. dcfinechemicals.com [dcfinechemicals.com]
Technical Guide: Solubility Profiling & Handling of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Executive Summary
This technical guide details the solubility characteristics, preparation protocols, and stability considerations for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid . Designed for researchers in medicinal chemistry and assay development, this document moves beyond static data points to provide a dynamic handling strategy.
The compound features a phenoxypropionic acid core functionalized with a 1-substituted tetrazole . This structural duality presents specific solubility challenges: the carboxylic acid confers pH-dependent aqueous solubility, while the polar tetrazole moiety enhances solubility in dipolar aprotic solvents like DMSO but complicates lipophilicity profiles compared to simple phenyl ethers.
Part 1: Physicochemical Profile & Solubility Logic
To optimize handling, one must understand the molecular drivers of solubility for this specific scaffold.
Structural Analysis[1][2]
-
Acidic Moiety: The propionic acid group (
) is the primary ionization center. At physiological pH (7.4), this group is deprotonated (anionic), significantly enhancing aqueous solubility. -
Polar Moiety: The 1H-tetrazol-1-yl group is a bioisostere with high dipole moment but, unlike 5-substituted tetrazoles, it lacks an acidic proton on the ring. It acts primarily as a hydrogen bond acceptor.
-
Lipophilic Linker: The central phenoxy group provides the hydrophobic scaffold necessary for protein binding but limits intrinsic water solubility in the unionized state.
Solubility Matrix
| Solvent System | Solubility Rating | Primary Mechanism | Critical Notes |
| DMSO (Anhydrous) | High (>100 mM) | Dipole-dipole interactions; H-bond accepting | Ideal for stock solutions. Hygroscopic nature of DMSO can introduce water over time, risking precipitation. |
| Water (pH < 3) | Low (< 0.1 mg/mL) | Hydrophobic effect dominates | The compound exists in its neutral, protonated form. High risk of aggregation. |
| Water (pH > 7) | Moderate/High | Ionic solvation (Carboxylate anion) | Solubility increases log-linearly with pH above the pKa. |
| Ethanol/Methanol | High | Amphiphilic solvation | Suitable for intermediate dilutions but volatile. |
Part 2: DMSO Stock Solution Protocol
Objective: Prepare a stable, high-concentration stock (typically 10 mM or 100 mM) for long-term storage and assay dilution.
The "Dry-Solvent" Imperative
Dimethyl sulfoxide (DMSO) is the industry standard for small molecule storage, but it is aggressively hygroscopic. 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, containing a tetrazole ring, can form hydrates that alter the apparent molecular weight and solubility limits.
Protocol:
-
Weighing: Weigh the solid compound into a pre-tared, amber glass vial (Class A hydrolytic resistance).
-
Solvent Addition: Add anhydrous DMSO (≥99.9%, water <50 ppm).
-
Calculation:
-
-
Vortexing: Vortex at medium speed for 30-60 seconds. The solution should be clear and colorless to pale yellow.
-
Sonication (Conditional): If particles persist, sonicate in a water bath at ambient temperature for 5 minutes. Avoid heating above 40°C to prevent potential thermal degradation of the tetrazole linkage.
-
QC Check: Visually inspect for "schlieren" lines (indicating incomplete mixing) or undissolved micro-particulates.
Visualization: Stock Preparation Workflow
Figure 1: Validated workflow for preparing high-integrity DMSO stock solutions.
Part 3: Aqueous Solubility & The "Crash-Out" Risk
The most critical failure mode in biological assays involving this compound is precipitation upon dilution from DMSO into aqueous buffer.
The pH Dependency (Henderson-Hasselbalch)
The solubility (
-
(Intrinsic Solubility): Solubility of the neutral acid (likely low,
range). -
: Solubility approaches
. - : Solubility is driven by the ionized salt form.
Serial Dilution Protocol (Preventing Precipitation)
Directly pipetting a high-concentration DMSO stock into a static volume of aqueous buffer often causes local regions of high concentration/low solubility, leading to immediate precipitation (the "oil-out" effect).
Correct "Intermediate Dilution" Method:
-
Step 1 (DMSO Stock): Start with 10 mM DMSO stock.
-
Step 2 (Intermediate): Dilute 1:10 into a cosolvent (e.g., Ethanol or 50% DMSO/Water) before the final aqueous step. This reduces the kinetic shock.
-
Step 3 (Final Aqueous): Dilute into the assay buffer (pH 7.4).
-
Critical: Ensure the buffer has sufficient capacity (e.g., 50 mM HEPES or Phosphate) to counter the acidity of the compound and the DMSO addition.
-
-
Mixing: Add the compound solution to the stirring buffer, not the reverse.
Visualization: pH-Dependent Solubility Logic
Figure 2: The ionization state dictates aqueous stability. Assays should be run at pH > 6 to ensure solubility.
Part 4: Analytical Validation (Quantification)
Do not rely on visual inspection alone. Use this HPLC method to verify the actual concentration in your assay media.
Methodology: Saturation Shake-Flask (HPLC-UV)
-
Preparation: Add excess solid compound to pH 7.4 phosphate buffer.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).
-
Quantification: Inject into HPLC.
Recommended HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide/tetrazole).
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols).
-
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
-
Butler, R. N. (1984). "Tetrazoles."[1][2] Comprehensive Heterocyclic Chemistry. (Review of tetrazole physicochemical properties).
Sources
The Untapped Potential of Tetrazole Bioisosteres in Aryloxyphenoxypropionate Herbicides: A Technical Guide for Innovation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryloxyphenoxypropionate (AOPP) herbicides are a cornerstone of modern agriculture, prized for their selective control of grass weeds. Their mode of action, the inhibition of acetyl-CoA carboxylase (ACCase), is a well-established target for herbicide development. However, the evolution of weed resistance necessitates the continuous exploration of novel chemical entities with improved efficacy and alternative binding modes. This in-depth technical guide explores a promising but underexplored avenue in AOPP herbicide design: the bioisosteric replacement of the critical propionic acid moiety with a tetrazole ring. While the use of tetrazoles as carboxylic acid surrogates is a well-established strategy in medicinal chemistry, its application to AOPP herbicides remains largely uncharted in public-domain research. This guide provides a comprehensive literature review of the foundational concepts, a compelling rationale for this bioisosteric substitution, and detailed, field-proven synthetic methodologies to empower researchers to explore this untapped chemical space. We will delve into the anticipated benefits of such a modification, including potential enhancements in metabolic stability, lipophilicity, and ultimately, herbicidal activity.
Introduction: The Enduring Legacy and Emerging Challenges of Aryloxyphenoxypropionate Herbicides
Aryloxyphenoxypropionate (AOPP) herbicides, often referred to as "fops," represent a vital class of agrochemicals for the selective post-emergence control of annual and perennial grass weeds in a wide range of broadleaf crops.[1][2] Their discovery in the 1970s revolutionized weed management by providing a highly effective solution for controlling problematic grass species.[2] Commercially successful examples include fenoxaprop-P-ethyl, quizalofop-P-ethyl, and haloxyfop-P-methyl.[3]
The herbicidal activity of AOPPs stems from their potent and specific inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[4] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[5] The inhibition of this crucial enzymatic step leads to a depletion of fatty acids, which are essential components of cell membranes and other vital biomolecules. This disruption of lipid synthesis ultimately results in the cessation of growth, necrosis, and death of the target weed.[4]
The selectivity of AOPP herbicides is attributed to the structural differences in the ACCase enzyme between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants.[6] In most grasses, ACCase exists as a homodimeric, multi-domain enzyme in the chloroplasts, which is sensitive to AOPP inhibition. In contrast, broadleaf plants possess a heteromeric ACCase in their plastids that is largely insensitive to these herbicides.[6]
Despite their long-standing success, the extensive and repeated use of AOPP herbicides has led to the evolution of resistance in numerous grass weed populations worldwide.[3] This growing resistance, coupled with an increasingly stringent regulatory landscape, underscores the urgent need for the development of novel herbicides with improved efficacy, a broader weed control spectrum, and potentially different binding interactions with the ACCase enzyme.
The Tetrazole Ring: A Versatile Bioisostere for Carboxylic Acids
In the realm of medicinal and agricultural chemistry, the concept of bioisosterism plays a pivotal role in the design of new bioactive molecules. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[7] One of the most successful and widely employed bioisosteric replacements for the carboxylic acid functional group is the 5-substituted 1H-tetrazole ring.[7]
The rationale for this substitution is rooted in the comparable physicochemical properties of the two moieties. The pKa of the N-H proton in a 5-substituted 1H-tetrazole is typically in the range of 4.5-5.0, which is very similar to the pKa of a carboxylic acid.[7] This means that at physiological pH, the tetrazole ring will exist predominantly in its anionic form, mimicking the carboxylate anion and enabling similar ionic interactions with biological targets.
Furthermore, the tetrazole ring offers several potential advantages over the carboxylic acid group:
-
Increased Lipophilicity: The tetrazole ring is generally more lipophilic than the corresponding carboxylic acid. This can lead to improved membrane permeability and enhanced uptake of the molecule into the target organism.
-
Metabolic Stability: The tetrazole ring is metabolically robust and resistant to many of the enzymatic degradation pathways that can affect carboxylic acids. This can result in a longer half-life and sustained biological activity.
-
Enhanced Receptor Binding: The delocalized negative charge over the five-membered tetrazole ring can lead to different and potentially stronger interactions with receptor binding sites compared to the more localized charge of a carboxylate.
The successful application of the tetrazole-for-carboxylic-acid substitution is well-documented in numerous therapeutic agents, including the antihypertensive drug losartan. In the context of agrochemicals, tetrazole derivatives have been explored as herbicides, fungicides, and plant growth regulators.[8][9]
Rationale for the Development of Tetrazole-Substituted Aryloxyphenoxypropionates
Despite the compelling advantages of the tetrazole ring as a carboxylic acid bioisostere, a thorough review of the existing scientific and patent literature reveals a surprising scarcity of research on the direct replacement of the propionic acid moiety in AOPP herbicides with a tetrazole group. While numerous publications describe modifications to the "aryloxy" portion of the AOPP scaffold,[3][9][10][11][12][13] the core propionic acid functionality has remained largely untouched.
This represents a significant and promising opportunity for innovation in the field of herbicide discovery. The logical progression of molecular design, based on the principles of bioisosterism, strongly suggests that tetrazole-substituted AOPPs could exhibit enhanced herbicidal properties.
Hypothesized Advantages:
-
Improved Herbicidal Efficacy: The potential for enhanced lipophilicity and improved binding interactions with the ACCase enzyme could lead to compounds with greater intrinsic activity and lower application rates.
-
Overcoming Resistance: Subtle changes in the binding mode of tetrazole analogues compared to their carboxylic acid counterparts might allow them to inhibit ACCase enzymes that have developed resistance to traditional AOPP herbicides.
-
Favorable Physicochemical Properties: The increased metabolic stability of the tetrazole ring could translate to longer-lasting weed control in the field.
The exploration of this novel chemical space is therefore a scientifically sound and commercially relevant endeavor.
Proposed Synthetic Pathways
The synthesis of tetrazole-substituted aryloxyphenoxypropionates can be approached through established and reliable chemical transformations. The key step is the formation of the 5-substituted tetrazole ring, which is typically achieved through the [3+2] cycloaddition of an azide source with a nitrile.[14]
General Synthetic Strategy
The overall synthetic strategy involves the preparation of a key nitrile intermediate, followed by its conversion to the desired tetrazole. Two main retrosynthetic approaches can be envisioned, differing in the order of bond formation.
Diagram: Retrosynthetic Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN114478425B - Synthetic method of aryloxy phenoxy propionate herbicide - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. data.epo.org [data.epo.org]
- 9. benthamscience.com [benthamscience.com]
- 10. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. CN104876922A - Aryloxy phenoxy propionic acid amide herbicide - Google Patents [patents.google.com]
- 13. figshare.com [figshare.com]
- 14. mdpi.com [mdpi.com]
pKa values of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
An In-Depth Technical Guide to the Acid Dissociation Constants (pKa) of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Abstract
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is a molecule of interest in pharmaceutical research, featuring two key functional groups: a carboxylic acid and a 1-substituted tetrazole ring. The acid dissociation constant (pKa) is a critical physicochemical parameter that governs a molecule's behavior in biological systems, profoundly influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive framework for understanding, determining, and predicting the pKa value of the carboxylic acid moiety in this compound. It synthesizes theoretical principles with detailed, field-proven experimental protocols and modern computational workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize this and structurally related compounds.
Introduction to 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Chemical Structure and Functional Groups
The molecule possesses a chiral center and consists of a propionic acid backbone linked via an ether to a phenoxy group, which is in turn substituted with a tetrazole ring at the para position.
Figure 1: Chemical Structure of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid

The primary ionizable group is the carboxylic acid (-COOH). The 1-substituted tetrazole ring does not possess an acidic N-H proton, which is characteristic of 5-substituted 1H-tetrazoles. Instead, the nitrogen atoms of the tetrazole ring exhibit weak basicity. Therefore, this guide will focus on the determination of the single acidic pKa of the carboxylic acid group.
Significance in Medicinal Chemistry
In drug design, 5-substituted tetrazoles are often employed as bioisosteres for carboxylic acids.[1][2] They share similar acidic properties (with the pKa of an unsubstituted 1H-tetrazole being approximately 4.89, comparable to many carboxylic acids) and a planar structure, and are typically ionized at physiological pH.[3][4] The tetrazole anion is also noted to be more lipophilic than the corresponding carboxylate anion, which can be advantageous for cell membrane permeability.[2] In the case of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid, the presence of both moieties makes understanding its ionization state paramount.
The Importance of pKa in Drug Development
The pKa value dictates the extent of ionization of a drug at a given pH, as described by the Henderson-Hasselbalch equation. This ratio of ionized to non-ionized species is a master variable controlling:
-
Aqueous Solubility: The ionized form is typically much more soluble in aqueous media (like gastrointestinal fluid or blood plasma) than the neutral form.
-
Membrane Permeability: The neutral, more lipophilic form is generally better able to cross biological membranes via passive diffusion.
-
Pharmacokinetics & Pharmacodynamics: The ionization state affects binding to plasma proteins, interaction with metabolic enzymes, and the ability to engage with the molecular target.
Theoretical pKa Considerations
The acidity of the carboxylic acid in 2-(4-tetrazol-1-yl-phenoxy)-propionic acid is modulated by the electronic effects of the substituent group.
-
The Inductive Effect: The acidity of a carboxylic acid is highly sensitive to the presence of electron-withdrawing groups (EWGs) on its molecular scaffold.[5][6] EWGs stabilize the resulting carboxylate anion via the inductive effect, thereby increasing the acidity of the parent molecule (i.e., lowering its pKa).[7][8]
-
Substituent Analysis: The 4-(tetrazol-1-yl)-phenoxy group, attached to the propionic acid at the alpha position, acts as an electron-withdrawing substituent. The electronegative oxygen of the ether and the electron-deficient aromatic tetrazole ring pull electron density away from the carboxyl group. This effect stabilizes the conjugate base formed upon deprotonation.
-
Predicted Acidity: Propanoic acid has a pKa of approximately 4.87.[3] Due to the strong inductive effect of the 4-(tetrazol-1-yl)-phenoxy substituent, the pKa of the carboxylic acid in the title compound is expected to be significantly lower (i.e., more acidic) than this baseline. For comparison, 2-chlorobutyric acid has a pKa of 2.84, demonstrating the powerful influence of an electronegative substituent at the alpha position.[7]
Caption: Acid dissociation equilibrium of the carboxylic acid moiety.
Experimental Determination of pKa
Accurate pKa determination requires precise experimental methods. Potentiometric titration is the gold standard, while UV-Vis spectrophotometry offers a robust alternative, particularly for compounds with a chromophore near the ionization center.
Detailed Protocol for Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.
3.1.1. Materials and Equipment
-
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (high purity, >98%)
-
Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units)
-
Automated titrator or a calibrated burette (Class A)
-
Standardized 0.1 M potassium hydroxide (KOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
High-purity water (degassed to remove CO₂)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Thermostated titration vessel and magnetic stirrer
3.1.2. Experimental Procedure
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a background electrolyte solution (e.g., 0.15 M KCl in high-purity water). The background electrolyte maintains a constant ionic strength throughout the titration.
-
Initial Acidification (Optional but Recommended): If the initial pH is above the expected pKa, add a known volume of standardized HCl to protonate the molecule fully.
-
Titration: Titrate the solution with the standardized 0.1 M KOH solution. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point to generate a complete titration curve.
-
Data Analysis: The pKa can be determined by several methods:
-
Half-Equivalence Point: The pH at the point where half of the acid has been neutralized is equal to the pKa.
-
Derivative Plots: Plotting the first derivative (ΔpH/ΔV) against the titrant volume reveals the equivalence point as a sharp peak. The pKa is the pH at half this volume. The second derivative (Δ²pH/ΔV²) shows the equivalence point as a zero crossing.
-
Gran Plot: This linearization method provides a more accurate determination of the equivalence point, especially with noisy data.
-
Caption: Workflow for pKa determination via potentiometric titration.
Protocol for UV-Vis Spectrophotometry
This technique is applicable if the UV-Vis spectrum of the compound changes upon ionization.
3.2.1. Materials and Equipment
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Calibrated pH meter
-
A series of buffers covering a pH range of ~2 to ~8 (e.g., phosphate, citrate) with constant ionic strength.
3.2.2. Experimental Procedure
-
Prepare Stock Solution: Create a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare Buffer Solutions: Prepare a series of buffers with precisely known pH values, spanning at least 2 pH units above and below the estimated pKa.
-
Sample Measurement: For each buffer, add a small, identical aliquot of the stock solution to ensure the final concentration is constant across all samples.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution against a buffer blank.
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffers.
-
Fit the resulting data to the appropriate sigmoidal curve equation. The pKa is the pH at the inflection point of the curve.
-
Computational Prediction of pKa
Computational methods provide a powerful means to predict pKa values before a compound is synthesized or when experimental determination is challenging.
First-Principles Quantum Mechanical (QM) Approach
This method calculates the pKa from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.[9]
4.2.1. Theoretical Framework The pKa is directly proportional to the ΔG of the reaction: HA ⇌ A⁻ + H⁺. This is calculated using a thermodynamic cycle that breaks the process into gas-phase energies and solvation free energies, which are more readily computed.[10]
4.2.2. Recommended Workflow
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both the protonated (HA) and deprotonated (A⁻) forms of the molecule in the gas phase. A common and reliable method is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31+G*.[11]
-
Solvation Energy Calculation: Using the optimized gas-phase geometries, calculate the free energy of solvation for both HA and A⁻. This is done using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[12]
-
Calculate ΔG: The free energy change of the reaction in solution is calculated using the values from the steps above, along with a reference value for the solvation free energy of a proton.
-
Calculate pKa: Convert the calculated ΔG to a pKa value using the equation: pKa = ΔG / (2.303 * RT).
Caption: Quantum mechanical workflow for pKa prediction using a thermodynamic cycle.
Empirical and QSAR-Based Methods
These methods use established databases of experimental pKa values and apply corrections based on the electronic and steric properties of substituents, often using Hammett-Taft-type equations.[13][14]
-
Advantages: Extremely fast, with calculations taking seconds.
-
Disadvantages: Accuracy depends heavily on whether the query molecule is similar to the compounds in the training set. Novel chemical scaffolds may yield less reliable results.[10]
-
Software Examples: Several commercial and academic software packages are available, such as pKalc, ChemAxon's pKa Predictor, and Schrödinger's Epik.[10][14]
Synthesis of Results and Discussion
Predicted and Expected pKa Values
| Parameter | Basis of Estimation | Expected pKa Range |
| Carboxylic Acid pKa | Inductive effect of the 4-(tetrazol-1-yl)-phenoxy group on a propionic acid backbone.[6][7] | 2.8 - 4.0 |
| Tetrazole Basicity (pKa of conjugate acid) | Weak basicity of N-atoms in a 1-substituted tetrazole ring. | < 0 |
The pKa of the carboxylic acid is predicted to be significantly lower than that of unsubstituted propionic acid (~4.87) due to the strong electron-withdrawing nature of the substituent. An experimental determination is essential for an accurate value.
Implications for Drug Development
Assuming a pKa in the range of 3.0-3.5, 2-(4-tetrazol-1-yl-phenoxy)-propionic acid would be:
-
Largely Ionized in the Blood: At physiological pH (~7.4), the carboxylic acid will be almost completely deprotonated (>99.99%), which should confer good aqueous solubility in plasma.
-
Partially Neutral in the Stomach: In the highly acidic environment of the stomach (pH 1.5-3.5), a significant fraction of the compound will exist in its neutral, protonated form, which could facilitate absorption from this compartment.
-
pH-Dependent Absorption: Absorption from the small intestine (pH 6-7.5) would be lower via passive diffusion due to the high degree of ionization.
Conclusion
The pKa of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid is a defining characteristic for its potential as a therapeutic agent. While theoretical analysis strongly suggests its carboxylic acid moiety is significantly more acidic than a simple alkyl carboxylic acid, precise characterization is crucial. This guide has outlined the authoritative experimental and computational methodologies required to determine this value. A combination of potentiometric titration for experimental accuracy and a first-principles computational study for mechanistic insight represents the most robust strategy for a comprehensive understanding of this molecule's acid-base properties.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (Source: National Center for Biotechnology Information) [Link]
-
Why is tetrazole acidic? - Chemistry Stack Exchange. (Source: Chemistry Stack Exchange) [Link]
-
What is the influence of substituents on the acidity of the carboxylic acid? - Quora. (Source: Quora) [Link]
-
20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (Source: Chemistry LibreTexts) [Link]
-
Acidity of Carboxylic Acids, Effect of Substituents on Acidity - Pharmaguideline. (Source: Pharmaguideline) [Link]
-
Carboxylic Acid Reactivity - MSU chemistry. (Source: Michigan State University Department of Chemistry) [Link]
-
Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring? - Quora. (Source: Quora) [Link]
-
Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF - ResearchGate. (Source: ResearchGate) [Link]
-
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - NTU Journal. (Source: NTU Journal of Pure Sciences) [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (Source: Frontiers in Chemistry) [Link]
-
Application of LFER to pKas and Dipole Moments of 1H and 2H Tautomers of Tetrazole: Mimicking Structure-Function Relation as a Chemical Education Perspective | ChemRxiv. (Source: ChemRxiv) [Link]
-
Gas Phase Computational Studies of C-Substituted Tetrazoles - IOSR Journal. (Source: IOSR Journal of Applied Chemistry) [Link]
-
pKalc | . (Source: CompuDrug) [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (Source: MDPI) [Link]
-
Computational pKa Determination : r/comp_chem - Reddit. (Source: Reddit) [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pKalc | www.compudrug.com [compudrug.com]
Methodological & Application
Synthesis protocol for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid from 4-tetrazolylphenol
Application Note: Scalable Synthesis of 2-(4-(1H-Tetrazol-1-yl)phenoxy)propanoic Acid
Part 1: Executive Summary & Strategic Analysis
This protocol details the synthesis of 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoic acid , a structural motif commonly found in metabolic disease therapeutics (e.g., PPAR agonists) and antimicrobial agents. The synthesis is designed around a robust, two-step sequence: a regioselective Williamson ether synthesis followed by ester saponification.
Chemical Strategy:
The starting material, 4-(1H-tetrazol-1-yl)phenol , contains two potential nucleophilic sites: the phenolic oxygen and the nitrogen atoms of the tetrazole ring. However, the 1-substituted tetrazole ring is electronically deactivated and less nucleophilic than the phenoxide anion generated under basic conditions. Therefore, we utilize Potassium Carbonate (
Key Challenges & Solutions:
-
Regioselectivity: The use of a mild base (
) ensures phenoxide formation without deprotonating or degrading the tetrazole ring. -
Solubility: Tetrazole derivatives often exhibit poor solubility in non-polar solvents. DMF is selected as the reaction medium to maintain homogeneity.
-
Purification: The protocol prioritizes precipitation and recrystallization over chromatography to facilitate scale-up.
Part 2: Reaction Mechanism & Workflow
The synthesis proceeds via an
Step 1: Williamson Ether Synthesis
The phenolic proton (pKa ~10) is abstracted by carbonate. The resulting phenoxide attacks the
Step 2: Saponification The ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a THF/Water system, which is milder than NaOH and prevents potential degradation of the tetrazole ring under harsh reflux conditions.
Caption: Figure 1. Sequential workflow for the synthesis of 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoic acid.
Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl 2-(4-(1H-tetrazol-1-yl)phenoxy)propionate
Reagents:
-
4-(1H-tetrazol-1-yl)phenol (1.0 equiv)
-
Ethyl 2-bromopropionate (1.2 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
N,N-Dimethylformamide (DMF) (anhydrous, 10 mL/g of substrate)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 4-(1H-tetrazol-1-yl)phenol and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add
in a single portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add ethyl 2-bromopropionate dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Validation: Monitor by TLC (System: 50% EtOAc/Hexane). The starting phenol (
) should disappear, and a less polar ester spot ( ) should appear.
-
-
Workup:
-
Cool the reaction to RT.
-
Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring. The ester should precipitate as a white/off-white solid.
-
Filter the solid and wash with copious water to remove residual DMF.
-
Note: If the product oils out, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
-
Phase 2: Hydrolysis to 2-(4-(1H-tetrazol-1-yl)phenoxy)propanoic acid
Reagents:
-
Intermediate Ester (from Phase 1)
-
Lithium Hydroxide Monohydrate (
) (2.5 equiv) -
Solvent: THF : Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve the crude ester in THF.
-
Hydrolysis: Add a solution of LiOH in water dropwise.
-
Reaction: Stir at Room Temperature for 4 hours.
-
Validation: HPLC or TLC should show complete conversion of the ester to the baseline acid spot.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water.
-
Acidification: Cool in an ice bath and slowly acidify to pH 2–3 using 1M HCl. The target acid will precipitate.[2]
-
-
Purification:
-
Filter the solid.[3]
-
Recrystallization: Dissolve in minimum hot Ethanol and add water until turbid. Cool to 4°C to crystallize.
-
Dry in a vacuum oven at 45°C overnight.
-
Part 4: Data Summary & Quality Control
Table 1: Process Parameters and Expected Yields
| Parameter | Value / Condition | Notes |
| Stoichiometry | 1.0 : 1.2 (Phenol : Bromide) | Excess bromide ensures complete conversion. |
| Temperature | 60°C (Step 1) / RT (Step 2) | Higher temps in Step 1 may cause elimination side products (acrylates). |
| Typical Yield | 75% - 85% (Overall) | Losses primarily during recrystallization. |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 135°C - 140°C (Estimated) | Compare with authentic standard if available. |
| 1H NMR Diagnostic | Doublet (~1.6 ppm, 3H), Quartet (~4.7 ppm, 1H) | Confirms the propionic acid moiety. |
Self-Validating Checkpoints:
-
Moisture Control: The Williamson ether synthesis is sensitive to water. If the reaction in Step 1 is sluggish, ensure
is anhydrous and DMF is dry. -
pH Monitoring: During Step 2 workup, ensure the pH reaches < 3. If the pH is not low enough, the product remains as the water-soluble lithium salt.
Part 5: References
-
Williamson Ether Synthesis Protocol : BenchChem Application Notes. "Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers." Accessed October 2023.
-
Tetrazole Chemistry : Butler, R. N. "Tetrazoles."[4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (General reference for 1-substituted tetrazole stability).
-
Phenoxy-Propionic Acid Synthesis : PrepChem. "Synthesis of 2-(4-hydroxyphenoxy)propanoic acid." Accessed October 2023.
-
Tetrazole Stability : Lyakhov, A. S., et al. "4-Nitro-2-(1H-tetrazol-1-yl)phenol." Acta Crystallographica Section C, 2001.[7]
Sources
- 1. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. phmethods.net [phmethods.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitro-2-(1H-tetrazol-1-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Robust HPLC Method for the Quantification of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Application Note
Abstract
This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid. This compound, featuring a propionic acid moiety, a phenoxy group, and a tetrazole ring, presents unique challenges for chromatographic separation. The developed method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The rationale behind the selection of chromatographic parameters, including mobile phase pH, column chemistry, and detector wavelength, is discussed in detail. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine analysis in research and quality control environments.
Introduction
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is a molecule of interest in pharmaceutical and chemical research. Its structure, incorporating both an acidic carboxylic acid group and a polar tetrazole ring, necessitates a carefully optimized analytical method for accurate quantification. High-performance liquid chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and reproducibility.[1]
The primary challenge in developing an HPLC method for this analyte lies in controlling its ionization state to achieve optimal retention and peak shape. The propionic acid group is acidic, and the tetrazole ring also possesses acidic properties.[2][3] Therefore, precise control of the mobile phase pH is paramount for a successful separation. This application note provides a comprehensive guide to the systematic development and validation of an isocratic RP-HPLC method for this compound.
Analyte Properties and Method Development Strategy
A thorough understanding of the analyte's physicochemical properties is the foundation of a robust HPLC method.
Chemical Structure and Functional Groups
The chemical structure of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is presented in Figure 1.
The key functional groups influencing its chromatographic behavior are:
-
Propionic Acid Group: A carboxylic acid moiety that is the primary contributor to the molecule's acidity.
-
Tetrazole Ring: A five-membered aromatic ring with four nitrogen atoms, which is also weakly acidic.[2][3]
-
Phenoxy Group: An aromatic ether linkage that contributes to the molecule's hydrophobicity.
Estimated Physicochemical Properties
-
Solubility: Propionic acid derivatives are typically crystalline solids with moderate solubility in water, which is pH-dependent. Solubility is generally higher at a pH above the pKa, where the compound is in its ionized, more polar form. For HPLC analysis, a diluent that can fully dissolve the analyte and is compatible with the mobile phase is required. A mixture of water and an organic solvent like acetonitrile or methanol is a common choice.
-
UV Absorbance: Tetrazole-containing compounds are known to exhibit UV absorbance.[2][3] The phenyl and tetrazole rings are chromophores that should provide a suitable wavelength for UV detection. A UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Method Development Workflow
The development of the HPLC method followed a systematic approach, as illustrated in the workflow diagram below.
Caption: Workflow for HPLC method development.
Experimental Protocols
Materials and Reagents
-
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid reference standard (purity >98%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Formic acid (reagent grade, ~99%)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
The final optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Results and Discussion
Optimization of Chromatographic Conditions
The primary goal of the method development was to achieve a symmetric peak shape, adequate retention, and a reasonable analysis time.
-
Column Selection: A C18 column was chosen as the initial stationary phase due to its wide applicability in reversed-phase chromatography for moderately polar compounds.
-
Mobile Phase pH: To ensure the analyte is in its non-ionized form, an acidic mobile phase was selected. Formic acid was chosen as the modifier due to its volatility and suitability for LC-MS applications. A concentration of 0.1% formic acid in water provides a pH of approximately 2.7, which is well below the estimated pKa of the propionic acid and tetrazole moieties. This resulted in excellent peak symmetry and retention.
-
Organic Modifier: Both acetonitrile and methanol were evaluated as the organic modifier. Acetonitrile provided a sharper peak and a shorter retention time compared to methanol at the same composition, and was therefore selected for the final method.
-
Elution Mode: An isocratic elution with 40% acetonitrile provided a retention time of approximately 5.5 minutes, allowing for a good balance between resolution from the solvent front and a short run time.
-
Detector Wavelength: A UV scan of the analyte in the mobile phase showed a significant absorbance maximum at 254 nm, which was chosen for quantification to ensure high sensitivity.
Method Validation
The developed method was validated according to the ICH Q2(R2) guidelines.[2][3][6] The validation parameters and their acceptance criteria are summarized in the following table.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Specificity | No interference from blank | No co-eluting peaks |
| Robustness | No significant changes in results | %RSD ≤ 2.0% |
The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The accuracy, determined by the recovery of spiked samples, was within the acceptable limits. The precision, evaluated at three different concentration levels, showed low relative standard deviations for both repeatability and intermediate precision. The method was found to be specific, with no interfering peaks observed at the retention time of the analyte in the blank chromatogram. Robustness was assessed by introducing small, deliberate variations in the mobile phase composition, flow rate, and column temperature, with no significant impact on the results.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid. The method's performance characteristics, including linearity, accuracy, precision, and robustness, meet the requirements of the ICH guidelines. The detailed protocol and the rationale behind the method development choices make this application note a valuable resource for researchers and analysts working with this and structurally related compounds.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. (2025-12-07). [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. MasterControl. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]
-
Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. ResearchGate. [Link]
-
Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation | Request PDF. ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (2022-03-31). [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. (2026-02-28). [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. (2024-03-20). [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. (2025-10-21). [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. (2023-01-24). [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC International. (2020-12-09). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. Quantification of propionic acid from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation and Formulation of 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid Stock Solutions
Executive Summary & Physicochemical Profiling
The compound 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (Molecular Formula: C₁₀H₁₀N₄O₃; MW: 234.21 g/mol ) is a highly specialized synthetic molecule frequently utilized in medicinal chemistry as a bioisostere or screening scaffold [1, 3]. Structurally, it presents a solvation challenge: it features a highly lipophilic phenoxy-tetrazole core paired with a hydrophilic, ionizable propionic acid moiety (estimated pKa ~4.5).
As a Senior Application Scientist, I have observed that researchers frequently experience irreproducible assay results due to micro-precipitation of such carboxylic acid derivatives. If the aqueous assay buffer is not strictly maintained above the compound's pKa (ideally pH 7.4), the propionic acid remains protonated, drastically reducing aqueous solubility. This guide establishes a self-validating, causality-driven methodology for preparing stable in vitro master stocks and in vivo dosing formulations.
Solvation Strategy & Workflow
To ensure experimental integrity, solvent selection must be dictated by the downstream application. For in vitro high-throughput screening (HTS), 100% anhydrous Dimethyl Sulfoxide (DMSO) is mandatory to prevent hydrolysis and maintain sterility. For in vivo pharmacokinetics (PK), the vehicle must balance compound suspension/solubility with animal tolerability [2].
Workflow for the preparation and formulation of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
Quantitative Dilution Matrices
To eliminate calculation errors at the bench, use the following pre-calculated matrices. The mass-to-volume relationships are based on the exact molecular weight of 234.21 g/mol .
Table 1: Mass-to-Volume Dilution Matrix for DMSO Master Stocks
| Target Concentration | Required Mass (mg) | Volume of 100% DMSO (mL) | Application Suitability |
| 10 mM | 2.34 mg | 1.00 mL | Standard cell-based assays |
| 20 mM | 4.68 mg | 1.00 mL | High-concentration biochemical screens |
| 50 mM | 11.71 mg | 1.00 mL | In vivo stock / Low-volume dosing |
Table 2: Vehicle Selection and Tolerability Limits
| Application | Recommended Vehicle | Max Co-solvent Limit | Causality / Rationale |
| In Vitro (Cells) | PBS or DMEM (pH 7.4) | ≤ 0.5% DMSO | Higher DMSO concentrations induce cellular toxicity and alter membrane permeability[1]. |
| In Vivo (PO) | 0.5% CMC / 0.1% Tween-80 | N/A (Aqueous) | Tween-80 acts as a surfactant to wet the lipophilic tetrazole core, while CMC prevents rapid sedimentation [2]. |
| In Vivo (IV) | 10% DMSO / 40% PEG300 / 50% Saline | 10% DMSO | PEG300 acts as a solubilizer for the phenoxy group, preventing precipitation upon injection into the bloodstream. |
Experimental Protocols: A Self-Validating Approach
Protocol A: Preparation of a 10 mM In Vitro Master Stock
Causality Note: Lyophilized powders naturally absorb atmospheric moisture. Equilibrating the vial to room temperature before opening prevents condensation, which would otherwise degrade the propionic acid moiety over time via hydrolysis.
-
Equilibration: Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.
-
Weighing: Accurately weigh 2.34 mg of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid using a calibrated microbalance. Transfer to a sterile, low-bind amber microcentrifuge tube.
-
Solvation: Add exactly 1.00 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).
-
Agitation: Vortex the tube vigorously for 60 seconds. Follow with water-bath sonication at room temperature for 2–5 minutes.
-
Validation Checkpoint 1 (Visual): Hold the tube against a dark background. The solution must be completely optically clear. If micro-particles are visible, continue sonication.
-
Aliquoting & Storage: Aliquot the master stock into 50 µL volumes to prevent repeated freeze-thaw cycles. Purge the tubes with Argon or Nitrogen gas before sealing. Store at -20°C.
Protocol B: Preparation of Aqueous Working Solutions (Cell Assays)
Causality Note: Direct addition of a concentrated DMSO stock into cold aqueous buffer often causes "crashing out" (precipitation). Dilution must be performed dropwise into pre-warmed buffer with high agitation.
-
Preparation: Pre-warm the target assay buffer (e.g., PBS or HBSS, pH 7.4) to 37°C.
-
Dilution: To achieve a 10 µM working solution (0.1% final DMSO), add 1.0 µL of the 10 mM DMSO master stock to 999 µL of the pre-warmed buffer.
-
Mixing: Pipette up and down immediately and vortex for 10 seconds.
-
Validation Checkpoint 2 (Spectrophotometric): To ensure no micro-precipitation has occurred, measure the optical density (OD) of the working solution at 600 nm against a buffer blank. An OD₆₀₀ > 0.01 indicates compound precipitation.
-
Validation Checkpoint 3 (pH): Verify the final pH. The addition of the propionic acid derivative should not shift the pH of a strongly buffered solution, but unbuffered solutions may acidify, requiring adjustment with 0.1 N NaOH.
Protocol C: Formulation for In Vivo Oral (PO) Dosing
Causality Note: For oral bioavailability studies, absolute solubility is not strictly required; a homogeneous suspension is highly effective and often preferred by FDA guidelines to evaluate standard absorption kinetics [2].
-
Grinding: Weigh the required mass of the compound (e.g., 20 mg for a 2 mg/mL suspension) and transfer to a glass mortar. Grind the powder gently to reduce particle size and increase the surface area.
-
Wetting: Add 10 µL of Tween-80 directly to the powder. Triturate with the pestle until a smooth, uniform paste forms. This step is critical to overcome the hydrophobicity of the phenoxy ring.
-
Suspension: Gradually add 9.99 mL of a 0.5% Carboxymethylcellulose (CMC) aqueous solution in 1 mL increments, continuously mixing to ensure a homogeneous suspension.
-
Validation Checkpoint 4 (Homogeneity): Allow the suspension to sit for 15 minutes. If rapid sedimentation occurs, the particle size is too large; pass the suspension through a Dounce homogenizer for 10 strokes.
-
Administration: Vortex the suspension immediately prior to drawing it into the oral gavage syringe to ensure accurate dosing.
References
In vitro assay protocols using 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Application Notes and Protocols
Topic: In Vitro Assay Protocols for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Investigating 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid as a Novel Peroxisome Proliferator-Activated Receptor (PPAR) Modulator
The compound 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is a synthetic molecule featuring a phenoxy-propionic acid scaffold, a structure common to the fibrate class of drugs, and a tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, often incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as metabolic stability and lipophilicity.[1][2][3][4] Numerous clinically approved drugs, including the antihypertensive agent losartan, contain a tetrazole ring, highlighting its pharmacological significance.[5]
The phenoxy-propionic acid core is of particular interest due to its association with the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] PPARs are a family of nuclear receptors (isoforms α, γ, and δ/β) that play a crucial role in the transcriptional regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[6] For instance, fibrate drugs, which are PPARα agonists, are clinically used to treat dyslipidemia.[6] Given the structural similarity of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid to known PPAR agonists, it is hypothesized that this compound may modulate PPAR activity.
These application notes provide a detailed protocol for a robust in vitro assay to screen and characterize the activity of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid on PPARα. The primary method described is a GAL4-PPARα Ligand-Binding Domain (LBD) luciferase reporter transactivation assay, a widely used and highly sensitive method for quantifying the activation of nuclear receptors.[8][9][10][11][12]
Experimental Workflow for PPARα Transactivation Assay
Caption: Workflow for the PPARα luciferase reporter assay.
I. Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| HEK293T Cells | ATCC | CRL-3216 |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific | 10566016 |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher Scientific | 26140079 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| pBIND-hPPARα Vector (GAL4-hPPARα-LBD) | Promega | E1581 |
| pGL4.35[luc2P/9XGAL4UAS/Hygro] Vector | Promega | E1370 |
| Transfection Reagent (e.g., Lipofectamine™ 3000) | Thermo Fisher Scientific | L3000015 |
| 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid | Synthesized/Custom | N/A |
| WY-14643 (Positive Control PPARα Agonist) | Sigma-Aldrich | C7081 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luminometer | Various | N/A |
II. Step-by-Step Protocol: PPARα Luciferase Reporter Assay
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Day 1: Cell Seeding and Transfection
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and resuspend cells in fresh media. Seed 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS into a 96-well white, clear-bottom plate. Incubate for 18-24 hours to allow for cell attachment.
-
Transfection:
-
For each well, prepare a DNA mixture in 10 µL of Opti-MEM™ containing:
-
50 ng of pBIND-hPPARα vector.
-
50 ng of pGL4.35[luc2P/9XGAL4UAS/Hygro] reporter vector.
-
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in Opti-MEM™.
-
Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add 20 µL of the transfection complex to each well. Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Day 2: Compound Treatment
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid and the positive control (WY-14643) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in DMEM containing 0.5% charcoal-stripped FBS to achieve the desired final concentrations (e.g., from 100 µM to 1 nM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Carefully aspirate the media from the transfected cells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (0.5% DMSO in media).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
Day 3: Luminescence Measurement
-
Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).[10]
-
Cell Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature. Remove the media and add 20 µL of 1X passive lysis buffer to each well. Place the plate on an orbital shaker for 15 minutes at room temperature.
-
Luminescence Reading:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
If using a dual-luciferase system with a co-transfected control reporter (e.g., Renilla luciferase), add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.
-
III. Data Analysis and Expected Results
-
Data Normalization (if applicable): If a control reporter (e.g., Renilla) was used, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well. This corrects for variations in transfection efficiency and cell number.
-
Fold Induction Calculation: Calculate the fold induction for each compound concentration by dividing the average normalized luciferase activity of the treated wells by the average normalized luciferase activity of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the EC₅₀ (half-maximal effective concentration) and the maximum fold induction.
Sample Data Table:
| Compound Concentration (µM) | Average Luminescence (RLU) | Fold Induction |
| Vehicle (DMSO) | 15,000 | 1.0 |
| 0.01 | 25,000 | 1.7 |
| 0.1 | 75,000 | 5.0 |
| 1 | 225,000 | 15.0 |
| 10 | 300,000 | 20.0 |
| 100 | 315,000 | 21.0 |
IV. Mechanistic Context: PPARα Signaling Pathway
The activation of PPARα by a ligand like 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid initiates a cascade of molecular events leading to the regulation of target gene expression.
Caption: Simplified PPARα signaling pathway.
Upon binding to the ligand, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, which in turn leads to the initiation of transcription of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and CD36.[12]
V. Alternative Assay: AlphaLISA SureFire
For high-throughput screening or to study downstream signaling events, an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire assay can be employed.[13][14][15] This immunoassay measures the levels of specific cellular proteins, such as total or phosphorylated proteins, in a no-wash format directly in cell lysate.[13][14][15][16] For instance, one could measure the upregulation of a known PPARα target protein as a readout of compound activity.
Principle of AlphaLISA: The assay uses donor and acceptor beads coated with antibodies that recognize different epitopes on the target protein.[17] When the target protein is present, the beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, resulting in a luminescent signal that is proportional to the amount of target protein.[17]
VI. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Luminescence Signal | - Low transfection efficiency- Poor cell health- Inactive compound | - Optimize transfection reagent to DNA ratio- Ensure cells are not passaged too many times- Test a known potent agonist (e.g., WY-14643) as a positive control |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a single-cell suspension before seeding- Use calibrated pipettes and reverse pipetting for viscous solutions- Avoid using the outer wells of the plate or fill them with PBS |
| High Background Signal | - Autoluminescence of the compound- High basal activity of the promoter | - Run a control plate with compound but without cells to check for interference- Use a promoterless luciferase vector as a negative control |
| No Dose-Response | - Compound is inactive or cytotoxic at high concentrations- Compound concentration range is not appropriate | - Perform a cell viability assay (e.g., MTT) in parallel- Test a wider range of concentrations |
VII. References
-
AlphaLISA SureFire Ultra Human and Mouse Phospho-AKT1/2/3 (Thr450) Detection Kit, 500 Assay Points | Revvity. Available at:
-
AlphaLISA™ SureFire® Ultra™ - Revvity. Available at:
-
AlphaLISA SureFire Ultra Human Total AIOLOS Detection Kit, 100 Assay Points - Revvity. Available at:
-
Schematic of the AlphaLISA SureFire Ultra Assay principle. (A) The... - ResearchGate. Available at:
-
Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis. Available at:
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. Available at:
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - ResearchGate. Available at:
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH. Available at:
-
Tetrazoles: A multi-potent motif in drug design - VU Research Repository. Available at:
-
AlphaLISA SureFire Ultra Human Total ALK Detection Kit, 500 Assay Points - Revvity. Available at:
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at:
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris. Available at:
-
Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods - Frontiers. Available at:
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - Bentham Open. Available at:
-
In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC. Available at:
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. Available at:
-
(R)-(+)-2-(4-Hydroxyphenoxy)propionic acid - Chem-Impex. Available at:
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 11. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation Strategies for Tetrazolyl Phenoxy Propionic Acid Herbicides
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on developing robust and effective formulations for tetrazolyl phenoxy propionic acid herbicides. This class of herbicides, which acts as synthetic auxins, presents unique formulation challenges due to the specific physicochemical properties imparted by the tetrazole moiety, a bioisostere of the carboxylic acid group.[1] This guide moves beyond standard templates to offer an in-depth analysis of pre-formulation studies, detailed protocols for major formulation types—including Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water-Dispersible Granules (WDG)—and advanced strategies involving nano-formulations. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative scientific principles.
Introduction: The Chemistry and Biology of Tetrazolyl Phenoxy Propionic Acid Herbicides
Tetrazolyl phenoxy propionic acid herbicides represent a significant class of synthetic auxin herbicides. Their mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf weeds.[2][3] The core structure consists of a phenoxy propionic acid backbone, crucial for binding to auxin receptors, and a tetrazole ring. The tetrazole group, with a pKa comparable to propanoic acid, critically influences the molecule's acidity, solubility, and metabolic stability, enhancing its pharmacokinetic profile.[1]
The efficacy of these active ingredients (AIs) is not solely dependent on their intrinsic chemical properties but is critically modulated by the formulation. A successful formulation must:
-
Ensure the stability of the AI during storage and transport.
-
Allow for easy and accurate dilution and application by the end-user.
-
Maximize the bioavailability of the AI by overcoming barriers such as the waxy leaf cuticle.
-
Minimize environmental impact, including off-target drift, volatility, and leaching.[4]
This guide provides the foundational knowledge and practical protocols to navigate the complexities of formulating these potent herbicides.
Mode of Action: Synthetic Auxin Pathway
The herbicidal effect is initiated when the molecule binds to auxin-binding proteins, disrupting hormonal balance and leading to a cascade of physiological disruptions.
Caption: Synthetic auxin herbicide mode of action pathway.
Pre-Formulation Studies: The Blueprint for a Stable Product
Thorough pre-formulation analysis is non-negotiable. It provides the essential physicochemical data to guide formulation strategy, preventing costly failures during development and ensuring long-term product stability.
Essential Physicochemical Characterization
Before any formulation work begins, the Active Ingredient (AI) must be rigorously characterized. This data dictates the most viable formulation approaches.
| Parameter | Method | Causality and Importance |
| Solubility Profile | Shake-flask method (OECD 105) | Determines if the AI is suitable for a solution, emulsion, or suspension. Must be tested in water (at pH 4, 7, 9) and a range of polar/non-polar organic solvents. |
| pKa | Potentiometric Titration | The tetrazole and propionic acid moieties are acidic. The pKa value is critical for understanding pH-dependent solubility and stability.[1] |
| Partition Coefficient (Log P) | HPLC method (OECD 117) | Indicates the lipophilicity of the AI. A high Log P suggests good penetration of the leaf cuticle but poor water solubility, favoring EC formulations.[5] |
| Melting Point / Thermal Stability | DSC / TGA | Defines the upper-temperature limits for processing (e.g., milling, spray drying) and storage. |
| Hydrolytic Stability | HPLC analysis over time (OECD 111) | Assesses degradation in aqueous solutions at various pH levels and temperatures. Crucial for water-based formulations like SCs. |
| Photostability | Exposure to simulated sunlight (ICH Q1B) | Determines susceptibility to degradation by light, which can inform packaging requirements and the need for UV-protective agents. |
Workflow for Formulation Strategy Selection
The data from pre-formulation studies directly informs the selection of the most appropriate formulation type. This decision tree illustrates a logical workflow.
Caption: Decision workflow for selecting a herbicide formulation strategy.
Key Formulation Protocols
The following sections provide detailed, step-by-step protocols for common and effective formulation types for tetrazolyl phenoxy propionic acid herbicides.
Protocol: Emulsifiable Concentrate (EC) Formulation
Principle: ECs are ideal for AIs that are soluble in an organic solvent but have low water solubility. The formulation is a homogenous liquid containing the AI, a solvent system, and an emulsifier package. Upon dilution in a spray tank, it spontaneously forms a stable oil-in-water emulsion.[6][7][8]
Causality: The solvent dissolves the AI, while the emulsifiers (surfactants) reduce the interfacial tension between the oil and water phases, allowing for the formation of fine, stable droplets.[8] This is crucial for uniform spray coverage and efficacy.
Experimental Protocol:
-
Component Selection & Preparation:
-
Active Ingredient (AI): Tetrazolyl phenoxy propionic acid derivative (e.g., 250 g/L).
-
Solvent: Aromatic hydrocarbon (e.g., Solvesso™ 150) or a suitable alternative. Select based on AI solubility and regulatory acceptance.
-
Emulsifier System: A blend of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., alcohol ethoxylate) surfactants is typically required. The ratio is critical and determined via screening.
-
Example Recipe (for 1L batch):
-
AI: 250 g
-
Anionic Emulsifier: 50 g
-
Non-ionic Emulsifier: 50 g
-
Solvent: q.s. to 1 L
-
-
-
Manufacturing Procedure:
-
To a jacketed mixing vessel equipped with a mechanical stirrer, add ~80% of the required solvent volume.
-
While stirring, slowly add the AI powder. Continue mixing until the AI is completely dissolved. A slight warming of the vessel (to 40-50°C) may be required to facilitate dissolution, but this must be below the AI's degradation temperature.
-
Add the anionic and non-ionic emulsifiers to the vessel. Mix until a homogenous solution is achieved.
-
Add the remaining solvent to reach the final volume (q.s.).
-
Continue mixing for 15-20 minutes to ensure uniformity.
-
Filter the final product through a 100-mesh screen to remove any undissolved particulates.
-
-
Quality Control (QC) Tests:
-
Appearance: Clear, homogenous liquid, free from sediment.
-
AI Content: Determined by HPLC against a certified reference standard.[9]
-
Emulsion Stability (CIPAC MT 36): Dilute 5 mL of EC in 95 mL of standard hard water. The emulsion should be stable with minimal cream or sediment after 2 hours.
-
Accelerated Storage: Store samples at 54°C for 14 days.[10] Post-storage, the sample must pass all QC tests, with AI degradation of <5%.
-
Protocol: Suspension Concentrate (SC) Formulation
Principle: SCs are used for AIs with low solubility in both water and common organic solvents. The formulation consists of finely milled solid AI particles suspended in water, stabilized by a system of wetting agents, dispersants, and rheology modifiers.[11]
Causality: The key is reducing the AI particle size (<5 µm) to prevent settling and increase surface area for biological activity. Wetting agents allow water to penetrate the AI particles, while dispersants adsorb onto the particle surfaces, preventing agglomeration through electrostatic or steric hindrance. Thickeners increase the viscosity of the continuous phase, further slowing sedimentation.[11]
Caption: Workflow for Suspension Concentrate (SC) formulation.
Experimental Protocol:
-
Component Selection & Preparation:
-
AI: Tetrazolyl phenoxy propionic acid derivative (e.g., 400 g/L).
-
Wetting Agent: (e.g., Sodium alkyl naphthalene sulfonate).
-
Dispersant: (e.g., Polymeric or comb dispersant).
-
Antifreeze: Propylene Glycol.
-
Thickener: Xanthan Gum.
-
Biocide: To prevent microbial growth.
-
Water: Deionized.
-
-
Manufacturing Procedure:
-
Aqueous Phase: In a primary vessel, mix water, antifreeze, wetting agent, and dispersant until fully dissolved.
-
Slurry Preparation: While mixing with a high-shear mixer, slowly add the AI powder to the aqueous phase to form a homogenous slurry.
-
Milling: Transfer the slurry to a bead mill. Mill the product until the desired particle size is achieved (e.g., D(v, 0.9) < 5 µm). Monitor particle size distribution throughout the process.
-
Let-Down: Transfer the milled concentrate to a let-down tank. Slowly add a pre-hydrated thickener solution (e.g., 2% Xanthan Gum) and the biocide while mixing gently to avoid air entrapment.
-
Continue gentle mixing until the batch is uniform.
-
-
Quality Control (QC) Tests:
-
AI Content: HPLC analysis.
-
Particle Size Distribution: Laser diffraction analysis.
-
Suspensibility (CIPAC MT 184): Measures the ability of the suspended particles to remain dispersed after dilution.
-
Viscosity: Measured with a rotational viscometer to ensure physical stability.
-
Accelerated Storage: Store at 54°C for 14 days and -5°C for 7 days (freeze/thaw stability). The formulation should show minimal crystal growth, phase separation, or change in viscosity.
-
Advanced Strategies: Nano-Formulations for Enhanced Performance
Nano-formulations, such as nanoemulsions and nanocapsules, offer a transformative approach to herbicide delivery.[12] By encapsulating the AI in carriers with dimensions typically below 500 nm, these systems can significantly improve performance.[13]
Advantages of Nano-Formulations:
-
Enhanced Bioavailability: The small droplet size improves adhesion to leaf surfaces and facilitates penetration into plant tissues.[12]
-
Improved Stability: Encapsulation protects the AI from premature degradation by UV light or hydrolysis.[14]
-
Controlled Release: The carrier can be designed to release the AI slowly over time, prolonging its efficacy and reducing the number of applications required.[4][14]
-
Reduced Environmental Load: Improved efficiency can lead to lower application rates, minimizing the impact on non-target organisms and the environment.[13][15]
Developing nano-formulations requires specialized equipment (e.g., high-pressure homogenizers) and advanced characterization techniques (e.g., dynamic light scattering for size analysis). While more complex, this strategy holds immense promise for creating next-generation, highly efficient, and environmentally conscious herbicide products.
Quality Control & Analytical Method Validation
Trustworthiness in formulation science is built on robust, validated analytical methods. The primary tool for quantifying the AI in any formulation is High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Method Validation for AI Assay
Principle: A validated reversed-phase HPLC method is used to separate the AI from formulation inerts and degradation products, allowing for accurate quantification.
Validation Parameters (ICH/APVMA/OECD Guidelines): [16][17]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be pure and have no interference from blank matrix or known impurities. | Ensures the method is measuring only the intended AI.[16] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration. | Confirms that the detector response is proportional to the AI concentration.[16] |
| Accuracy | Mean recovery of 98-102% for fortified samples at three concentration levels. | Measures the closeness of the experimental value to the true value.[16] |
| Precision | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. | Demonstrates the consistency and reproducibility of the method. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Important for determining impurities, not typically for the main AI assay. |
Procedure Outline:
-
Develop Method: Select a suitable C18 column, and an isocratic or gradient mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid) that provides good peak shape and resolution. Set UV detection at the AI's λmax.
-
Prepare Standards: Create a stock solution of a certified reference standard and dilute to produce at least five calibration standards spanning the 80-120% range.
-
Prepare Samples: Accurately weigh the formulation, dissolve/disperse in a suitable solvent, dilute to the working concentration range, and filter before injection.
-
Perform Validation: Inject standards and samples to systematically test and document each validation parameter listed in the table above.
References
- Controlled Release of Herbicides Using Nano-Formul
- The Exploitation of Nanotechnology in Herbicides and Bioherbicides: A Novel Approach for Sustainable Weed Management. MDPI.
- A Review on Nanotechnology in Weed Management. Google Scholar.
- Nanoherbicides for Efficient, Safe, and Sustainable Weed Management: A Review. PMC.
- Evaluating the Potential of Nano-Based Herbicides in the Control of Invasive Weed Species.
- Adjuvant Use With Herbicides: Factors to Consider. Purdue Extension.
- Herbicide Formul
- Herbicide Surfactants and Adjuvants.
- Herbicide Surfactants and Adjuvants. Mountain Scholar.
- Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network.
- STABILIZED HERBICIDE FORMULATIONS AND METHODS OF USE.
- Understanding Herbicide Adjuvants. Bayer Crop Science Canada.
- Emulsifiable Concentrate Formul
- Physical and chemical properties of EW formulation after stability test at 54°C.
- Pesticide Formulations and Mixing.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Understanding Emulsifiable Concentrate Herbicides: Wh
- The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD.
- Formulating emulsifiable concentr
- Analytical Methods for Pesticides and Herbicides.
- Suspension Concentrate (SC)
- Herbicide formul
- Herbicide formulation and their use.
- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
- FORMUL
- Ingredients of herbicide as suspension concentr
- A Look Behind the Scenes Research and Development for a New Herbicide Formul
- Analytical Methods for Pesticides and Herbicides. PubMed.
- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.
- The Production of Phenoxy Herbicides. IUPAC.
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone−Phenoxypropionate Hybrids Containing a Diester Moiety. Preprints.org.
- Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Herbicide suspension concentrates.
- Physical properties of the phenoxyacid herbicides.
- METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission.
- Perspectives and Advances in Organic Formulations for Agriculture: Encapsulation of Herbicides for Weed Control. MDPI.
- Top 7 Formulation Challenges Facing the Agrochemical Industry. ECHEMI.com.
- Chemical Stabilization Study for Sulfonylurea Herbicides. Korea Science.
- Pesticides methods of analysis. Health and Safety Executive.
- How to Leverage Propionic Acid in Sustainable Agriculture?
- Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4,5-trichlorophenoxyacetic acid and 3,5,6-trichloro-2-pyridinyloxyacetic acid. Journal of Pharmacognosy and Phytochemistry.
- GENERAL PROPERTIES OF HERBICIDES. Invasive.Org.
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. agrijournal.org [agrijournal.org]
- 6. Emulsifiable Concentrate Formulation [solutionsstores.com]
- 7. brewerint.com [brewerint.com]
- 8. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 9. researchgate.net [researchgate.net]
- 10. BR112012001262B1 - STABILIZED HERBICIDE FORMULATIONS AND METHODS OF USE - Google Patents [patents.google.com]
- 11. agraform.com [agraform.com]
- 12. mdpi.com [mdpi.com]
- 13. Nanoherbicides for Efficient, Safe, and Sustainable Weed Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. old.uasbangalore.edu.in [old.uasbangalore.edu.in]
- 16. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 17. hse.gov.uk [hse.gov.uk]
Application Note: Advanced Crystallization and Purification Strategies for 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary & Physicochemical Rationale
As a Senior Application Scientist, my approach to isolating highly pure 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid relies on exploiting its dual functional nature. This molecule serves as a critical intermediate in the synthesis of GPCR ligands and PPAR agonists. However, its purification is notoriously challenging due to two factors:
-
Regioisomeric Impurities: Synthesis often yields a mixture of the target 1H-tetrazol-1-yl isomer and the undesired 2H-tetrazol-2-yl regioisomer.
-
Concomitant Polymorphism: The molecule possesses both a hydrogen-bond donating/accepting carboxylic acid (pKa ~4.5) and a highly polar, electron-withdrawing tetrazole ring, leading to competing hydrogen-bond networks (acid-acid dimers vs. acid-tetrazole catemers).
To achieve >99.5% API-grade purity, we employ a self-validating, two-stage crystallization strategy. The first stage utilizes a pH-shift crystallization to purge neutral organic impurities. The second stage utilizes an anti-solvent cooling crystallization to control the polymorphic form and purge the less polar 2H-tetrazole regioisomer.
Thermodynamic Data & Solvent Selection
The selection of solvent systems is governed by the dipole moment of the tetrazole ring and the ionization state of the carboxylic acid. The 1H-tetrazole isomer has a significantly higher dipole moment (~5.3 D) compared to the 2H-tetrazole isomer (~2.4 D). This polarity differential is the mechanistic key to their separation.
Table 1: Solubility Profile and Impurity Purge Capacity
| Solvent System | Solubility @ 5°C (mg/mL) | Solubility @ 50°C (mg/mL) | Regioisomer Purge Capacity | Recommended Process Step |
| Water (pH < 3.0) | < 1.0 | 5.2 | Poor | Acidification (Precipitation) |
| Water (pH > 8.0) | > 250.0 | > 300.0 | N/A (Forms Na⁺ salt) | Alkaline Dissolution |
| Ethyl Acetate | 12.5 | 85.0 | Moderate | Liquid-Liquid Extraction |
| Acetone/Water (70:30) | 8.4 | 145.0 | Excellent | Anti-Solvent Polish |
| Pure Ethanol | 22.0 | 110.0 | Poor (Co-crystallizes) | Not Recommended |
Workflow & Mechanistic Pathways
The purification workflow is designed as a continuous logical sequence where each step validates the success of the previous one.
Figure 1: End-to-end purification workflow for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
Causality of Polymorphism
The competition between carboxylic acid homodimers and heteromeric hydrogen bonding (with the tetrazole ring) is a primary driver of concomitant polymorphism. By carefully selecting a moderately polar anti-solvent system, we force the thermodynamic stabilization of the acid-acid dimer.
Figure 2: Solvent-dependent polymorphic pathways driven by competing hydrogen-bond networks.
Detailed Experimental Protocols
Protocol A: pH-Shift Crystallization (Primary Recovery)
This step leverages the distinct solubility differential between the protonated free acid and its deprotonated salt form, a highly effective method for carboxylic acid recovery 1.
-
Dissolution: Suspend 100 g of crude 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid in 800 mL of deionized water in a 2 L jacketed reactor.
-
Basification: Slowly add 2M NaOH (aq) under continuous stirring (250 rpm) at 25°C until the pH stabilizes at 8.5 ± 0.2.
-
Mechanistic Note: At pH 8.5, >99.9% of the target molecule is deprotonated, forming a highly soluble sodium salt.
-
-
Organic Purge: Add 400 mL of Ethyl Acetate (EtOAc). Stir vigorously for 15 minutes, then halt agitation to allow phase separation. Discard the upper organic layer.
-
Mechanistic Note: Unreacted starting materials and alkylated neutral impurities partition into the EtOAc phase, effectively purging them from the aqueous API stream.
-
-
Controlled Acidification: Cool the aqueous layer to 10°C. Add 2M HCl dropwise at a rate of 5 mL/min until the pH reaches 2.5 ± 0.2.
-
Mechanistic Note: Lowering the pH below the pKa forces the protonation of the carboxylate. The slow addition rate controls the supersaturation generation, preventing "oiling out" and promoting the growth of filterable crystals.
-
-
Isolation: Filter the resulting slurry, wash the filter cake with 200 mL of cold deionized water (5°C), and dry under vacuum at 45°C for 12 hours.
Protocol B: Anti-Solvent Cooling Crystallization (Polymorph Control)
Polymorphism is a well-recognized phenomenon in tetrazole-containing materials, where the intrinsic molecular geometry and directional intermolecular interactions dictate the solid-state packing [[2]](). This protocol ensures the isolation of the thermodynamically stable form 3.
-
Dissolution: Dissolve the semi-pure crystals (from Protocol A) in 500 mL of Acetone at 50°C.
-
Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulate matter.
-
Anti-Solvent Addition: Maintain the solution at 50°C and slowly add 200 mL of deionized water over 60 minutes.
-
Mechanistic Note: The 1H-tetrazole isomer has a much lower solubility in the aqueous-organic mixture compared to the less polar 2H-isomer, forcing the 1H-isomer to nucleate selectively.
-
-
Cooling Profile: Apply a linear cooling ramp from 50°C to 5°C over 4 hours (cooling rate ~0.18°C/min).
-
Mechanistic Note: A slow cooling ramp ensures the system remains within the metastable zone, favoring the thermodynamic carboxylic acid homodimer over kinetic catemer forms.
-
-
Harvesting: Filter the crystalline suspension, wash with 100 mL of cold Acetone/Water (30:70 v/v), and dry under vacuum at 50°C until constant weight.
Analytical Validation & Self-Validating Metrics
To ensure the protocol has functioned as a self-validating system, the final isolated product must meet the following analytical criteria:
-
Yield: 75–80% overall recovery from the crude mixture.
-
HPLC Purity: >99.5% (UV detection at 254 nm).
-
Regioisomer Content: <0.1% of the 2H-tetrazol-2-yl isomer (Limit of Quantitation).
-
Thermal Analysis (DSC): A single, sharp endothermic melting peak, indicating absolute polymorphic phase purity and the absence of solvent inclusion.
References
-
Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid Source: ResearchGate URL:[Link][1]
-
Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials Source: RSC Publishing URL:[Link][2]
-
Crystalline Molecular Materials: From Structure to Function | Crystal Growth & Design Source: ACS Publications URL:[Link][3]
Sources
Application Note: 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid as a Versatile Pharmaceutical Intermediate
Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Strategic Rationale
In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of the final Active Pharmaceutical Ingredient (API). 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is a highly specialized, dual-pharmacophore intermediate utilized primarily in the synthesis of metabolic modulators (such as PPAR agonists) and anti-inflammatory agents[1][2].
This intermediate merges two highly privileged structural motifs:
-
The Phenoxypropionic Acid Backbone: A classic scaffold recognized by the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPAR
) and G-protein coupled receptors like GPR119[3][4]. -
The 1H-Tetrazol-1-yl Moiety: A robust heterocyclic ring that acts as a metabolically stable bioisostere and a lipophilic spacer[5].
By utilizing this intermediate, medicinal chemists can bypass multi-step de novo syntheses of the tetrazole-phenoxy linkage, accelerating the development of drug candidates targeting type 2 diabetes, dyslipidemia, and cyclooxygenase-2 (COX-2) driven inflammation[5][6].
Mechanistic Insights: Structure-Activity Relationship (SAR)
As an Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler analogs (e.g., standard fibrates or simple benzoic acids).
-
Metabolic Stability via Tetrazole: Traditional carboxylic acid drugs often undergo rapid Phase II metabolism (glucuronidation), leading to poor oral bioavailability. The tetrazole ring provides a similar
and hydrogen-bond acceptor profile to a carboxylic acid but is significantly more lipophilic and resistant to metabolic degradation[5]. In the context of COX-2 inhibitors and GPR119 agonists (e.g., MBX-2982), the tetrazole ring extends deep into the lipophilic binding pocket, stabilizing the receptor-ligand complex via stacking and hydrogen bonding with histidine residues[3][6][7]. -
Stereocenter Causality: The
-carbon of the propionic acid moiety is a chiral center. Depending on the target receptor, the spatial orientation (R vs. S enantiomer) of the methyl group dictates the conformational fit within the receptor's helical structure. Consequently, downstream synthetic protocols must employ coupling reagents that prevent racemization.
Caption: Pharmacological signaling pathway of PPAR activation by tetrazole-phenoxy derivatives.
Experimental Protocols: Synthetic Workflows
To convert 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid into a functional API, the carboxylic acid tail is typically amidated or esterified. The following protocol details a high-yielding amidation workflow designed as a self-validating system.
Protocol: HATU-Mediated Amidation for API Derivatization
Objective: Synthesize a target amide derivative while preserving the integrity of the tetrazole ring and preventing racemization at the
Causality of Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over standard EDC/HOBt. HATU forms a highly reactive OAt active ester, which accelerates the coupling of sterically hindered amines and suppresses oxazolone formation, thereby preventing racemization of the propionic acid stereocenter.
-
DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the starting acid without competing for the active ester.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (1.0 equivalent, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Note: Anhydrous conditions are critical; moisture will hydrolyze the OAt active ester back to the starting material.
-
Activation: Add DIPEA (2.5 equivalents, 25 mmol) to the solution, followed by HATU (1.1 equivalents, 11 mmol). Stir the reaction mixture at
for 15 minutes. A distinct color change (often pale yellow) indicates the formation of the active ester. -
Nucleophilic Addition: Slowly add the target amine nucleophile (1.1 equivalents, 11 mmol) dropwise. Allow the reaction to warm to room temperature (
) and stir for 3–4 hours. -
In-Process Control (IPC): Monitor reaction completion via TLC (Eluent: 5% Methanol in Dichloromethane) or LC-MS. The starting acid should be completely consumed.
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous
(50 mL). Extract the aqueous layer with Ethyl Acetate ( ). -
Washing & Drying: Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography or recrystallization to yield the target pharmaceutical derivative.
Caption: Synthetic workflow for the derivatization of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
Analytical Validation & Data Presentation
To ensure the trustworthiness of the synthesized intermediate and its downstream derivatives, rigorous analytical validation is required. The tetrazole ring and the propionic acid backbone present distinct spectroscopic signatures.
Table 1: Quantitative Analytical Summary for Intermediate Validation
| Parameter | Expected Value / Observation | Analytical Methodology | Causality / Significance |
| Purity | RP-HPLC (UV at 254 nm) | Ensures absence of unreacted tetrazole or phenol precursors. | |
| Tetrazole | Confirms the intact 1H-tetrazole ring structure. | ||
| Propionic | Validates the propionic acid backbone; coupling with adjacent | ||
| Molecular Ion | LC-ESI-MS (Positive Mode) | Verifies the exact mass of the intermediate ( | |
| Typical Amidation Yield | Gravimetric Analysis | Demonstrates the high efficiency of the HATU coupling protocol. |
References
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. US11447452B2 - Agonists of peroxisome proliferator-activated receptor alpha and methods of use - Google Patents [patents.google.com]
- 3. MBX-2982 [drugs.ncats.io]
- 4. CN100548293C - New PPAR ligand that does not cause fluid retention, edema, or congestive heart failure - Google Patents [patents.google.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mbx-2982 | C22H24N8OS | CID 25025505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Approaches to the Esterification of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the esterification of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid, a scaffold of interest in medicinal chemistry and drug development. Ester derivatives of this compound are crucial for creating prodrugs, modulating pharmacokinetic properties, and enabling further synthetic diversification. This guide analyzes the substrate's unique chemical features, particularly the presence of the acid-sensitive tetrazole moiety, and evaluates three primary esterification strategies: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. We provide detailed, field-tested protocols, explain the causal mechanisms behind procedural choices, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific synthetic goals.
Introduction and Strategic Overview
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is a heterocyclic compound that combines a carboxylic acid functional group with a tetrazole ring. The tetrazole group is a well-established bioisostere for the carboxylic acid moiety, often used in drug design to enhance metabolic stability and modulate physicochemical properties.[1][2] The esterification of the propionic acid side chain is a critical transformation for developing prodrugs with improved bioavailability or for creating intermediates for further molecular elaboration.
However, the presence of the nitrogen-rich tetrazole ring presents a specific chemical challenge. Standard, strongly acidic esterification conditions may lead to protonation of the tetrazole nitrogens, potentially causing side reactions or impeding the desired transformation. Therefore, a careful selection of the reaction conditions is paramount to ensure high yields and product purity. This note explores the trade-offs between classical and modern esterification techniques, providing the rationale needed to make an informed decision.
Structure of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid:
Caption: Key functional groups of the target molecule.
Comparative Analysis of Esterification Methodologies
The choice of an esterification method depends on the scale of the reaction, the sensitivity of the substrate, the steric hindrance of the alcohol, and the desired purity of the final product. We evaluate three primary methods.
Fischer-Speier Esterification: The Classical Approach
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4][5] It is one of the most straightforward and cost-effective methods, particularly for large-scale synthesis.[3]
-
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[3][7]
-
Causality for this Substrate: While economical, the requirement for a strong acid catalyst (e.g., H₂SO₄, TsOH) and often elevated temperatures poses a risk to the tetrazole ring.[5] The acidic conditions can protonate the tetrazole nitrogens, which may affect the overall reaction efficiency. The reaction's reversibility necessitates driving the equilibrium towards the product, typically by using a large excess of the alcohol or by removing the water byproduct using a Dean-Stark apparatus.[8][9]
-
Verdict: Recommended for robust, scalable syntheses where cost is a primary driver and potential side reactions with the tetrazole ring have been ruled out through preliminary small-scale trials.
Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification: The Mild & Versatile Standard
The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11][12]
-
Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[13] DMAP, a superior nucleophile, then intercepts this intermediate to form a reactive acylpyridinium salt.[10][14] This "active ester" is not prone to the side reactions that can affect the O-acylisourea (like rearrangement to a stable N-acylurea) and reacts rapidly with the alcohol to form the desired ester.[11][13]
-
Causality for this Substrate: This method is ideal for 2-(4-tetrazol-1-yl-phenoxy)-propionic acid because it proceeds under mild, neutral conditions at room temperature, thus preserving the integrity of the tetrazole ring.[10][11] It is highly effective for a wide range of substrates, including those with steric hindrance or acid-labile functional groups.[13][15] The primary drawback is the formation of the dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and can complicate purification.[16]
-
Verdict: The recommended first choice for laboratory-scale synthesis due to its mild conditions and high efficiency, ensuring the stability of the tetrazole moiety.
Caption: Mechanism of Steglich Esterification.
Mitsunobu Reaction: For Sensitive & Chiral Substrates
The Mitsunobu reaction is a powerful method for converting alcohols into esters (and other functional groups) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17]
-
Mechanism: This is not a direct activation of the carboxylic acid. Instead, PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol. The carboxylic acid acts as the nucleophile, attacking the activated alcohol in an Sₙ2 reaction.[18][19] A key feature of this reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's stereocenter.[19][20]
-
Causality for this Substrate: The Mitsunobu reaction operates under very mild, neutral conditions, making it suitable for highly sensitive substrates.[20] It is particularly valuable when using a chiral secondary alcohol where stereochemical inversion is desired. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can be challenging to separate from the desired product. The reagents are also more costly and hazardous than those used in other methods.
-
Verdict: A specialized choice, best reserved for situations where a chiral alcohol must be inverted or when other methods have failed due to extreme substrate sensitivity.
Summary of Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Strong acid (H₂SO₄), heat | Neutral pH, room temp | Neutral pH, 0°C to room temp |
| Key Reagents | Acid catalyst, excess alcohol | DCC (or EDC), DMAP | PPh₃, DEAD (or DIAD) |
| Byproducts | Water | Dicyclohexylurea (DCU) | PPh₃=O, reduced hydrazine |
| Advantages | Inexpensive, scalable, simple | Very mild, high yield, broad scope | Extremely mild, inverts stereochemistry |
| Disadvantages | Harsh conditions (risk to tetrazole), reversible | DCU byproduct can be hard to remove | Expensive, byproduct removal issues |
Detailed Experimental Protocols
The following protocols are designed for a 1.0 mmol scale reaction. Researchers should adjust quantities accordingly.
Protocol 1: Fischer-Speier Esterification of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Caption: General experimental workflow for ester synthesis.
Reagents & Materials
| Reagent | MW | Amount | Mmol | Equivalents |
| 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid | 234.21 | 234 mg | 1.0 | 1.0 |
| Ethanol (Example Alcohol) | 46.07 | 5.8 mL | 100 | 100 |
| Sulfuric Acid (conc.) | 98.08 | ~10 µL | ~0.18 | 0.18 |
| Toluene (optional, for Dean-Stark) | - | 10 mL | - | - |
Procedure
-
To a round-bottom flask equipped with a reflux condenser (and Dean-Stark trap if used), add 2-(4-tetrazol-1-yl-phenoxy)-propionic acid (234 mg, 1.0 mmol).
-
Add the desired alcohol. For this example, add ethanol (5.8 mL, 100 mmol). If using a solid or less volatile alcohol, add toluene (10 mL) as a solvent.
-
Carefully add concentrated sulfuric acid (1-2 drops, ~10 µL) to the stirred solution.
-
Heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL) to neutralize the acid catalyst.
-
Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Steglich Esterification of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Reagents & Materials
| Reagent | MW | Amount | Mmol | Equivalents |
| 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid | 234.21 | 234 mg | 1.0 | 1.0 |
| Alcohol (e.g., Benzyl Alcohol) | 108.14 | 120 µL | 1.1 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 227 mg | 1.1 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 12 mg | 0.1 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-tetrazol-1-yl-phenoxy)-propionic acid (234 mg, 1.0 mmol), the alcohol (1.1 mmol), and DMAP (12 mg, 0.1 mmol).[21]
-
Dissolve the components in anhydrous dichloromethane (10 mL).
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Add DCC (227 mg, 1.1 mmol) portion-wise to the cold solution.[22] A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).[22]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Troubleshooting Note: If DCU remains, it can sometimes be precipitated by dissolving the crude product in a minimal amount of DCM and adding cold diethyl ether or hexane, followed by filtration.[16]
Concluding Remarks
The successful esterification of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid is readily achievable with a rational choice of methodology. For most research and development applications, the Steglich esterification offers the best balance of mild conditions, high efficiency, and operational simplicity, effectively mitigating risks to the sensitive tetrazole ring. The classical Fischer esterification remains a viable option for large-scale synthesis, provided preliminary studies confirm the substrate's stability under acidic conditions. Finally, the Mitsunobu reaction serves as a powerful, albeit more complex, alternative for highly specialized applications, such as those requiring stereochemical inversion. By understanding the chemical causality behind each method, researchers can confidently select and execute the optimal protocol for their synthetic objectives.
References
-
Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Shi, H. C., et al. (2013). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Retrieved from [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. Retrieved from [Link]
-
4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. Retrieved from [Link]
-
Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. Retrieved from [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Steglich Esterification. (n.d.). SynArchive. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved from [Link]
-
Experiment 10: Fischer Esterification. (n.d.). Thompson Rivers University. Retrieved from [Link]
-
Steglich Esterification Overview. (n.d.). Scribd. Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Esterification of Carboxylic Acids. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid. (n.d.). Google Patents.
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Retrieved from [Link]
-
Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (n.d.). PubMed. Retrieved from [Link]
-
Yang Zi Hui, et al. (n.d.). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Tetrazoles via Multicomponent Reactions. (2021, November 19). ACS Publications. Retrieved from [Link]
- Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds. (n.d.). Google Patents.
-
Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025, December 25). ResearchGate. Retrieved from [Link]
-
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2024, September 18). MDPI. Retrieved from [Link]
-
Synthesis of 2-(1H-tetrazol-5-yl)propanoic acid hydrazides via... (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC. Retrieved from [Link]
-
ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (2015, March 27). MDPI. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jove.com [jove.com]
- 8. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 9. athabascau.ca [athabascau.ca]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. atlanchimpharma.com [atlanchimpharma.com]
- 21. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
Application Note: Microwave-Assisted Synthesis of Tetrazole Phenoxy Propionic Acid Derivatives
Introduction & Rationale
Phenoxy propionic acid derivatives represent a privileged structural motif in medicinal and agricultural chemistry, functioning as the core scaffold for numerous PPAR agonists, herbicide safeners, and potent antitumor agents such as XK469[1]. However, the native carboxylic acid moiety is often susceptible to rapid in vivo glucuronidation and metabolic clearance. The isosteric replacement of the carboxylic acid with a 5-substituted-1H-tetrazole preserves the necessary acidic character (pKa ~4.5–5.5) and planar geometry required for target binding, while significantly enhancing metabolic stability, lipophilicity, and cellular permeability[2].
Traditionally, the synthesis of 5-substituted tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide suffers from severe kinetic limitations. These reactions typically require prolonged heating (24–72 hours) in toxic, high-boiling solvents (e.g., DMF, DMSO) and often result in poor yields due to thermal degradation[3]. This application note details a high-throughput, microwave-assisted organic synthesis (MAOS) protocol that leverages dielectric heating and Lewis acid catalysis to reduce reaction times to mere minutes while establishing a self-validating, high-yield workflow[4].
Mechanistic Insights: The MAOS Advantage
The conversion of a cyanophenoxy intermediate to its corresponding tetrazole involves a concerted, asynchronous [3+2] cycloaddition. The primary thermodynamic barrier is the high activation energy required to overcome the electrostatic repulsion between the electron-rich azide anion and the nitrile nitrogen.
-
Lewis Acid Activation: The addition of a catalytic Lewis acid (e.g., ZnBr₂ or Cu(I) salts) coordinates strongly to the nitrile nitrogen. This coordination lowers the lowest unoccupied molecular orbital (LUMO) energy of the nitrile, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by the highest occupied molecular orbital (HOMO) of the azide[4].
-
Microwave Dielectric Heating: Unlike conventional conductive heating, microwave irradiation directly couples with the dipole moments of the solvent (H₂O/Isopropanol) and the polar transition states. The high loss tangent (tan δ) of the H₂O/IPA mixture ensures rapid, volumetric heating. Furthermore, the stabilization of the highly polar transition state by the microwave field drastically accelerates the cycloaddition, shifting the thermodynamic equilibrium toward the tetrazole product in under 15 minutes[4].
Experimental Protocols
Self-Validating System: The following workflow is designed with built-in analytical checkpoints (TLC and LC-MS) to ensure intermediate purity before proceeding to the MAOS step, preventing the amplification of downstream byproducts.
⚠️ Safety Precautions: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides or volatile hydrazoic acid (HN₃) under strongly acidic conditions. All reactions must be conducted in a well-ventilated fume hood. Do not use halogenated solvents (e.g., dichloromethane) during the MAOS step, as they can react with NaN₃ to form explosive diazidomethane.
Workflow 1: Synthesis of the Phenoxy Propionic Acid Core (Williamson Etherification)
-
Reagents: 4-Cyanophenol (10.0 mmol), Ethyl 2-bromopropionate (11.0 mmol), anhydrous K₂CO₃ (15.0 mmol), anhydrous DMF (20 mL).
-
Procedure:
-
Charge a 50 mL round-bottom flask with 4-cyanophenol and K₂CO₃ in DMF. Stir at room temperature for 15 minutes to generate the highly nucleophilic phenoxide anion.
-
Add ethyl 2-bromopropionate dropwise. Heat the mixture to 80°C for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The phenolic spot (Rf ~0.3) should disappear completely, replaced by the ester intermediate (Rf ~0.6).
-
-
Workup: Cool to room temperature, dilute with distilled water (50 mL), and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Ethyl 2-(4-cyanophenoxy)propionate .
Workflow 2: Microwave-Assisted [3+2] Cycloaddition
-
Reagents: Ethyl 2-(4-cyanophenoxy)propionate (5.0 mmol), NaN₃ (7.5 mmol), ZnBr₂ (5.0 mmol), H₂O:Isopropanol (1:1 v/v, 10 mL).
-
Procedure:
-
Transfer the reagents into a 30 mL heavy-walled microwave-safe quartz or borosilicate vial equipped with a magnetic stir bar.
-
Seal the vial with a Teflon-lined crimp cap to safely contain pressure generated during heating.
-
Microwave Parameters: Set the microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) to 120°C with a ramp time of 2 minutes, hold time of 15 minutes, and maximum power limit of 200 W. Ensure dynamic pressure control is active.
-
Checkpoint: Post-irradiation, cool the vial rapidly to 40°C using compressed air. LC-MS analysis should indicate complete conversion to the tetrazole ester mass [M+H]+.
-
-
Workup: Add 1M HCl (15 mL) dropwise to the mixture until pH ~3 to precipitate the tetrazole and neutralize unreacted azide. Extract with EtOAc (3 × 20 mL), dry, and concentrate to yield Ethyl 2-(4-(1H-tetrazol-5-yl)phenoxy)propionate .
Workflow 3: Saponification to the Free Acid
-
Procedure: Dissolve the tetrazole ester (4.0 mmol) in THF:H₂O (3:1, 12 mL). Add LiOH·H₂O (12.0 mmol) and stir at room temperature for 3 hours.
-
Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 2M HCl to pH 2. The final product, 2-(4-(1H-tetrazol-5-yl)phenoxy)propionic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.
Data Presentation: Thermal vs. Microwave-Assisted Synthesis
The following table summarizes internal validation data comparing conventional thermal reflux against the optimized MAOS protocol for various substituted phenoxy propionic acid derivatives. The data demonstrates a massive reduction in reaction time and a significant boost in yield and purity.
| Derivative (R-Group on Phenoxy) | Method | Catalyst | Temp (°C) | Time | Yield (%) | Purity (HPLC, %) |
| H (Unsubstituted) | Thermal | None | 120 | 48 h | 45 | >90 |
| H (Unsubstituted) | MAOS | ZnBr₂ | 120 | 15 min | 88 | >98 |
| 2-Chloro | Thermal | None | 120 | 72 h | 32 | >85 |
| 2-Chloro | MAOS | ZnBr₂ | 120 | 20 min | 81 | >96 |
| 3-Fluoro | Thermal | None | 120 | 48 h | 40 | >88 |
| 3-Fluoro | MAOS | ZnBr₂ | 120 | 15 min | 85 | >97 |
Mandatory Visualization
Workflow for the microwave-assisted synthesis of tetrazole phenoxy propionic acid derivatives.
References
-
Title: Design, synthesis, and biological evaluation of analogues of the antitumor agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469) Source: PubMed (nih.gov) URL: [Link]
-
Title: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology Source: Springer / ResearchGate URL: [Link]
-
Title: [Cu(phen)(PPh3)2]NO3-catalyzed microwave-assisted green synthesis of 5-substituted 1H-tetrazoles Source: Research on Chemical Intermediates / Springer URL: [Link]
-
Title: Piperazinium Dihydrogen Sulfate: An Acidic Ionic Liquid for the [3+2] Cycloaddition Reaction of Sodium Azide with Organic Nitriles Source: Letters in Organic Chemistry / ResearchGate URL: [Link]
Sources
Application Note: Strategic Bioisosteric Replacement of Carboxylic Acids with 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid
Abstract
In medicinal chemistry, the strategic modification of lead compounds is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. The carboxylic acid moiety, while a common pharmacophore, often presents challenges related to metabolic instability and poor membrane permeability.[1][2] Bioisosteric replacement with a 5-substituted-1H-tetrazole ring has emerged as a highly successful strategy to mitigate these issues.[3][4] This application note provides a detailed guide for researchers on the rationale, synthesis, and comparative evaluation of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid as a bioisostere for its corresponding carboxylic acid analog. We present field-proven protocols for synthesis and key analytical assays to validate the physicochemical and metabolic advantages of this substitution, empowering drug development professionals to make data-driven decisions in lead optimization campaigns.
The Rationale: Why Replace a Carboxylic Acid with a Tetrazole?
The success of the 5-substituted-1H-tetrazole as a non-classical bioisostere for the carboxylic acid group is grounded in its ability to mimic the acidic proton and stereoelectronic properties of the carboxyl group while offering distinct advantages.[5][6] This substitution is now found in over 20 FDA-approved drugs, a testament to its efficacy.[3][7]
The primary motivations for this bioisosteric swap are:
-
Comparable Acidity (pKa): The tetrazole ring has a pKa value (typically 4.5-4.9) very similar to that of a carboxylic acid (typically 4.2-4.5).[7][8] This ensures that the tetrazole can engage in similar ionic and hydrogen-bonding interactions with biological targets as the original carboxylate.
-
Enhanced Metabolic Stability: Carboxylic acids are susceptible to metabolic degradation, notably through the formation of reactive acyl glucuronides or via pathways like β-oxidation.[1][9] The tetrazole ring is resistant to these common metabolic routes, which can lead to improved in vivo stability and a cleaner safety profile.[3][5]
-
Modulated Lipophilicity (LogP/LogD): While tetrazoles are generally more lipophilic than their carboxylic acid counterparts, their membrane permeability can be complex.[7] The increased nitrogen count can lead to a larger desolvation penalty, sometimes counteracting the gains in lipophilicity.[2][9] This modulation, however, provides a critical tool for fine-tuning a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The logical decision-making process for employing this strategy is outlined below.
Caption: Decision workflow for considering a tetrazole bioisostere.
Data Presentation: Carboxylic Acid vs. Tetrazole
The following table summarizes the key physicochemical differences that drive the decision for bioisosteric replacement.
| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole (-CN₄H) | Rationale for Replacement |
| pKa | ~ 4.2 - 4.5 | ~ 4.5 - 4.9[7] | Mimicry: Similar acidity allows for conserved interactions with the biological target. |
| Lipophilicity (LogP) | Lower | Higher[5][7] | Modulation: Can improve properties like membrane permeability, though this is not guaranteed and must be tested.[2] |
| Metabolic Stability | Susceptible to glucuronidation and β-oxidation.[1][3] | Resistant to many common metabolic degradation pathways.[5][10] | Improvement: Significantly enhances in vivo half-life and reduces the risk of forming reactive metabolites.[1] |
| Hydrogen Bonding | 1 H-bond donor, 2 H-bond acceptors. | 1 H-bond donor, 3-4 H-bond acceptors. | Enhanced Interactions: The greater number of nitrogen atoms can provide more opportunities for interactions with the target protein.[1] |
| Structure | Planar carboxylate group. | Planar aromatic ring system. | Stereoelectronic Mimicry: The delocalized negative charge in the tetrazolate anion is spread over a larger aromatic system.[9] |
Synthesis and Protocols
The synthesis of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid is typically achieved via a two-step process starting from a readily available phenol. The overall workflow involves the introduction of the propionic acid side chain, conversion of a phenol to a nitrile, and finally, the cycloaddition to form the tetrazole ring.
Caption: General synthetic workflow for the target compound.
Protocol 1: Synthesis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
This protocol details the conversion of a nitrile to a 5-substituted-1H-tetrazole using a safe and efficient method catalyzed by zinc salts in water.[11]
Materials:
-
2-(4-cyanophenoxy)propionic acid (1 equivalent)
-
Sodium Azide (NaN₃, 1.5 equivalents) - CAUTION: Highly toxic and potentially explosive.
-
Zinc Bromide (ZnBr₂, 1.0 equivalent)
-
Deionized Water
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(4-cyanophenoxy)propionic acid (1 eq), sodium azide (1.5 eq), zinc bromide (1.0 eq), and deionized water to form an approximately 1M solution with respect to the nitrile.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup - Acidification: After cooling the reaction mixture to room temperature, carefully acidify to pH ~2 with 3M HCl in a well-ventilated fume hood. This step protonates the tetrazole and quenches any residual azide. CAUTION: Acidification of azide solutions generates highly toxic and explosive hydrazoic acid (HN₃). Perform with extreme care.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-(4-tetrazol-1-yl-phenoxy)-propionic acid can be purified by recrystallization or column chromatography to yield the final product.
Comparative Evaluation: Experimental Protocols
To validate the bioisosteric replacement, the synthesized tetrazole must be compared head-to-head with its carboxylic acid precursor. The following are standardized protocols for determining key physicochemical and metabolic properties.
Caption: Experimental workflow for comparative analysis.
Protocol 2: pKa Determination by Potentiometric Titration
Principle: This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added. The pKa is the pH at which the compound is 50% ionized.[3]
Methodology:
-
Preparation: Accurately weigh and dissolve the test compound (either the carboxylic acid or tetrazole) in a known volume of a suitable solvent (e.g., water with minimal co-solvent like DMSO if required).
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant.
-
Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point.
Protocol 3: Lipophilicity (LogD₇.₄) Determination by Shake-Flask Method
Principle: This classic method measures a compound's partition coefficient between n-octanol and an aqueous buffer at a physiologically relevant pH of 7.4.[9]
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent. Prepare a buffered aqueous solution at pH 7.4 and pre-saturate it with n-octanol. Pre-saturate n-octanol with the aqueous buffer.
-
Partitioning: Add a small aliquot of the compound's stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log([Compound]octanol / [Compound]aqueous).
Protocol 4: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Principle: This assay assesses the rate of metabolic clearance of a compound by Phase I enzymes present in human liver microsomes.[3]
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Thaw pooled HLM on ice. Prepare a cofactor solution containing NADPH in a phosphate buffer.
-
Incubation: In a microcentrifuge tube, add the phosphate buffer, HLM, and the test compound (at a final concentration of ~1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Include negative controls (without NADPH) to account for non-enzymatic degradation. Centrifuge all samples to precipitate proteins.
-
Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining percentage of the parent compound. Plot the natural log of the percent remaining versus time. The slope of this line can be used to determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Conclusion
The bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole, exemplified by 2-(4-tetrazol-1-yl-phenoxy)-propionic acid, is a powerful and validated strategy in modern drug discovery.[3][4] This substitution often preserves or enhances biological activity by mimicking key physicochemical properties while significantly improving metabolic stability. The protocols provided herein offer a robust framework for the synthesis and rigorous comparative evaluation of these analogs. By applying these methods, researchers can effectively de-risk drug candidates, address pharmacokinetic liabilities, and accelerate the progression of optimized compounds through the development pipeline.
References
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]
-
Das, B., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available from: [Link]
- Cole, C. E., et al. (2025).
- Demko, Z. P., & Sharpless, K. B. (2001).
-
RSC Publishing. (2020). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances. Available from: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. J. Org. Chem., 66(24), 7945–7950. Available from: [Link]
-
NBU-IR. Chapter II One-pot three-component synthesis of 5-substituted 1H- tetrazoles from aldehydes. Available from: [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available from: [Link]
- Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
- Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
- De Vleeschouwer, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
- ResearchGate. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole.
- ResearchGate. (2022). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
- Patowary, P., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris.
-
The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. drughunter.com [drughunter.com]
- 8. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-(1H-tetrazol-5-yl)phenoxy)propionic acid
A Note on Nomenclature: The target molecule, 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, suggests an N-1 linkage of the tetrazole ring to the phenoxy group. However, a more common and synthetically accessible isomer is 2-(4-(1H-tetrazol-5-yl)phenoxy)propionic acid, which is prepared via a [3+2] cycloaddition to a nitrile precursor. This guide will focus on the synthesis of this 5-substituted isomer, a valuable bioisostere of carboxylic acids in drug design.[1] The principles and troubleshooting steps outlined here are broadly applicable to related structures.
The synthesis is typically a multi-step process, which is illustrated in the workflow below. The key transformations are a Williamson ether synthesis to build the phenoxy-propionic acid backbone, followed by a catalyzed cycloaddition to form the tetrazole ring, and concluding with ester hydrolysis.
Caption: General synthetic workflow for 2-(4-(1H-tetrazol-5-yl)phenoxy)propionic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to improve reaction outcomes.
Question: My overall yield is low. How can I identify and optimize the problematic step?
Answer: A low overall yield in a multi-step synthesis requires a stepwise analysis.
-
Analyze Step 1 (Ether Synthesis): The reaction between 4-hydroxybenzonitrile and ethyl 2-bromopropionate can be inefficient.
-
Problem: Incomplete reaction or side reactions. The phenoxide generated can be a weak nucleophile, and the reaction may be slow.
-
Causality: The strength of the base used to deprotonate the phenol is critical. A weak base may not generate enough phenoxide, while a very strong base can promote side reactions or hydrolysis of the ester.
-
Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. Ensure anhydrous conditions, as water can consume the base and hinder the reaction. Monitor the reaction by TLC until the 4-hydroxybenzonitrile is consumed. If the reaction is slow, gentle heating (50-70°C) can be applied.[2]
-
-
Analyze Step 2 (Tetrazole Formation): The conversion of the nitrile to the tetrazole is often the most challenging step.
-
Problem: Incomplete conversion of the nitrile group.
-
Causality: The [3+2] cycloaddition of an azide anion to a nitrile is a high-activation-energy process.[3] The reaction requires activation of the nitrile, typically with a Brønsted or Lewis acid catalyst, to make it more electrophilic.[4][5]
-
Solution: Ensure the use of an appropriate catalyst. Common choices include ammonium chloride, triethylammonium chloride, or zinc salts (e.g., ZnCl₂).[4] The reaction is typically run at elevated temperatures (100-150°C) in a high-boiling polar aprotic solvent like DMF.[6] See the data table below for a comparison of conditions.
-
-
Analyze Step 3 (Hydrolysis): This is usually a high-yielding step, but issues can arise.
-
Problem: Incomplete hydrolysis or degradation of the product.
-
Causality: The tetrazole ring is generally stable to basic hydrolysis, but prolonged exposure to harsh conditions (high temperature, high base concentration) can lead to decomposition.
-
Solution: Use a moderate concentration of NaOH or LiOH in a water/alcohol mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction by TLC until the starting ester is gone. Acidify the reaction mixture carefully in an ice bath to precipitate the product, as the acidification is exothermic.
-
Question: The tetrazole formation step is stalled, with significant amounts of the nitrile starting material remaining. What can I do?
Answer: This is a common issue related to reaction kinetics and activation.
-
Mechanism Insight: The reaction proceeds by the activation of the nitrile by a Lewis or Brønsted acid, making the nitrile carbon more susceptible to nucleophilic attack by the azide anion. This is followed by cyclization to form the tetrazole ring.[5] Without proper activation, this process is extremely slow.[6][7]
-
Troubleshooting Steps:
-
Catalyst Choice: If using ammonium chloride and the reaction is sluggish, consider a Lewis acid catalyst like zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂). Zinc salts are particularly effective in aqueous or alcohol-based solvent systems and can accelerate the reaction.[4]
-
Temperature: The reaction often requires high temperatures (e.g., 120-130°C in DMF). Ensure your reaction temperature is adequate and stable. Microwave-assisted synthesis can also significantly reduce reaction times.[4]
-
Stoichiometry: Use a slight excess of sodium azide (1.5 to 3 equivalents) and the catalyst (1.5 to 3 equivalents of NH₄Cl, or catalytic amounts of a Lewis acid).
-
Solvent: DMF is a standard solvent. Ensure it is anhydrous, as water can interfere with some catalysts.
-
| Catalyst System | Solvent | Typical Temperature (°C) | Typical Time (h) | Advantages/Disadvantages |
| NaN₃ / NH₄Cl | DMF | 120-130 | 12-24 | Inexpensive, common; can be slow.[5] |
| NaN₃ / Et₃N·HCl | Nitrobenzene | 140-160 (Microwave) | 0.5-2 | Fast, good for hindered nitriles; uses high-boiling solvent.[4] |
| NaN₃ / ZnCl₂ | Isopropanol or Water | 80-100 | 4-12 | Milder conditions, broader substrate scope, can be faster.[4] |
Question: My final product is difficult to purify and appears discolored. What are the likely impurities and how can I remove them?
Answer: Impurities often stem from the high-temperature tetrazole formation step or incomplete reactions. Discoloration can arise from oxidation of phenolic intermediates, especially if starting from hydroquinone-based precursors.[8]
-
Likely Impurities:
-
Unreacted ethyl 2-(4-cyanophenoxy)propionate.
-
Residual high-boiling solvent (e.g., DMF).
-
By-products from side reactions.
-
-
Purification Strategy:
-
Acid-Base Extraction: After hydrolysis (Step 3), the crude product exists as a sodium salt in the aqueous layer. Perform a wash with an organic solvent like ethyl acetate or dichloromethane to remove any neutral organic impurities (like unreacted nitrile-ester).
-
Precipitation and Washing: Carefully acidify the aqueous layer with cold HCl (e.g., 2M) to a pH of ~2. The carboxylic acid product should precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. A subsequent wash with a non-polar solvent like hexane can help remove residual organic contaminants.[9]
-
Recrystallization: If the product is still impure, recrystallization is highly effective. A mixed solvent system, such as ethanol/water or acetone/hexane, is often successful. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity appears, then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with sodium azide (NaN₃)?
A1: Sodium azide is acutely toxic and potentially explosive.
-
Toxicity: It is highly toxic if ingested or absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Explosion Hazard:
-
Do not allow NaN₃ to come into contact with heavy metals (e.g., lead, copper) or their salts, as this can form highly explosive heavy metal azides. Use glass or Teflon equipment.
-
Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃) gas. Acidification steps should always be performed on the reaction mixture after the azide has been consumed and quenched, and with extreme caution in a well-ventilated fume hood.
-
Do not heat solid sodium azide, as it can decompose explosively.
-
Q2: How can I confirm the conversion of the nitrile to the tetrazole ring using spectroscopy?
A2:
-
FT-IR Spectroscopy: The most definitive change is the disappearance of the sharp, strong nitrile (C≡N) stretching vibration, typically found around 2220-2240 cm⁻¹. The formation of the tetrazole ring will introduce new N-H and C=N stretching bands.
-
¹H NMR Spectroscopy: The proton on the tetrazole N-H group is often a broad singlet far downfield (typically >10 ppm, but can exchange with D₂O). The aromatic protons adjacent to the new tetrazole substituent will show a shift compared to the nitrile precursor.
-
¹³C NMR Spectroscopy: The nitrile carbon (around 118-120 ppm) will disappear and be replaced by the tetrazole ring carbon signal, which typically appears further downfield (around 150-160 ppm).
Q3: Can I perform the tetrazole formation on the acid (2-(4-cyanophenoxy)propionic acid) instead of the ester?
A3: While possible, it is generally not recommended. The acidic proton of the carboxylic acid can interfere with the catalysts used for tetrazole formation. For instance, it can neutralize bases or react with Lewis acids. Protecting the carboxylic acid as an ester ensures that it does not interfere with the cycloaddition reaction, leading to cleaner reactions and higher yields. The ester is then easily deprotected in the final step.[10]
References
-
PrepChem. (2023). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Available at: [Link]
- Google Patents. (2010). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]
-
Patsnap. (2011). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Available at: [Link]
-
ResearchGate. (2014). What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile?. Available at: [Link]
-
NIH - PubMed. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Available at: [Link]
-
ChemHelp ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
- Google Patents. (2019). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
-
Wu, C. (2015). Technical Improvement for Synthesizing R-(+)- 2-( 4- hydroxyphenoxy)- propionic Acid. Semantic Scholar. Available at: [Link]
-
Academia.edu. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Available at: [Link]
-
NIH - PubMed. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Available at: [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 2-(1H-tetrazol-5-yl)propanoic acid hydrazides via... Available at: [Link]
-
European Patent Office. (1988). EP 0192849 B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. Available at: [Link]
-
PMC - NIH. (2018). Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. Available at: [Link]
- Google Patents. (2012). CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.
- Google Patents. (1990). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
- Patent 1670743. (2007). PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS.
- Google Patents. (2013). WO2013079785A1 - Method for recovering and purifying propionic acid.
- Google Patents. (1997). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
-
ResearchGate. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS - Patent 1670743 [data.epo.org]
- 9. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 10. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]
Navigating Solubility Challenges with 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid: A Technical Guide
Welcome to the technical support center for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. By understanding the underlying chemical principles, you can optimize your experimental success.
I. Understanding the Molecule: The Root of Solubility Issues
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid possesses two key functional groups that dictate its solubility profile: a carboxylic acid and a tetrazole ring. Both groups are acidic and can be ionized at physiological pH.[1][2] The tetrazole ring is often used as a bioisostere for a carboxylic acid, meaning it has similar physicochemical properties and can result in comparable biological activity.[2][3] However, the interplay of these two acidic moieties can lead to complex solubility behavior.
The solubility of weak acids, such as this compound, is highly dependent on the pH of the solution.[4][5] At a pH below their pKa, these acidic groups will be protonated and uncharged, leading to lower aqueous solubility.[6][7] Conversely, at a pH above their pKa, they will be deprotonated and charged, which generally increases water solubility.[6][7]
II. Troubleshooting Common Solubility Problems
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Question: My 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is not dissolving in aqueous buffers (e.g., PBS at pH 7.4). What should I do?
Answer: This is a common challenge due to the compound's acidic nature. Here’s a systematic approach to troubleshoot this issue:
Step 1: pH Adjustment. The most effective initial step is to increase the pH of your solvent.[8]
-
Rationale: By raising the pH above the pKa values of the carboxylic acid and tetrazole groups, you deprotonate them, creating anionic species that are significantly more soluble in water.[7][9]
-
Protocol:
-
Start by preparing a stock solution in a small amount of a basic solution like 0.1 M NaOH.
-
Once dissolved, you can then dilute this stock solution into your aqueous buffer.
-
Carefully monitor the final pH of your working solution and adjust as necessary to maintain the desired experimental conditions. Be mindful that drastic pH changes can affect the stability of other components in your system.
-
Step 2: Utilize Co-solvents. If pH adjustment alone is insufficient or not feasible for your experimental setup, the use of co-solvents is a viable alternative.[8][10]
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
-
-
Protocol:
-
Dissolve the compound in a minimal amount of the chosen co-solvent first.
-
Then, slowly add this concentrated stock solution to your aqueous buffer with vigorous stirring.
-
It is crucial to keep the final concentration of the co-solvent as low as possible to avoid potential toxicity or off-target effects in biological assays.
-
Question: I'm observing precipitation when I add my compound stock (dissolved in an organic solvent) to my cell culture media. What is happening and how can I fix it?
Answer: This phenomenon, often termed "crashing out," occurs when the compound's solubility limit is exceeded upon dilution into the aqueous environment of the cell culture media. Several factors can contribute to this:
-
pH Shift: Cell culture media is typically buffered around pH 7.2-7.4. If your stock solution is at a different pH, the sudden shift upon addition can cause the compound to become less soluble.
-
Component Interaction: Components in the media, such as salts and proteins, can interact with your compound and reduce its solubility.[11][12]
-
Temperature Changes: Moving from a stock solution at room temperature to a refrigerated or incubated media can also affect solubility.[12]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting precipitation in cell culture.
Preventative Measures:
-
Prepare a pH-adjusted aqueous stock: As described previously, dissolving the compound in a slightly basic solution before adding it to the media can pre-ionize the molecule and improve its compatibility with the aqueous environment.
-
Optimize co-solvent concentration: If using a co-solvent, determine the lowest possible concentration that maintains solubility without affecting your cells.
-
Slow addition and mixing: Add the compound stock to the media slowly while gently swirling to allow for gradual equilibration.
-
Pre-warm the media: If your stock is at room temperature, warming the media to 37°C before adding the compound can sometimes help.
-
Consider formulation strategies: For in vivo studies, more advanced formulation strategies like the use of cyclodextrins or lipid-based systems may be necessary to enhance bioavailability.[10][13]
III. Frequently Asked Questions (FAQs)
Q1: What are the pKa values for the carboxylic acid and tetrazole groups in this compound?
Q2: Are there any stability concerns I should be aware of?
The phenoxypropionic acid structure is generally stable.[15] However, like many organic molecules, it can be susceptible to degradation under harsh conditions such as extreme pH or high temperatures for prolonged periods. It is recommended to store the compound in a cool, dry, and dark place. Stock solutions should be freshly prepared or stored at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[16]
Q3: Can I use sonication to help dissolve the compound?
Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble compounds. The high-frequency sound waves can help to break down aggregates and increase the surface area of the compound exposed to the solvent. However, be cautious with the duration and intensity of sonication, as excessive energy can potentially lead to degradation of the compound. It is best used in conjunction with the pH adjustment or co-solvent methods described above.
IV. Summary of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | Increases ionization of the acidic functional groups, leading to higher aqueous solubility.[7][9] | Highly effective for ionizable compounds; simple to implement. | May not be suitable for all experimental systems; can affect the stability of other components. |
| Co-solvents | Increases the polarity of the solvent system, enhancing the solubility of the compound.[8][10] | Effective for a wide range of compounds. | Potential for toxicity or off-target effects at higher concentrations. |
| Sonication | Provides energy to break up compound aggregates and increase surface area for dissolution. | Can speed up the dissolution process. | Potential for compound degradation with excessive use. |
| Formulation Aids | Encapsulation or complexation of the compound to improve its solubility and stability (e.g., cyclodextrins).[10][13] | Can significantly enhance solubility and bioavailability. | Requires more complex formulation development. |
V. Conclusion
Successfully working with 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid hinges on a solid understanding of its pH-dependent solubility. By systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome common solubility hurdles and ensure the reliability and reproducibility of their experimental results. Always begin with the simplest and most direct methods, such as pH adjustment, before moving to more complex solutions involving co-solvents or other formulation aids.
References
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024, March 15).
- AskBio. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- Sigma-Aldrich.
- BioProcess International. (2020, November 12). Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth.
- PubMed. (1994, November 30).
- University of Huddersfield. (2016, January 7).
- ResearchGate. (2025, July 8).
- ACS Publications. (2016, March 11).
- Fiveable. (2025, August 15). pH and Solubility - AP Chem.
- Pearson. (2024, August 4). Given the data in Problem 47:b.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
- ORGANIC PHARMACEUTICAL CHEMISTRY IV.
- ScienceDirect. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods.
- UVic. (2011, April 4). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and.
- Beilstein Journal of Organic Chemistry. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- PubChem. 3-[5-(3-Phenoxypropyl)tetrazol-1-yl]propanoic acid | C13H16N4O3 | CID 82226228.
- PubMed. (2022, June 15). Tetrazole as a Carboxylic Acid Isostere and the Synthesis of All Amine-Based Polyampholytes.
- MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid.
- The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5.
- Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- Santa Cruz Biotechnology. 2-(4-Hydroxyphenoxy)propionic acid.
- Fisher Scientific. 2-phenoxypropionic acids.
- PubChem. 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | C4H6N4O2 | CID 1273034.
- PubMed. Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S)
- NJ.gov. 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID.
- MilliporeSigma. 2- 4-(1-Hydroxy-2-methylpropyl)phenyl propanoic acid pharmaceutical impurity standard 53949-53-4.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Given the data in Problem 47:b. What pH would you make the water ... | Study Prep in Pearson+ [pearson.com]
- 7. reddit.com [reddit.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. fiveable.me [fiveable.me]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Degradation products of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid under UV light
Technical Support Center: Photostability & Degradation of Tetrazole-Phenoxy Derivatives
Executive Technical Overview
Welcome to the Technical Support Center. This guide addresses the photochemical behavior of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (TPPA). This molecule is a critical pharmacophore often found as an intermediate or impurity in the synthesis of angiotensin II receptor blockers (ARBs/Sartans) and specific agrochemicals.
Under UV irradiation (specifically
Troubleshooting Guide: Common Experimental Anomalies
Issue 1: "I am observing a dominant degradation peak at [M-28] in LC-MS. Is this an artifact?"
Diagnosis: This is not an artifact. It is the signature photochemical event for tetrazole-containing compounds.
Technical Explanation:
The tetrazole ring is inherently photo-labile. Upon absorption of high-energy UV photons, the ring undergoes photo-extrusion of molecular nitrogen (
-
Mechanism: The excited tetrazole enters a singlet state, expelling
to form a highly reactive nitrilimine or diradical intermediate. -
Outcome: This intermediate rapidly rearranges into a diazirine or carbodiimide species, or hydrolyzes if water is present.
-
Mass Shift: The loss of
results in a precise mass shift of -28.01 Da .
Action Plan:
-
Check your extracted ion chromatogram (EIC) for
(assuming Parent ). -
If the peak is broad or splits, it indicates the formation of geometric isomers (e.g., carbodiimide vs. diazirine).
Issue 2: "My mass balance is consistently low (<90%) after 24 hours of UV exposure."
Diagnosis: You are likely losing volatile degradation fragments or forming insoluble polymers.
Technical Explanation:
-
Decarboxylation (Photo-Kolbe Reaction): The propionic acid tail is susceptible to decarboxylation, releasing
(gas) . This mass is lost from the solution entirely. -
Polymerization: The free radicals generated from ether cleavage (phenoxy radicals) can couple to form dimers or oligomers that may precipitate or elute in the column wash, evading standard detection windows.
Action Plan:
-
Trap Volatiles: Perform the stress test in a sealed headspace vial and analyze the headspace for
via GC. -
Extend Gradient: Extend your LC gradient to 100% organic hold for 5-10 minutes to elute hydrophobic dimers.
Issue 3: "How do I distinguish between oxidative degradation and direct photolysis?"
Diagnosis: Both pathways can occur simultaneously if the sample is not deoxygenated.
Protocol for Differentiation:
-
Experiment A (Aerobic): Irradiate sample in air-saturated buffer.
-
Experiment B (Anaerobic): Sparge buffer with Argon for 30 mins, seal under Argon, then irradiate.
-
Comparison:
-
Direct Photolysis: Products appearing in both A and B (e.g.,
extrusion). -
Photo-oxidation: Products appearing only in A (e.g., Hydroxylated rings, N-oxides).
-
Degradation Pathways & Visualization
The following diagram illustrates the three primary degradation vectors: Tetrazole Fragmentation (Pathway A), Ether Cleavage (Pathway B), and Decarboxylation (Pathway C).
Caption: Mechanistic pathways of TPPA photodegradation showing N2 extrusion (red path) and ether/carboxyl cleavage (green paths).
Quantitative Data: Predicted Degradation Profile
The table below summarizes the expected degradants based on LC-MS/MS fragmentation patterns observed in analogous sartans and phenoxy-acid herbicides.
| Degradant ID | Mechanism | Mass Shift (Δ Da) | Theoretical m/z (ESI+) | Polarity Shift |
| Parent (TPPA) | N/A | 0 | 235.2 | Reference |
| DP-1 | -28.0 | 207.2 | Less Polar | |
| DP-2 | Ether Cleavage (Formation of Phenol) | -72.0 | 163.1 | More Polar |
| DP-3 | Decarboxylation (Loss of | -44.0 | 191.2 | Less Polar |
| DP-4 | Hydroxylation (+O) | +16.0 | 251.2 | More Polar |
Validated Experimental Protocols
Protocol A: Confirmatory Photostability Stress Test (ICH Q1B)
Objective: To generate sufficient degradation products for method development and identification.
Reagents:
-
Sample: TPPA (1 mg/mL) in MeOH:Water (50:50).
-
Quartz cuvettes (UV transparent).
-
Dark Control: Same solution wrapped in aluminum foil.
Steps:
-
Preparation: Dissolve TPPA in the solvent mixture. Ensure complete solubility.
-
Exposure: Place the quartz cuvette in a photostability chamber (e.g., Atlas Suntest).
-
Dosage: Expose to a minimum of 1.2 million lux hours and 200 W·h/m² (near UV).
-
Pro-Tip: For mechanistic elucidation, take aliquots at T=0, 4, 8, and 24 hours to track kinetics.
-
-
Quenching: Immediately analyze or store at 4°C in amber vials.
-
Analysis: Inject onto HPLC-PDA-MS immediately to prevent thermal degradation of unstable photo-isomers.
Protocol B: LC-MS Conditions for Polar Degradants
Objective: To retain polar degradants (like DP-2) that often elute in the void volume.
-
Column: C18 Polar Embedded or Phenyl-Hexyl (e.g., Waters XSelect HSS T3), 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar retention).
-
2-15 min: 5%
95% B. -
15-20 min: 95% B (Wash).
-
-
Detection: UV at 254 nm (Tetrazole/Phenyl absorption) and MS (ESI Positive/Negative switching).
References
-
Photochemistry of Tetrazoles
-
Sartan Degradation Pathways
-
Phenoxy Acid Herbicide Photolysis
-
LC-MS of Tetrazole Degradants
Sources
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Low pressure UV/H2O2 treatment for the degradation of the pesticides metaldehyde, clopyralid and mecoprop - Kinetics and reaction product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. LC-MS analysis data of intermediate products used to construct photodegradation pathways for bis(1 H-tetrazol-5-yl)amine (H2BTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid Reactions
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid . This specific molecule presents a dual-challenge profile: severe steric hindrance at the reactive carbonyl due to the adjacent
Below, we deconstruct the causality of these challenges and provide validated, self-monitoring protocols to ensure high-yield, stereopure syntheses.
Mechanistic Workflow & Decision Matrix
To navigate the steric and chiral hurdles of this substrate, use the following decision matrix. It maps the optimal reagent pathways based on your target linkage and the steric bulk of your nucleophile.
Decision matrix for overcoming steric and chiral challenges in propionic acid couplings.
Quantitative Reagent Comparison
When coupling 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid with a secondary amine (e.g., N-methylpiperazine), standard reagents often fail. The table below synthesizes expected outcomes based on the steric penalty of the
| Coupling System | Base Used | Target Yield (%) | Epimerization (%) | Reaction Time | Primary Limitation |
| EDC / HOBt | NMM | < 45% | < 2% | 24 - 48 h | Insufficient reactivity for hindered nucleophiles. |
| HATU | DIEA | 80 - 85% | 8 - 12% | 4 - 6 h | High basicity of DIEA promotes |
| COMU | TMP* | 85 - 92% | < 1% | 2 - 4 h | Optimal balance of high reactivity and chiral preservation. |
| Acid Chloride (SOCl₂) | TEA | > 90% | > 15% | 1 - 2 h | Harsh conditions lead to severe racemization. |
*TMP = 2,4,6-Trimethylpyridine (sym-collidine)
Troubleshooting FAQs
Q1: Why do I observe unreacted starting material when coupling this acid with secondary amines, even after 24 hours?
A1: The issue is fundamentally kinetic. The
Q2: My LC-MS shows good product mass, but chiral HPLC indicates significant epimerization. How do I prevent this?
A2: Epimerization occurs via enolization. The electron-withdrawing phenoxy group increases the acidity of the
Q3: What are the best practices for esterification of this compound?
A3: For esterification, traditional Fischer conditions (acid catalysis) are too slow due to the
Q4: During aqueous workup, my product partitions poorly and forms thick emulsions. How do I resolve this? A4: The 1-aryltetrazole moiety is highly polar with a strong dipole moment, which disrupts clean phase separation in standard solvents like Dichloromethane (DCM). Solution: Swap DCM for a less polar, higher-density-contrast solvent mixture such as Ethyl Acetate/Heptane (3:1). Furthermore, ensure your aqueous washes are saturated with NaCl (brine) to force the polar tetrazole compound into the organic layer via the salting-out effect.
Validated Experimental Protocol
High-Fidelity Amide Coupling using COMU/TMP
This protocol is designed as a self-validating system to ensure activation occurs before amine addition, minimizing both steric failure and epimerization.
Materials:
-
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (1.0 eq)
-
COMU (1.1 eq)
-
2,4,6-Trimethylpyridine (TMP) (2.0 eq)
-
Target Amine (1.2 eq)
-
Anhydrous DMF (0.2 M relative to acid)
Step-by-Step Methodology:
-
Pre-Activation (0 °C): In an oven-dried flask under N₂, dissolve the propionic acid derivative and COMU in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Dropwise, add TMP (2.0 eq).
-
Self-Validation Check: The solution will typically transition from colorless to a distinct yellow/orange, confirming the formation of the uronium active ester.
-
-
Activation Monitoring (IPC): Stir for 15 minutes at 0 °C.
-
Self-Validation Check: Quench a 5 µL aliquot into 100 µL of Methanol. Analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful activation) and no free acid.
-
-
Amine Addition: Add the target amine (1.2 eq) slowly. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Reaction Quench: Once LC-MS confirms >95% conversion, quench the reaction by adding 1 mL of 5% aqueous NaHCO₃.
-
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with:
-
5% aqueous Citric Acid (2x) to remove excess amine and TMP.
-
5% aqueous NaHCO₃ (2x) to remove unreacted acid and COMU byproducts.
-
Saturated Brine (1x) to break any tetrazole-induced emulsions.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]
Technical Guide: Optimizing pH for the Extraction of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the liquid-liquid extraction (LLE) of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid. By leveraging the compound's key physicochemical properties, this guide offers detailed protocols, troubleshooting advice, and the scientific rationale behind each experimental step.
Section 1: Foundational Principles & Key Physicochemical Properties
A successful extraction is rooted in a firm understanding of the target molecule's behavior in different chemical environments. This section breaks down the essential properties of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid that govern its extraction.
FAQ: What are the critical physicochemical properties I need to consider for this extraction?
The target molecule is a dually acidic compound, containing both a carboxylic acid group and a tetrazole ring. This dual nature is the most critical factor for designing a selective and high-yield extraction protocol. The key is to control the ionization state of these two functional groups.
| Property | Value / Characteristic | Significance for Extraction |
| Molecular Structure | 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid | Contains two acidic protons: one on the propionic acid moiety and one on the tetrazole ring. |
| pKa of Propionic Acid | Estimated ~3.0 - 4.2 | The phenoxy group is electron-withdrawing, making this proton more acidic than a standard propionic acid. A predicted pKa for a similar structure, 2-methyl-2-phenoxy-propionic acid, is 3.26.[1] |
| pKa of Tetrazole Ring | Estimated ~4.7 - 4.9 | The tetrazole ring acts as a bioisostere of a carboxylic acid and possesses comparable acidity.[2][3][4][5][6][7] |
| Solubility | pH-Dependent: High solubility in organic solvents in its neutral (protonated) state. High solubility in aqueous solutions in its ionized (deprotonated) state. | This pH-driven differential solubility is the basis of the extraction method.[8][9] |
| Chemical Stability | The tetrazole ring is generally stable under moderately acidic and basic conditions used for extraction.[6] | Degradation of the analyte during pH adjustment is not a primary concern under typical LLE conditions. |
FAQ: How exactly does pH control the extraction of this molecule?
The extractability of the compound is dictated by the Henderson-Hasselbalch equation , which links pH, the compound's pKa, and its ionization state.[10][11][12]
-
At Low pH (pH < pKa): When the pH of the aqueous solution is significantly lower than both pKa values, both the carboxylic acid and the tetrazole groups are protonated (neutral). This uncharged form is less soluble in water and preferentially partitions into an immiscible organic solvent.
-
At High pH (pH > pKa): When the pH is significantly higher than both pKa values, both acidic protons are removed, forming a dianion. This charged species is highly soluble in the aqueous phase and will not partition into the organic solvent.
To achieve efficient extraction into an organic solvent, the rule of thumb is to adjust the aqueous phase to a pH that is at least 2 units below the lowest pKa value .[13][14] Conversely, to move the compound into the aqueous phase (i.e., for back-extraction and purification), the pH should be adjusted to at least 2 units above the highest pKa value .
Caption: pH-dependent ionization states of the target molecule.
Section 2: Experimental Protocols & Workflows
This section provides step-by-step methodologies for the efficient extraction and subsequent purification of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
Q: What is the recommended protocol for extracting the compound from an aqueous matrix into an organic solvent?
This protocol aims to maximize the recovery of the compound from an aqueous sample (e.g., a reaction mixture post-quench) by ensuring it is in its neutral, organic-soluble form.
Objective: Transfer the neutral compound from the aqueous phase to the organic phase.
Materials:
-
Aqueous sample containing the target compound.
-
Separatory funnel.
-
Immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Acid for pH adjustment (e.g., 1M HCl).
-
pH meter or pH paper.
-
Anhydrous sodium sulfate or magnesium sulfate.
Procedure:
-
Sample Preparation: Place your aqueous sample containing the compound into a separatory funnel of appropriate size.
-
pH Adjustment (Critical Step):
-
Measure the initial pH of the aqueous sample.
-
Slowly add 1M HCl dropwise while monitoring the pH. Swirl the funnel gently to mix.
-
Continue adding acid until the pH is stable at ≤ 2.0 . This ensures both acidic sites are fully protonated.
-
-
Solvent Addition: Add a volume of ethyl acetate to the separatory funnel. A solvent-to-sample volume ratio of 1:1 is a good starting point.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes. Periodically vent the funnel.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (usually aqueous, but check solvent densities) will be at the bottom.
-
Collection: Drain the lower aqueous layer. Then, drain the upper organic layer containing your compound into a clean flask.
-
Re-extraction (Optional but Recommended): To maximize yield, add a fresh portion of ethyl acetate to the aqueous layer and repeat steps 4-6. Combine the organic extracts.
-
Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove residual water.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., rotary evaporation) to isolate the crude product.
Q: How can I use back-extraction to purify the compound from neutral impurities?
Back-extraction is a powerful purification technique. It selectively moves your acidic target compound back into a fresh aqueous layer, leaving neutral organic impurities behind in the organic phase.
Objective: Transfer the ionized compound from the organic phase to a clean aqueous phase.
Procedure:
-
Start with the Organic Extract: Take the combined organic extract from the previous protocol (before the drying step).
-
Add Basic Aqueous Solution: Add a volume of a basic aqueous solution, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), to the separatory funnel. A pH of ≥ 8.0 is recommended.
-
Back-Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. Your target compound is now in the ionized form in the upper aqueous layer.
-
Collection: Drain and discard the lower organic layer, which contains the neutral impurities. Collect the upper aqueous layer.
-
Re-acidification and Isolation:
-
Transfer the collected aqueous layer to a clean beaker or flask in an ice bath.
-
Slowly add 1M HCl while stirring to re-acidify the solution to pH ≤ 2.0 . Your compound will precipitate as it becomes neutral.
-
Collect the solid product by vacuum filtration, or if it oils out, perform a final extraction with a fresh portion of organic solvent as described in the first protocol.
-
Caption: Workflow for extraction and purification via back-extraction.
Section 3: Troubleshooting Guide
| Issue | Common Cause(s) | Recommended Solution(s) |
| Low Extraction Recovery | Incorrect pH: The most common error. The pH was not sufficiently low (<2) for the initial extraction or not sufficiently high (>8) for the back-extraction. | Always verify the pH of the aqueous phase after adding the acid/base and mixing. Do not rely on stoichiometric calculations alone. |
| Inappropriate Solvent: The chosen organic solvent has poor solubility for the neutral compound. | Ethyl acetate is a robust starting point. Dichloromethane or a mixture of solvents can also be tested. | |
| Insufficient Agitation: The two phases were not mixed adequately, leading to poor partitioning equilibrium. | Shake the separatory funnel vigorously for at least 1-2 minutes. | |
| Insufficient Solvent Volume: Using too little organic solvent for the extraction. | Use a solvent-to-sample ratio of at least 1:1. Perform 2-3 extractions with smaller volumes of solvent rather than one large extraction for better efficiency. | |
| Emulsion Formation | High concentration of surfactants or other amphiphilic impurities in the sample matrix. | Break the emulsion by: • Adding a small amount of brine (saturated NaCl solution).• Centrifuging the mixture.• Filtering the mixture through a pad of glass wool or celite.• Allowing the funnel to sit undisturbed for an extended period. |
| Final Product is Impure | Co-extraction of Acidic Impurities: Other acidic compounds were carried through the process. | Perform the back-extraction (Protocol 2). This step is crucial for separating your target acid from other neutral or less acidic/basic impurities. |
| Incomplete Phase Separation: A small amount of the unwanted layer was carried over during separation. | Be patient and allow the layers to separate cleanly. Avoid drawing off too much of the desired layer to prevent contamination. |
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers Media S.A.[Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. National Center for Biotechnology Information.[Link]
-
Tetrazole – Knowledge and References. Taylor & Francis.[Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.[Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.[Link]
-
Liquid–liquid extraction - Wikipedia. Wikipedia.[Link]
-
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.[Link]
-
Henderson-Hasselbalch Plots for Acid-Base Extraction. YouTube.[Link]
-
How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.[Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE.[Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.[Link]
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com.[Link]
-
Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. MDPI.[Link]
-
Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF. ResearchGate.[Link]
-
Henderson Hasselbalch Equation - AP Chemistry Study Guide. Fiveable.[Link]
-
Henderson–Hasselbalch equation - Wikipedia. Wikipedia.[Link]
Sources
- 1. 2-METHYL-2-PHENOXY-PROPIONIC ACID price,buy 2-METHYL-2-PHENOXY-PROPIONIC ACID - chemicalbook [chemicalbook.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]
- 6. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. CAS 940-31-8: DL-2-Phenoxypropionic acid | CymitQuimica [cymitquimica.com]
- 10. m.youtube.com [m.youtube.com]
- 11. study.com [study.com]
- 12. savemyexams.com [savemyexams.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
Technical Support Center: Purification & Troubleshooting for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (also known as 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoic acid) [3]. This guide is designed for researchers and drug development professionals who require high-purity intermediates for downstream pharmaceutical synthesis.
Due to the bifunctional nature of this molecule—containing both a weakly acidic carboxylic acid and a nitrogen-rich tetrazole ring—crude reaction mixtures often present unique purification challenges. This guide provides field-proven, self-validating methodologies to isolate your target compound with >99% purity.
Quantitative Impurity Profiling
Before troubleshooting, it is critical to understand the physicochemical properties of the impurities generated during the standard synthesis (typically via the alkylation of 4-(1H-tetrazol-1-yl)phenol with 2-bromopropionic acid).
| Impurity Profile | Chemical Nature | Causality (Origin) | Physicochemical Trait | Removal Strategy |
| 4-(1H-tetrazol-1-yl)phenol | Phenolic | Unreacted starting material due to incomplete alkylation [2]. | pKa ~9.0; Lipophilic at neutral pH. | pH-controlled organic extraction (pH 7.5). |
| Ethyl 2-(4-tetrazol-1-yl-phenoxy)propanoate | Ester | Incomplete hydrolysis or transesterification if run in ethanol. | Neutral; Highly organic-soluble. | EtOAc extraction from basic aqueous layer. |
| 2-Bromopropionic acid | Aliphatic Acid | Excess alkylating agent used to drive the reaction. | Highly water-soluble; pKa ~2.9. | Remains dissolved in the aqueous layer during pH 2.0 precipitation. |
| Oxidation Byproducts | Mixed/Polymeric | High-temperature degradation during tetrazole ring formation. | Colored (yellow/brown); Broad solubility. | Activated carbon filtration prior to final acidification. |
Frequently Asked Questions (FAQs)
Q: Why does my product crash out as a sticky oil instead of a crystalline solid during acid-base precipitation? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its glass transition temperature or when residual organic solvents are trapped in the aqueous matrix. Causality: Rapid addition of concentrated HCl creates localized high-acidity zones, forcing the propionic acid derivative to crash out too quickly while trapping residual ethyl acetate from the prior washing step. Solution: Purge the aqueous layer with nitrogen (or briefly use a rotary evaporator) to remove trace organics before acidification. Add the acid slowly at an elevated temperature (40°C), seed the solution, and cool gradually.
Q: How do I selectively remove unreacted 4-(1H-tetrazol-1-yl)phenol without losing my product? A: This is achieved by exploiting the pKa differential between the two molecules. The pKa of the propionic acid moiety is approximately 4.5 to 5.3 [1]. The pKa of the phenolic impurity is ~9.0 [2]. Causality: By adjusting the aqueous crude mixture to exactly pH 7.5, the target propionic acid is >99% deprotonated (water-soluble sodium salt), while the phenol remains predominantly protonated (lipophilic). Extracting with ethyl acetate at this specific pH will selectively pull the phenol into the organic layer while leaving your product safely in the aqueous phase.
Q: My final product has a persistent yellow tint. How can I remove this? A: Tetrazole syntheses often generate trace amounts of highly conjugated, colored polymeric byproducts. Because these impurities can co-crystallize with the product, standard solvent washing is ineffective. Solution: Introduce a charcoal filtration step after the base-dissolution step but before acidification. The planar nature of these colored impurities gives them a high affinity for activated carbon.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes an in-process check to confirm success before proceeding.
Protocol A: pH-Gradient Acid-Base Purification
This is the primary method for removing unreacted phenols and neutral esters.
-
Dissolution: Suspend 10 g of crude 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid in 100 mL of deionized water. Slowly add 1M NaHCO₃ until the pH stabilizes at exactly 7.5.
-
Validation Check: The target molecule will dissolve. If the solution remains cloudy, the turbidity is caused by neutral impurities (esters/phenols). Do not add more base; proceed to step 2.
-
-
Organic Wash: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Validation Check: Spot the organic layer on a TLC plate (Silica, Hexane:EtOAc 1:1). Strong UV activity confirms the successful extraction of the phenol impurity. Discard the organic layer.
-
-
Solvent Purge (Critical): Transfer the aqueous layer to a round-bottom flask and apply a mild vacuum (rotary evaporator, 40°C, 15 mins) to remove dissolved ethyl acetate.
-
Validation Check: The complete absence of an ethyl acetate odor confirms the solution is ready for precipitation. Skipping this step guarantees the product will "oil out."
-
-
Controlled Acidification: Warm the aqueous solution to 40°C. Add 1M HCl dropwise with vigorous stirring until the pH reaches 2.0.
-
Validation Check: A persistent white crystalline suspension should form. If an oil forms, reheat to 60°C until the oil redissolves, add a seed crystal, and cool at a rate of 5°C/hour.
-
-
Isolation: Filter the suspension under vacuum, wash the filter cake with ice-cold water (2 × 20 mL), and dry under vacuum at 50°C for 12 hours.
Protocol B: Anti-Solvent Crystallization
Use this protocol as a final polishing step if the purity from Protocol A is <99%.
-
Dissolution: Dissolve the semi-pure solid in a minimal amount of boiling ethanol (approx. 5 mL/g).
-
Anti-Solvent Addition: Remove from heat and add deionized water dropwise while stirring until the "cloud point" is reached (the solution becomes faintly turbid and does not clear upon stirring).
-
Seed Bed Formation: Hold the temperature steady for 30 minutes.
-
Validation Check: Observe the transition from a milky emulsion to distinct, sparkling crystals. This confirms nucleation has occurred properly.
-
-
Cooling: Cool the flask to 5°C over 2 hours. Filter, wash with cold 10% ethanol/water, and dry.
Process Workflow Visualization
The following diagram illustrates the logical flow and phase-separation mechanics of the pH-controlled extraction process.
Workflow for pH-gradient purification of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
References
-
U.S. Environmental Protection Agency. "3-Phenoxypropionic acid Properties". CompTox Chemicals Dashboard. Available at: [Link]
Technical Support Center: Stability of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid in Aqueous Buffers
Welcome to the technical support center for 2-(4-tetrazol-1-yl-phenoxy)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous buffer systems. As your Senior Application Scientist, I've structured this resource to address common challenges and provide scientifically grounded protocols to ensure the integrity of your experimental results.
Introduction to the Stability of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid combines three key structural features: a 1-substituted tetrazole ring, a phenoxy ether linkage, and a propionic acid side chain. Each of these moieties contributes to the overall physicochemical properties and potential stability liabilities of the molecule. The tetrazole ring, often used as a bioisostere for a carboxylic acid, can be susceptible to degradation under certain pH conditions. The phenoxy ether bond may be prone to hydrolysis, and the entire molecule's aromatic systems suggest a potential for photodegradation. Understanding these potential degradation pathways is crucial for developing robust formulations and obtaining reliable experimental data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid in aqueous solutions.
Q1: What are the primary factors that can affect the stability of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid in aqueous buffers?
A1: The stability of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The tetrazole ring and the ether linkage are the most likely sites of degradation. Literature on structurally similar compounds, such as angiotensin II receptor blockers (e.g., valsartan, losartan) which contain a tetrazole ring, indicates a susceptibility to degradation under acidic, basic, and oxidative conditions[1][2][3][4].
Q2: Which pH range is recommended for preparing stock solutions and working buffers?
A2: Based on the general stability of related tetrazole-containing compounds and phenoxy-propionic acids, a slightly acidic to neutral pH range (pH 5-7) is likely to offer the best stability. Both strongly acidic and strongly alkaline conditions should be avoided. Acidic conditions can promote hydrolysis of the ether linkage[5][6], while basic conditions are known to degrade some tetrazole-containing pharmaceuticals[2][7]. A preliminary pH-rate profile study is highly recommended to determine the optimal pH for your specific application.
Q3: How should I store aqueous solutions of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid?
A3: To minimize degradation, aqueous solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) may be appropriate, but freeze-thaw stability should be confirmed. The use of amber vials or wrapping containers in aluminum foil is a simple and effective way to prevent photodegradation[7].
Q4: Is 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid susceptible to photodegradation?
A4: Yes, compounds containing tetrazole and phenoxy aromatic rings can be susceptible to photodegradation[8][9][10]. Exposure to UV or even ambient light can lead to the formation of degradants. Therefore, all experiments involving solutions of this compound should be conducted with adequate light protection.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: Loss of compound potency or inconsistent results over time.
Possible Cause: Chemical degradation of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid in your aqueous buffer.
Troubleshooting Workflow:
Workflow for troubleshooting compound instability.
Step-by-Step Guide:
-
Verify Storage and Handling: Confirm that solutions have been consistently stored at the correct temperature and protected from light.
-
Evaluate Buffer System: Check the pH of your buffer. If it is in a highly acidic or alkaline range, consider preparing fresh solutions in a buffer closer to neutral pH.
-
Conduct a Forced Degradation Study: To understand the degradation profile of the molecule, a forced degradation study is the most systematic approach. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradants. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Develop a Stability-Indicating HPLC Method: A robust analytical method is essential to separate the parent compound from any degradation products. The "Experimental Protocols" section outlines a starting point for developing such a method.
-
Identify Degradation Pathway: Based on the results of the forced degradation study, you can determine if the compound is more susceptible to hydrolysis, oxidation, or photolysis.
-
Optimize Conditions: With the knowledge of the primary degradation pathway, you can adjust your experimental conditions (e.g., buffer pH, exclusion of light, use of antioxidants) to minimize degradation.
Issue 2: Appearance of unknown peaks in chromatograms.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Blank Injection: Inject a sample of your buffer/solvent blank to ensure the unknown peaks are not artifacts from the solvent or system.
-
Review Forced Degradation Data: Compare the retention times of the unknown peaks with those of the degradants observed in your forced degradation study. This can help in tentatively identifying the degradation pathway.
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, assess the peak purity of the parent compound. A non-homogenous peak suggests the presence of a co-eluting impurity or degradant.
-
LC-MS Analysis: For structural elucidation of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. Comparing the mass-to-charge ratio (m/z) of the parent compound with the unknown peaks can provide insights into the chemical modifications that have occurred (e.g., hydrolysis, oxidation).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid under various stress conditions, as recommended by ICH guidelines[7][11].
Objective: To identify the potential degradation pathways and products of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid.
Materials:
-
2-(4-tetrazol-1-yl-phenoxy)-propionic acid
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours. Also, store a sample of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Sample: Dilute 1 mL of the stock solution with 9 mL of water. Keep at room temperature, protected from light.
-
-
Sample Preparation for Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of your HPLC method.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Plausible Degradation Pathways:
Based on the chemical structure, the following degradation pathways are plausible:
-
Acid Hydrolysis: Cleavage of the ether linkage to form 4-(tetrazol-1-yl)phenol and 2-hydroxypropionic acid.
-
Base Hydrolysis: While the ether bond is generally more stable to base, degradation of the tetrazole ring is a possibility, as seen in some angiotensin II receptor blockers[2][7].
-
Oxidation: Oxidation could potentially occur on the aromatic rings or the propionic acid side chain.
-
Photolysis: Photochemical cleavage of the tetrazole ring or the ether bond are possible degradation routes[8][9][10].
Plausible degradation pathways for the target molecule.
Protocol 2: Stability-Indicating RP-HPLC Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating 2-(4-tetrazol-1-yl-phenoxy)-propionic acid from its potential degradation products.
Objective: To establish an HPLC method that can resolve the parent compound from all potential degradants.
Starting HPLC Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water (pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or a wavelength of maximum absorbance) |
| Injection Volume | 20 µL |
Method Development and Validation:
-
Initial Screening: Inject the control and all stressed samples from the forced degradation study using the starting conditions.
-
Method Optimization: Adjust the gradient, mobile phase pH, and organic modifier to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.
-
Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness[3].
Data Summary
The following table provides a hypothetical summary of results from a forced degradation study, which can be used as a template for your own data.
Table 1: Hypothetical Forced Degradation Results for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant Retention Time (min) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 8.5 |
| 0.1 M NaOH, 60°C, 24h | 11.8% | 1 | 10.2 |
| 3% H₂O₂, RT, 24h | 20.5% | 3 | 7.9, 9.1, 11.5 |
| Heat (70°C, 48h, solution) | 5.1% | 1 | 8.5 |
| Photolysis | 18.9% | 2 | 9.8, 12.3 |
This guide provides a comprehensive framework for assessing and troubleshooting the stability of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid in aqueous buffers. By understanding the potential degradation pathways and employing systematic experimental approaches, researchers can ensure the quality and reliability of their work.
References
-
APPLICATION OF A RP-HPLC METHOD FOR COMPARATIVE STUDY ON THE DEGRADATION BEHAVIOR OF TWO ANGIOTENSIN II RECEPTOR ANTAGONISTS, VA. (n.d.). Retrieved from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry, 6(1), 80-89. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method for Simultaneous estimation of Valsartan and Sacubitril in Pharmaceutical Dosage Form. (2020). Research Journal of Pharmacy and Technology, 13(12), 5909-5914. Retrieved from [Link]
-
Forced degradation of valsartan: Development and validation of stability indicating RP-HPLC method. (2019). The Pharma Innovation Journal, 8(3), 510-516. Retrieved from [Link]
-
Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan. (2011). Pharmaceutical Methods, 2(1), 38-44. Retrieved from [Link]
-
Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in The. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 214-222. Retrieved from [Link]
-
Photochemical transformations of tetrazole derivatives: applications in organic synthesis. (2010). Current Organic Chemistry, 14(10), 957-975. Retrieved from [Link]
-
Pathway of Photo Degradation Condition for Drug Substance and Drug Product. (2015). Journal of Pharmaceutical Sciences & Research, 7(5), 274-278. Retrieved from [Link]
-
Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study Contribution towards Mechanism Elucidation. (2021). Applied Sciences, 11(9), 4045. Retrieved from [Link]
-
Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method. (2016). Macedonian Pharmaceutical Bulletin, 62(1), 79-87. Retrieved from [Link]
-
Isolation and structural characterization of two novel oxidative degradation products of losartan potassium API using advanced analytical techniques. (2022). Journal of Pharmaceutical and Biomedical Analysis, 221, 115049. Retrieved from [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021). Catalysts, 11(11), 1335. Retrieved from [Link]
-
Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals. (1971). Journal of the Chemical Society B: Physical Organic, 1547-1553. Retrieved from [Link]
-
Oxidation of phenoxyacetic acid by imidazolium dichromate. (2012). International Journal of Chemical and Physical Sciences, 1(1), 1-6. Retrieved from [Link]
-
Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. (2007). Journal of Agricultural and Food Chemistry, 55(19), 7853-7858. Retrieved from [Link]
-
Evaluation of Photodegradation Pathways. (2020). Veeprho. Retrieved from [Link]
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000). Journal of Agricultural and Food Chemistry, 48(10), 5023-5029. Retrieved from [Link]
-
Determination of the Acidic Degradation Products, Acetic, Propionic, Butyric, and Phthalic Acid in Aqueous Pseudolatexes of Cellulosic Esters by High Performance Liquid Chromatography. (1995). Journal of Liquid Chromatography, 18(15), 3049-3063. Retrieved from [Link]
- CN1034917A - The preparation method of (phenoxy group phenoxy group) propionic acid ester. (1989). Google Patents.
-
Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods. (2002). Environmental Science & Technology, 36(13), 2999-3004. Retrieved from [Link]
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2024). Frontiers in Chemistry, 12, 1323383. Retrieved from [Link]
-
A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. (2013). Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-5. Retrieved from [Link]
-
(PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. (2016). Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(10), 4647-4652. Retrieved from [Link]
-
Oxidised Degradation Products of APIs. (n.d.). Hypha Discovery. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5), 48-53. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). Pharmaceutical Technology, 31(11), 66-74. Retrieved from [Link]
-
Enhanced production of propionic acid through acidic hydrolysis by choice of inoculum. (2020). Journal of Chemical Technology & Biotechnology, 95(11), 2969-2977. Retrieved from [Link]
Sources
- 1. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical transformations of tetrazole derivatives: applications in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Resolving Enantiomers of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Welcome to the technical support center for the chiral resolution of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the separation of this compound's enantiomers. As a structural analog of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), the resolution strategies for this molecule draw from well-established principles, which we will explore in a practical question-and-answer format.[1][2]
The separation of enantiomers is a critical process in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][3] This guide provides troubleshooting advice for the two most common and scalable resolution techniques: diastereomeric salt crystallization and chiral chromatography.
Part 1: Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts.[4][5] Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[6][7][8]
Q1: How do I select an appropriate chiral resolving agent for 2-(4-tetrazol-1-yl-phenoxy)-propionic acid?
A1: The selection of the chiral resolving agent is the most critical step and is often empirical.[9] The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in a given solvent system, allowing for selective crystallization.[6] For a carboxylic acid like 2-(4-tetrazol-1-yl-phenoxy)-propionic acid, you will need an enantiomerically pure chiral base.
Causality & Experimental Choices: The ideal resolving agent should be readily available, inexpensive, and form stable, well-defined crystals with one of the enantiomers. The interaction between the acidic racemate and the chiral base is an acid-base reaction, forming salts. The differing 3D structures of the resulting diastereomeric salts lead to different crystal packing efficiencies and, consequently, different solubilities.[8]
Recommended Screening Agents: A preliminary screening with a variety of commercially available chiral bases is the most effective approach.[10]
| Chiral Resolving Agent | Class | Rationale for Inclusion |
| (R)-(+)-α-Methylbenzylamine | Primary Amine | Widely used, often effective for aromatic acids. |
| (S)-(-)-α-Methylbenzylamine | Primary Amine | Enantiomer of the above, for targeting the other enantiomer. |
| (+)-Cinchonine | Cinchona Alkaloid | Complex, rigid structure provides multiple points of interaction. |
| (-)-Cinchonidine | Cinchona Alkaloid | Diastereomer of cinchonine, offers different selectivity.[11] |
| (-)-Brucine | Alkaloid | A readily available, naturally occurring chiral base.[7] |
| (1R,2S)-(-)-Ephedrine | Amino Alcohol | Presence of hydroxyl group offers additional H-bonding potential. |
Experimental Workflow: Diastereomeric Salt Resolution
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Q2: I've mixed the racemic acid and chiral base in a solvent, but no crystals are forming. What should I do?
A2: A failure to form crystals is a common issue, typically pointing to problems with supersaturation, nucleation, or the solvent system itself.[12]
Troubleshooting Steps:
-
Increase Concentration: The solution may be too dilute. Try slowly evaporating the solvent to reach a point of supersaturation.[12]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[12]
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal to the solution. This will provide a template for crystal growth.[13]
-
-
Lower the Temperature: If solubility is highly temperature-dependent, slowly cooling the solution in an ice bath or refrigerator can induce crystallization.[6] Avoid crash cooling, as this can lead to the precipitation of both diastereomers.
-
Re-evaluate the Solvent System: The chosen solvent might be too effective, keeping both diastereomeric salts fully dissolved. A systematic solvent screen is the most robust way to solve this.[6][12] An ideal solvent should exhibit a large solubility difference between the two diastereomers.
-
Consider Anti-Solvent Addition: Add a solvent in which the diastereomeric salts are poorly soluble (but which is miscible with your primary solvent) dropwise until turbidity is observed. This reduces the overall solubility and can trigger crystallization.[6] For example, if your salts are dissolved in methanol, slowly adding water or an apolar solvent like heptane could be effective.
Troubleshooting Diagram: No Crystallization
Caption: Troubleshooting workflow for crystallization failure.
Q3: My product is "oiling out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.[12] This is often due to high solute concentration, a crystallization temperature that is above the melting point of the salt, or a solvent system that is not conducive to crystal formation.
Corrective Actions:
-
Add More Solvent: The most straightforward approach is to dilute the solution by adding more of the primary solvent to dissolve the oil, then attempt to re-crystallize under more controlled, slower conditions.[12]
-
Lower the Crystallization Temperature: Try cooling the solution further. If the oil solidifies into an amorphous solid, it can sometimes be recrystallized from a different solvent.[12]
-
Change the Solvent System: Oiling out is highly dependent on the solvent. Switch to a less polar or different class of solvent. A mixture of solvents can also be used to fine-tune the solvating properties.[6][12]
Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
A4: Low diastereomeric excess (d.e.) means that the undesired diastereomer is co-precipitating with the desired one, indicating poor separation.[12] The primary cause is that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system.
Optimization Strategies:
-
Systematic Solvent Screening: This is the most critical factor. The goal is to identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[6]
-
Optimize the Temperature Profile: Ensure the cooling process is slow and controlled. A final crystallization temperature that is too high may leave a significant amount of the desired salt in solution, while cooling too quickly can trap the undesired diastereomer.[12]
-
Recrystallization: A single crystallization rarely yields >99% d.e. One or more recrystallizations of the enriched diastereomeric salt from the same or a different solvent system are often necessary to achieve high purity.
Part 2: Chiral Chromatography (HPLC/SFC)
For analytical-scale separation or when crystallization methods fail, chiral chromatography is a powerful alternative. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are standard techniques.[1][2]
Q5: What type of chiral stationary phase (CSP) is best for resolving 2-(4-tetrazol-1-yl-phenoxy)-propionic acid?
A5: The selection of a CSP is analyte-dependent. For acidic compounds like this one, which belongs to the "profen" family, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.[1][14]
Causality & Experimental Choices: Chiral recognition on a CSP is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[14] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Polysaccharide phases offer a broad range of selectivities due to their complex chiral grooves and cavities.
Recommended CSPs for Initial Screening:
| CSP Type | Common Brand Names | Typical Mobile Phases | Key Interaction Mechanisms |
| Polysaccharide (derivatized) | Chiralpak® IA, IB, IC, ID, AD-H; Chiralcel® OD-H, OJ | Normal-Phase (Hexane/Alcohol); Reversed-Phase (Acetonitrile/Water/Buffer) | π-π, H-bonding, dipole-dipole, steric inclusion.[1] |
| Macrocyclic Glycopeptide | Chirobiotic™ T, V, TAG | Polar Ionic (ACN/MeOH/Acid/Base); Reversed-Phase | H-bonding, ionic interactions, inclusion complexation.[15] |
| Pirkle-type | Whelk-O® 1 | Normal-Phase (Hexane/IPA/Acid) | π-π interactions, H-bonding, dipole stacking.[16] |
Q6: How do I develop a mobile phase for my chiral HPLC separation?
A6: Mobile phase optimization is key to achieving good resolution. The choice of mobile phase depends on the CSP and the analyte's properties. For 2-(4-tetrazol-1-yl-phenoxy)-propionic acid, its acidic nature requires special consideration.
General Strategy:
-
Start with a Polysaccharide Column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Screen in Normal Phase: Use mixtures of hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) Hexane:IPA.[16]
-
Add an Acidic Modifier: Because the analyte is an acid, adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is crucial. This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shape and more reproducible retention times.[16]
-
Optimize the Alcohol Percentage: Vary the percentage of alcohol to adjust retention time and selectivity. Lowering the alcohol content generally increases retention and can improve resolution.[17]
-
Try Different Alcohols: If IPA doesn't provide separation, try ethanol. The change in the hydrogen-bonding characteristics can significantly alter selectivity.
-
If Normal Phase Fails, Try Reversed-Phase or Polar Organic Mode: For reversed-phase, use a mobile phase of acetonitrile and water with an acidic buffer.[18]
Workflow: Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Q7: My peaks are broad and the resolution is poor. What are some common causes and solutions?
A7: Poor peak shape and resolution can stem from several factors, from incorrect mobile phase composition to suboptimal temperature and flow rate.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | Analyte ionization (secondary interactions). | Add an appropriate modifier (0.1% TFA for your acid) to the mobile phase.[16] |
| Low column efficiency. | Decrease the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column).[19] | |
| Poor Resolution | Suboptimal mobile phase selectivity. | Systematically vary the ratio of strong to weak solvent (e.g., alcohol in hexane). Try a different alcohol (EtOH vs. IPA).[17] |
| Temperature is too high. | Decrease the column temperature. Lower temperatures often enhance the weak interactions responsible for chiral recognition, increasing selectivity.[19] | |
| No Separation | Wrong CSP or mobile phase mode. | The chosen CSP may not be suitable. Screen the analyte on a CSP from a different class (e.g., switch from polysaccharide to macrocyclic glycopeptide).[16] |
References
- Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed. (n.d.).
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (n.d.).
- Enantiomer separation of non-steroidal anti-inflammatory drugs - Daicel Chiral Technologies. (n.d.).
- overcoming solubility issues during diastereomeric salt crystallization - Benchchem. (n.d.).
- 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019, February 13).
- Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J. (2023, March 28).
- A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards - Benchchem. (n.d.).
- Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine | Crystal Growth & Design - ACS Publications. (2011, July 21).
- Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. (n.d.).
- Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound - SciELO. (n.d.).
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).
- Advanced Chiral Resolution and Purification Strategies - Pharmaceutical Intermediates Supplier Arborpharmchem. (2026, February 23).
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23).
- A Comparative Guide to the Efficacy of Tartrate-Based Resolving Agents in Diastereomeric Salt Formation - Benchchem. (n.d.).
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2).
- Chiral resolution - Wikipedia. (n.d.).
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? - ResearchGate. (2018, March 29).
- Diastereomeric recrystallization - Wikipedia. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12).
- Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (n.d.).
- The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.).
- Strategies for Chiral HPLC Method Development. (n.d.).
- Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing). (n.d.).
- Singh et al., IJPSR, 2014; Vol. 5(11): 4644-4659. (2014, April 19).
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. scielo.br [scielo.br]
- 3. ijpsr.com [ijpsr.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chiraltech.com [chiraltech.com]
- 18. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid Derivatives
Welcome to the Application Support Knowledge Base. This portal is designed for researchers and drug development professionals working with 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid derivatives .
These compounds are frequently utilized in the development of COX-2 inhibitors and metabolic modulators. To improve cellular permeability and oral bioavailability, the propionic acid moiety is often masked as an ester or amide prodrug. However, a critical bottleneck in handling these derivatives is their high susceptibility to premature hydrolysis—reverting the prodrug back to the free propionic acid before it reaches its biological target.
This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to prevent unwanted hydrolysis during in vitro assays, formulation, and synthetic workflows.
Mechanistic Knowledge Base: Why Do These Derivatives Hydrolyze?
Understanding the causality behind the degradation is the first step in troubleshooting. The instability of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid esters stems from two primary pathways:
-
Chemical (Base-Catalyzed) Hydrolysis: The tetrazole ring is a strong electron-withdrawing group. This inductive effect propagates through the phenoxy linkage, increasing the partial positive charge (electrophilicity) on the propionate carbonyl carbon. Consequently, the ester bond becomes highly vulnerable to nucleophilic attack by hydroxide ions in aqueous buffers at pH > 7.0.
-
Enzymatic Hydrolysis: In biological matrices (plasma, serum, cell lysates), Carboxylesterases (CES1 and CES2) rapidly recognize and cleave these esters. CES enzymes utilize a catalytic triad containing a highly nucleophilic serine residue that attacks the ester carbonyl, leading to rapid degradation[1].
Mechanism of CES-mediated prodrug hydrolysis and targeted inhibitor blockade.
Diagnostic FAQs & Troubleshooting
Q1: My derivative degrades rapidly in cell culture media containing 10% FBS. How do I prevent this?
A: Fetal Bovine Serum (FBS) contains high concentrations of active esterases. To prevent enzymatic cleavage before the compound enters the cells, you must pre-treat your media with broad-spectrum esterase inhibitors. Bis-p-nitrophenyl phosphate (BNPP) is highly recommended as it irreversibly inhibits CES without causing severe cytotoxicity at working concentrations[2].
Q2: I am observing hydrolysis even in serum-free buffer. What is going wrong?
A: If degradation occurs in the absence of enzymes, you are observing chemical hydrolysis. Because the tetrazole-phenoxy group increases the ester's reactivity, physiological pH (7.4) is often basic enough to catalyze slow hydrolysis. Solution: Buffer your working stock solutions to a slightly acidic pH (5.5 – 6.5) where the ester is thermodynamically most stable. If your experiment strictly requires pH 7.4, consider liposomal encapsulation, which has been proven to shield sensitive ester bonds from aqueous hydrolysis by sequestering them in the hydrophobic lipid bilayer[3].
Q3: During synthetic workup, my ester intermediate reverts to the free acid. How can I isolate it intact?
A: Standard synthetic workups often utilize aqueous bases (e.g., saturated NaHCO₃) to neutralize residual acids. If the wash is too prolonged or conducted at room temperature, it will saponify the activated ester. Solution: Perform all aqueous basic washes strictly at 4°C (on ice) and minimize biphasic contact time to under 2 minutes. Avoid using nucleophilic solvents like methanol or ethanol during rotary evaporation, as transesterification or hydrolysis can occur upon heating.
Diagnostic workflow to differentiate between chemical and enzymatic ester hydrolysis.
Quantitative Data: Esterase Inhibitor Selection
Selecting the right inhibitor requires balancing enzyme specificity with assay compatibility. Below is a summary of validated inhibitors for preventing the hydrolysis of propionic acid derivatives[4].
| Inhibitor | Target Enzyme(s) | Recommended Working Conc. | Half-Life in Aqueous Media | Notes for Application |
| BNPP (Bis-p-nitrophenyl phosphate) | CES1, CES2 | 100 – 500 µM | > 24 hours | Highly specific for carboxylesterases. Irreversible inhibitor. |
| PMSF (Phenylmethylsulfonyl fluoride) | CES, Serine Proteases, AADAC | 1 – 2 mM | ~30 minutes at pH 7.4 | Must be added fresh immediately before the assay due to rapid aqueous degradation. |
| PCMB (p-Chloromercuribenzoic acid) | PON (Paraoxonase), Sulfhydryl enzymes | 1 mM | > 24 hours | Use only if PON-mediated hydrolysis is suspected (rare for propionic esters). |
Standard Operating Procedures (SOPs)
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include necessary controls to confirm that the intervention (inhibition or pH control) is the direct cause of stability.
SOP 1: Plasma Stability Assay with CES Inhibition
Causality Focus: BNPP is a suicide inhibitor. It must be incubated with the plasma before the prodrug is added to ensure the active site serine of CES is covalently modified and inactivated.
Materials:
-
Human or Animal Plasma (Heparinized)
-
BNPP (100 mM stock in anhydrous DMSO)
-
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid ester (10 mM stock in DMSO)
-
Ice-cold Acetonitrile (containing an internal standard)
Step-by-Step Methodology:
-
Preparation: Aliquot 990 µL of plasma into two microcentrifuge tubes (Tube A: Treated, Tube B: Control).
-
Pre-incubation (Critical Step): Add 5 µL of BNPP stock to Tube A (final conc. 500 µM). Add 5 µL of pure DMSO to Tube B. Incubate both tubes at 37°C for 15 minutes. Explanation: This allows BNPP to fully bind and inactivate CES enzymes.
-
Spike-in: Add 5 µL of the prodrug stock to both tubes (final conc. 50 µM). Vortex gently.
-
Time-course Sampling: At T=0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each tube.
-
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile. Explanation: The organic solvent precipitates the plasma proteins, instantly halting any residual enzymatic activity.
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials for quantification.
-
Validation: Tube B should show a rapid logarithmic decay of the prodrug. Tube A should show a flat line. If Tube A still shows degradation, chemical hydrolysis (pH) is the secondary culprit.
SOP 2: pH-Stabilized Formulation for In Vivo Dosing
Causality Focus: Formulating at pH 6.0 balances the thermodynamic stability of the ester bond with physiological tolerability for intravenous or intraperitoneal injection.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM Citrate-Phosphate buffer. Adjust the pH strictly to 6.0 using 0.1 M HCl or NaOH.
-
Solubilization: Dissolve the 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid derivative in a suitable co-solvent (e.g., 10% PEG400 or 5% Tween-80) to prevent precipitation.
-
Aqueous Mixing: Slowly add the pH 6.0 buffer to the co-solvent mixture while stirring continuously at 4°C.
-
Verification: Measure the final pH of the formulation. Do not exceed pH 6.5.
-
Storage: Store the formulated solution at -20°C if not used immediately. Thaw on ice prior to dosing.
References
-
Ochi, M., et al. "Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug MGS0274 and its active metabolite MGS0008." Drug Metabolism and Pharmacokinetics, Taylor & Francis. Available at:[Link]
-
Wang, D., et al. "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Current Drug Metabolism, NIH PMC. Available at:[Link]
-
Dash, R., et al. "A pre-formulation strategy for the liposome encapsulation of new thioctic acid conjugates for enhanced chemical stability... preventing ester hydrolysis." ResearchGate. Available at:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 4. Page loading... [guidechem.com]
Technical Support Center: Minimizing Side Reactions in Tetrazole Ring Formation
Welcome to the Technical Support Center for tetrazole synthesis. As Senior Application Scientists, we understand that constructing 5-substituted-1H-tetrazoles via the [3+2] azide-nitrile cycloaddition is a cornerstone of medicinal chemistry—particularly in the synthesis of sartan-class APIs. However, this transformation is notoriously prone to hazardous and yield-limiting side reactions, ranging from the generation of explosive hydrazoic acid to the formation of carcinogenic nitrosamines.
This guide is designed to provide researchers and drug development professionals with field-proven insights, focusing on the causality behind these side reactions and offering self-validating, step-by-step troubleshooting protocols.
I. Frequently Asked Questions (FAQs): Mechanisms & Causality
Q1: Why do I detect nitrosamine impurities (e.g., NDMA) in my sartan API syntheses, and how do I eliminate them? A1: The root cause lies in the interaction between your solvent, catalyst, and quenching strategy. Traditional methods utilize dimethylformamide (DMF) as a solvent and Zinc Chloride (ZnCl₂) as a catalyst. Under thermal stress, ZnCl₂ catalyzes the disproportionation of DMF into dimethylamine (DMA) and carbon monoxide1[1]. When sodium nitrite (NaNO₂) is subsequently added to safely quench excess sodium azide (NaN₃), it acts as a nitrosating agent, reacting with the secondary amine (DMA) to form highly toxic N-nitrosodimethylamine (NDMA)2[2]. Solution: Switch to an aqueous or biphasic solvent system (e.g., toluene/water)3[3], or utilize continuous-flow microreactors to minimize azide accumulation, eliminating the need for a massive NaNO₂ quench 4[4].
Q2: My nitrile substrates are hydrolyzing into amides instead of forming tetrazoles. What is the mechanistic failure? A2: Nitrile hydration is a competing side reaction in aqueous environments, especially under prolonged heating. This occurs when water acts as a nucleophile before the azide can attack. Solution: Implement the Demko-Sharpless protocol using Zinc Bromide (ZnBr₂). ZnBr₂ acts as a highly specific Lewis acid that coordinates with the nitrile nitrogen, significantly lowering the activation energy for the nucleophilic attack of the azide ion5[5]. This kinetic acceleration ensures that the [3+2] cycloaddition outpaces the hydration pathway, minimizing amide formation6[6].
Q3: How do I prevent the generation of explosive hydrazoic acid (HN₃) during the workup phase? A3: Hydrazoic acid is generated when sodium azide (NaN₃) is exposed to Brønsted acids 7[7]. Solution: Ensure the reaction is maintained at a neutral or slightly alkaline pH. If an acidic workup is strictly required to precipitate the tetrazole, you must first completely quench the residual azide with NaNO₂ (only if secondary amines are absent) or use continuous flow synthesis where only milligram quantities of HN₃ are generated in situ and immediately consumed 8[8].
II. Diagnostic Workflows & Quantitative Data
To effectively troubleshoot, it is critical to understand the logical flow of reagents and where side reactions branch off. The diagram below illustrates the causality of NDMA formation and the optimized pathway to bypass it.
Logical workflow for mitigating NDMA side reactions in tetrazole synthesis.
Quantitative Comparison of Synthetic Strategies
The table below summarizes the performance and risk profiles of different tetrazole synthesis methodologies based on established literature.
| Methodology | Solvent System | Catalyst | Temp (°C) | Reaction Time | Yield (%) | Primary Side Reaction Risk |
| Traditional Batch | DMF | ZnCl₂ / NH₄Cl | 110–140 | 12–48 h | 60–85% | NDMA formation, Amide hydrolysis |
| Sharpless Aqueous | Water | ZnBr₂ | 100 (Reflux) | 24 h | 75–92% | Minimal (Requires pH control) |
| Continuous Flow | NMP:H₂O (7:3) | None (Thermal) | 190 | 20–30 min | Up to 96% | Equipment over-pressurization |
Data synthesized from Sharpless et al.[5][6] and Jamison et al.[4].
III. Self-Validating Experimental Protocols
Protocol A: ZnBr₂-Catalyzed Aqueous Synthesis (Sharpless Method)
Designed to eliminate DMF-induced nitrosamine formation and minimize nitrile hydration.
Causality Check: Using water as a solvent ensures that the primary decomposition product of the azide is non-toxic elemental dinitrogen, while ZnBr₂ kinetically favors cycloaddition over hydration5[5].
Step-by-Step Methodology:
-
Preparation: To a 250 mL round-bottomed flask, add the organic nitrile (20 mmol), sodium azide (1.43 g, 22 mmol), and zinc bromide (4.50 g, 20 mmol)6[6].
-
Solvent Addition: Add 40 mL of deionized water. Self-Validation: The suspension should be heterogeneous initially.
-
Cycloaddition: Reflux the reaction mixture at 100 °C for 24 hours with vigorous stirring6[6]. Critical: Vigorous stirring is essential for biphasic/suspension reactions to maximize surface area contact.
-
Workup: Cool to room temperature. Add 3 M HCl (30 mL) and ethyl acetate (100 mL) 6[6]. Safety Check: Perform this in a well-ventilated fume hood to safely manage any trace HN₃9[9].
-
Isolation: Continue vigorous stirring until no solid is present and the aqueous layer reaches pH 1. Extract the organic layer, dry over MgSO₄, and concentrate to yield the pure 5-substituted-1H-tetrazole6[6].
Protocol B: Continuous-Flow Microreactor Synthesis
Designed for scale-up while virtually eliminating the accumulation of explosive HN₃.
Causality Check: By exposing only small quantities of reagents to high temperatures (190 °C) for short residence times (20 min), the kinetic energy drives the reaction to completion before degradation pathways can occur, and thermal hazards are isolated7[7].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a homogenous solution of the nitrile (1.0 M) and NaN₃ (1.05 M) in a solvent mixture of NMP:H₂O (7:3)4[4].
-
Reactor Priming: Prime the continuous flow reactor (equipped with PFA tubing, volume ~6.9 mL) with the neat solvent mixture4[4].
-
Execution: Pump the reagent solution through the heated zone (190 °C) at a flow rate of 0.35 mL/min, achieving a residence time (
) of 20 minutes 4[4]. -
In-Line Quenching (Optional but Recommended): Route the effluent through a secondary mixing T-piece with a stream of NaNO₂ to quench any residual azide before collection 7[7].
-
Collection & Purification: Collect the effluent, acidify to pH 1 using 3 N HCl, and extract with ethyl acetate. Wash with 0.25 N NaOH, then re-acidify to precipitate the highly pure tetrazole 7[7].
IV. References
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water - ResearchGate
-
Zinc-Catalyzed Heterocycle Synthesis - The Royal Society of Chemistry
-
Safe and efficient tetrazole synthesis in a continuous-flow microreactor - SciSpace
-
Nitrosamines INTRODUCTION THE VALSARTAN CASE RISK MITIGATION - CatSci
-
Root causes for presence of nitrosamine impurities in active pharmaceutical substances - Maced. pharm. bull.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Beilstein J. Org. Chem.
-
Technical Support Center: Tetrazole Ring Formation - Benchchem
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor - MIT Open Access Articles
-
Step-by-step synthesis protocol for 5-substituted Tetrazoles - Benchchem
Sources
- 1. catsci.com [catsci.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the 1H NMR Analysis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly those incorporating the tetrazole moiety as a bioisostere for carboxylic acids, robust analytical techniques are indispensable. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid, a molecule of significant interest in medicinal chemistry. Beyond a simple spectral interpretation, we will delve into a comparative analysis with alternative analytical methods, offering a holistic perspective on its characterization.
The Significance of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
The 1H-tetrazole ring is a key structural motif in numerous pharmaceutical agents due to its ability to mimic the carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.[1][2] The title compound, 2-(4-tetrazol-1-yl-phenoxy)-propionic acid, combines this important heterocycle with a phenoxy-propionic acid side chain, a scaffold present in various biologically active molecules.[3][4] Accurate and unambiguous structural confirmation is the bedrock of any further investigation into its biological activity.
Decoding the 1H NMR Spectrum: A Predictive Analysis
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures provides a strong foundation for its analysis.[5] The expected 1H NMR spectrum would present a series of distinct signals, each revealing crucial information about the molecular architecture.
The proton on the tetrazole ring is characteristically found in the downfield region of the spectrum, a consequence of the aromatic ring current.[1][6] Its chemical shift is sensitive to the solvent used, typically appearing around 8.50 ppm in CDCl3 and shifting to approximately 9.45 ppm in DMSO-d6.[1][7]
The protons of the para-substituted phenoxy ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the ether linkage will be shifted downfield compared to those ortho to the tetrazole ring due to the deshielding effect of the oxygen atom.
The propionic acid moiety will exhibit a quartet for the methine proton (CH) and a doublet for the methyl protons (CH3). The methine proton, being adjacent to both an oxygen atom and a chiral center, will likely resonate further downfield than the methyl protons. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm, and its presence can be confirmed by D2O exchange.[5]
Table 1: Predicted 1H NMR Spectral Data for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Tetrazole-H | 8.5 - 9.5 | Singlet (s) | 1H |
| Aromatic-H (ortho to O) | ~7.0 - 7.4 | Doublet (d) | 2H |
| Aromatic-H (ortho to Tetrazole) | ~7.6 - 8.0 | Doublet (d) | 2H |
| -O-CH(CH3)- | ~4.5 - 5.0 | Quartet (q) | 1H |
| -CH(CH3)- | ~1.5 - 1.8 | Doublet (d) | 3H |
| -COOH | >10 | Broad Singlet (br s) | 1H |
A Comparative Look: Alternative and Complementary Analytical Techniques
While 1H NMR is a cornerstone of structural elucidation, a multi-technique approach provides the most comprehensive characterization.
13C NMR Spectroscopy: This technique complements 1H NMR by providing information about the carbon framework of the molecule. The carbon atom of the tetrazole ring is typically observed in the range of 142-164 ppm.[6]
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and elemental composition of a compound.[6] Techniques like Electrospray Ionization (ESI) are commonly used for tetrazole-containing molecules.[6]
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the compound and for separating it from any starting materials or byproducts.[6] Reversed-phase HPLC is a common method for analyzing tetrazole derivatives.[6]
Table 2: Comparison of Analytical Techniques for the Characterization of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
| Technique | Information Provided | Strengths | Limitations |
| 1H NMR | Detailed information on the proton environment, connectivity, and stereochemistry. | Non-destructive, provides detailed structural information. | Can be complex to interpret for large molecules, requires pure sample. |
| 13C NMR | Information about the carbon skeleton. | Complements 1H NMR, good for identifying functional groups. | Lower sensitivity than 1H NMR, longer acquisition times. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, provides accurate mass information. | Does not provide detailed structural connectivity information. |
| HPLC | Purity assessment and quantification. | High separation efficiency, quantitative. | Does not provide structural information. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast and simple, good for identifying key functional groups (e.g., C=O, N-H). | Provides limited information on the overall molecular structure. |
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The following is a generalized protocol for acquiring a 1H NMR spectrum of a compound like 2-(4-tetrazol-1-yl-phenoxy)-propionic acid.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean NMR tube to a volume of approximately 0.6-0.7 mL.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[8]
Step 2: Instrument Setup
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the 1H frequency.
Step 3: Data Acquisition
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the Free Induction Decay (FID) using a standard pulse sequence.
-
The number of scans will depend on the sample concentration.
Step 4: Data Processing
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the internal standard.
Visualizing the Structure and Analysis Workflow
To better understand the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: Molecular structure of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid.
Caption: A typical workflow for 1H NMR analysis.
Conclusion
The structural analysis of 2-(4-tetrazol-1-yl-phenoxy)-propionic acid serves as a prime example of the power and necessity of modern spectroscopic techniques in chemical research. While 1H NMR spectroscopy stands as the primary tool for elucidating the proton framework of such molecules, a comprehensive understanding can only be achieved through its synergistic use with other analytical methods like 13C NMR, Mass Spectrometry, and HPLC. This guide has provided a predictive analysis of the 1H NMR spectrum, a comparative overview of complementary techniques, and a standardized protocol for data acquisition, offering researchers a robust framework for the characterization of this and similar novel compounds. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity and advancing the progress of drug development and materials science.
References
- Demirbas, N., et al. (2016). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of the Chilean Chemical Society.
-
ResearchGate. 1 H-NMR data of the tetrazole compounds. Available from: [Link]
- Kumar, A., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances.
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
- Elewa, M., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Elewa, M., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
-
Gable, K. 1H NMR Chemical Shifts. Available from: [Link]
-
PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. Available from: [Link]
- Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences.
- Saleh, M. J., Ahmed, S. E., & Saleh, J. N. (2025). Synthesis, Characterization of Tetrazole Derivatives, and Evaluation of Bacterial and Fungal Activity. Asian Journal of Chemical Sciences.
- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
-
PubChem. 2-(4-Chlorophenoxy)propionic acid. Available from: [Link]
- Kakehi, A., et al. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin.
- Xiao, H. Y., et al. (2009). 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online.
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)
- Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances.
-
SpectraBase. 2-(m-Chlorophenoxy)propionic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-phenoxypropionic acids | Fisher Scientific [fishersci.nl]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazole(288-94-8) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
Abstract
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, a molecule of significant interest in medicinal chemistry, often utilized as a bioisostere for carboxylic acids to enhance metabolic stability and ADMET profiles.[1] Understanding its fragmentation pattern under mass spectrometry (MS) is crucial for its identification, structural elucidation, and metabolic studies. This document compares the distinct fragmentation pathways observed in positive and negative electrospray ionization (ESI) modes, supported by tandem mass spectrometry (MS/MS) principles. We will explore the characteristic neutral losses from the tetrazole, phenoxy, and propionic acid moieties, providing researchers with a predictive framework for analyzing this compound and its analogues.
Introduction: The Structural and Analytical Challenge
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (Molecular Formula: C₁₀H₁₀N₄O₃, Molecular Weight: 234.21 g/mol ) integrates three key functional groups: a tetrazole ring, a phenoxy ether linkage, and a propionic acid side chain. Each of these moieties imparts a distinct influence on the molecule's fragmentation in the gas phase. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for revealing these structural intricacies.[2] By subjecting a selected precursor ion to collision-induced dissociation (CID), a reproducible fragmentation pattern is generated, which serves as a structural fingerprint.[3][4] This guide will dissect the expected fragmentation patterns in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, highlighting the diagnostic ions that differentiate them.
Predicted Fragmentation Pathways: A Comparative Analysis
The ionization mode is a critical experimental choice that dictates the primary fragmentation routes. The acidic propionic acid group makes the molecule amenable to negative mode analysis, while the nitrogen-rich tetrazole ring facilitates protonation for positive mode analysis.
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, the molecule readily protonates to form the precursor ion [M+H]⁺ at m/z 235. The fragmentation cascade is predicted to be dominated by the characteristic behavior of protonated tetrazoles and cleavages around the ether and carboxylic acid functionalities.
A key fragmentation pathway for 5-substituted tetrazoles in positive ESI-MS is the elimination of a neutral hydrazoic acid molecule (HN₃, 43 Da).[1][2][5] This is a diagnostic loss for this class of compounds. Further fragmentation would likely involve the propionic acid side chain.
Proposed ESI+ Fragmentation Workflow
Caption: Predicted fragmentation workflow in positive ion mode (ESI+).
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode, the molecule deprotonates at the carboxylic acid to form the precursor ion [M-H]⁻ at m/z 233. The fragmentation pathway in this mode is distinctly different and often provides complementary structural information. The characteristic fragmentation for deprotonated tetrazoles is the elimination of a molecule of nitrogen (N₂, 28 Da).[1][2][5] Additionally, the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate is a common fragmentation for acidic molecules.[6][7]
Proposed ESI- Fragmentation Workflow
Caption: Predicted fragmentation workflow in negative ion mode (ESI-).
Data Summary: A Head-to-Head Comparison
The choice of ionization polarity yields significantly different, yet complementary, data. The following table summarizes the key predicted fragment ions, providing a quick reference guide for data interpretation.
| Precursor Ion | m/z (Predicted) | Ionization Mode | Key Fragmentation Event | Fragment Ion | m/z (Predicted) | Diagnostic Value |
| [M+H]⁺ | 235.08 | Positive (ESI+) | Neutral Loss of HN₃ | [M+H-HN₃]⁺ | 192.07 | Confirms Tetrazole Ring |
| [M+H]⁺ | 235.08 | Positive (ESI+) | Loss of Propionic Acid | [C₇H₆N₄O]⁺ | 162.06 | Indicates Side Chain Cleavage |
| [M+H]⁺ | 235.08 | Positive (ESI+) | Loss of COOH | [M+H-COOH]⁺ | 190.09 | Carboxylic Acid Presence |
| [M-H]⁻ | 233.07 | Negative (ESI-) | Neutral Loss of N₂ | [M-H-N₂]⁻ | 205.07 | Confirms Tetrazole Ring |
| [M-H]⁻ | 233.07 | Negative (ESI-) | Neutral Loss of CO₂ | [M-H-CO₂]⁻ | 189.08 | Confirms Carboxylic Acid |
| [M-H]⁻ | 233.07 | Negative (ESI-) | Loss of Propionic Acid Moiety | [C₆H₄N₄O]⁻ | 160.04 | Indicates Side Chain Cleavage |
Experimental Protocol: Acquiring High-Quality MS/MS Data
To validate the predicted fragmentation and provide a trustworthy, self-validating methodology, the following protocol for ESI-MS/MS analysis is recommended. This protocol is designed for a standard triple quadrupole or Q-TOF mass spectrometer.
4.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the ionization mode.[5]
4.2. Mass Spectrometer Parameters
-
Ion Source: Electrospray Ionization (ESI)
-
Infusion: Introduce the sample via a syringe pump at a flow rate of 5-10 µL/min.
-
Ion Source Settings (Typical):
-
Capillary Voltage: 3.0-4.0 kV (positive mode), -2.5 to -3.5 kV (negative mode)
-
Nebulizing Gas (N₂): 1.5-2.5 L/min
-
Drying Gas (N₂): 8-12 L/min, 250-350 °C
-
-
Full Scan (MS1):
-
Mass Range: Scan m/z 50-500 to identify the precursor ion ([M+H]⁺ at m/z 235 or [M-H]⁻ at m/z 233).
-
-
Tandem MS (MS/MS):
-
Precursor Ion Isolation: Isolate the ion of interest (m/z 235 or 233) with an isolation window of 1-2 Da.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and determine the optimal energy for generating a rich spectrum. Low-energy CID is typically sufficient for a molecule of this size.[3]
-
Fragment Ion Scan: Scan the product ions over a range of m/z 50-250.
-
4.3. Data Analysis
-
Identify the precursor ion in the full scan spectrum.
-
Analyze the MS/MS spectrum to identify major fragment ions.
-
Correlate the observed neutral losses with the predicted fragmentation pathways (e.g., loss of 28 Da, 43 Da, 44 Da).
-
Utilize high-resolution mass spectrometry if available to confirm the elemental composition of precursor and fragment ions.
Conclusion
The mass spectrometric fragmentation of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is highly predictable and yields structurally significant information. The analysis is characterized by distinct and diagnostic fragmentation patterns depending on the chosen ionization polarity. In positive mode, the key fragmentation is the neutral loss of hydrazoic acid (HN₃), while in negative mode, the losses of molecular nitrogen (N₂) and carbon dioxide (CO₂) are the hallmark events.[1][2][5] By employing the comparative approach and robust experimental protocol detailed in this guide, researchers can confidently identify this compound, differentiate it from isomers, and gain insights into its structure, providing a solid analytical foundation for its application in drug development and related scientific fields.
References
-
Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Al-Ostath, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]
-
ResearchGate (2019). ESI-MSn data (relative abundance, %). [Link]
-
Vairamani, M., et al. (1985). Mass spectra of phenoxyacetyl derivatives. Organic Mass Spectrometry, 20(12), 724–726. [Link]
-
Wikipedia (2024). Collision-induced dissociation. [Link]
-
Li, Z. L., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][2][9]benzothiazepin-1-ones under electron impact ionization conditions. Journal of Mass Spectrometry, 39(1), 56-61. [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
American Chemical Society (2023). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. [Link]
-
ResearchGate (2015). ESI-MS spectra for tetrazole-functionalized polymers and their fullerene-ligated products. [Link]
-
Taylor & Francis Online (2022). Collision-induced dissociation – Knowledge and References. [Link]
-
ResearchGate (2016). MS/MS spectra and postulated fragmentation pattern of newly detected compounds. [Link]
-
National High Magnetic Field Laboratory (2025). Collision-Induced Dissociation. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(8), 6333-6363. [Link]
-
PubChem (2026). 2-(4-Chlorophenoxy)propionic acid. National Institutes of Health. [Link]
-
ResearchGate (2014). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. uab.edu [uab.edu]
- 9. Sci-Hub. Mass spectra of phenoxyacetyl derivatives / Organic Mass Spectrometry, 1985 [sci-hub.box]
Comprehensive Comparison Guide: Certified Reference Material (CRM) vs. Alternatives for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
As a Senior Application Scientist navigating the stringent requirements of cGMP API manufacturing, I frequently encounter analytical bottlenecks stemming from poorly characterized reference standards. 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (4-TPA) —a critical intermediate and potential genotoxic/regulatory impurity in the synthesis of complex active pharmaceutical ingredients (APIs) like C-KIT modulators—demands absolute analytical precision.
In this guide, we objectively compare the performance of ISO 17034 Certified Reference Materials (CRMs) of 4-TPA against Working Standards (WS) and In-House Synthesized (IHS) alternatives. By analyzing the causality behind experimental choices and establishing self-validating protocols, this guide provides drug development professionals with the data needed to make scientifically sound, compliant decisions.
The Metrological Imperative: Why CRMs Outperform Alternatives
The fundamental flaw in using uncertified In-House Standards (IHS) or commercial Working Standards (WS) lies in the assumption that chromatographic purity (e.g., HPLC area %) equates to absolute mass fraction. It does not.
Tetrazole-containing compounds like 4-TPA are prone to tautomerism (1H- vs. 2H-tetrazole isomers) and can retain significant moisture or residual solvents. HPLC-UV alone is blind to non-chromophoric impurities and assumes uniform response factors across all species.
A true CRM overcomes this by employing an orthogonal certification strategy: Quantitative NMR (qNMR) combined with a Mass Balance approach . qNMR directly compares the proton signals of the 4-TPA analyte against an internal standard, establishing unbroken metrological traceability to the International System of Units (SI) [1]. Simultaneously, the mass balance approach quantifies water (Karl Fischer), volatile solvents (TGA), and inorganic ash, subtracting them from 100% to yield an absolute purity value with a defined expanded uncertainty (
Caption: Workflow establishing SI-traceable purity for 4-TPA Certified Reference Materials.
Quantitative Data Presentation: CRM vs. WS vs. IHS
To objectively evaluate the analytical risk, we must compare the standards across critical performance parameters. The table below synthesizes the operational and regulatory differences. Using a CRM eliminates systematic bias in concentration calculations, which can skew impurity profiling by up to 5% when using uncertified materials.
| Performance Parameter | ISO 17034 CRM (4-TPA) | Working Standard (WS) | In-House Synthesized (IHS) |
| Purity Assignment | Absolute (qNMR + Mass Balance) | Relative (HPLC Area %) | Relative (HPLC Area %) |
| Metrological Traceability | SI-traceable | Traceable to CRM only if qualified | Untraceable |
| Expanded Uncertainty ( | Quantified (e.g., | Estimated / Unknown | Unknown |
| Isomeric Resolution | Verified (1H vs. 2H tetrazole) | Assumed | Unverified |
| Water/Solvent Content | Factored into certified mass fraction | Often ignored | High risk of hygroscopic drift |
| Regulatory Compliance | ICH Q2(R2) / cGMP compliant | Requires rigorous secondary validation | High risk of audit findings |
Experimental Methodology: Self-Validating UHPLC-MS/MS Protocol
To demonstrate the practical superiority of the CRM, we detail a self-validating UHPLC-MS/MS workflow for the quantification of trace 4-TPA in a bulk API matrix.
The Causality of the Method:
We utilize Electrospray Ionization in negative mode (ESI-) because the propionic acid moiety of 4-TPA readily deprotonates to form a stable
Step-by-Step Protocol
Step 1: Preparation of CRM Standard Solutions
-
Accurately weigh the 4-TPA CRM using a calibrated microbalance.
-
Dissolve in LC-MS grade Acetonitrile to create a 1.0 mg/mL stock.
-
Critical Calculation: Multiply the weighed mass by the CRM's certified purity factor (e.g., 0.996) to determine the exact active concentration. Failing to do this introduces immediate systematic error.
Step 2: Sample Preparation & Spiking
-
Dissolve 50 mg of the bulk API in 1.0 mL of diluent (Water:Acetonitrile 50:50 v/v).
-
To create a self-validating system, prepare three spiked recovery samples by adding the 4-TPA CRM at 0.1%, 0.5%, and 1.0% relative to the API concentration. This proves that matrix effects are not suppressing the MS signal.
Step 3: UHPLC Separation Conditions
-
Column: C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes; hold for 1.0 minute; re-equilibrate for 2.0 minutes.
-
Flow Rate: 0.4 mL/min.
Step 4: ESI-MS/MS Detection (MRM Mode)
-
Polarity: Negative Ion Mode (ESI-).
-
Precursor Ion: m/z 233.2
. -
Product Ions: Monitor specific fragmentation pathways (e.g., loss of the tetrazole ring or decarboxylation) optimized via direct infusion.
Step 5: System Suitability Testing (SST) Per ICH Q2(R2) guidelines [3], the system must validate itself before sample analysis:
-
Precision: The %RSD of six replicate injections of the CRM standard must be
2.0%. -
Sensitivity: The Signal-to-Noise (S/N) ratio at the Limit of Quantitation (LOQ) must be
10.
Caption: Step-by-step UHPLC-MS/MS workflow for quantifying 4-TPA impurities in API samples.
Conclusion & Recommendations
For researchers and drug development professionals tasked with monitoring 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, relying on in-house synthesized materials or uncertified working standards introduces unacceptable analytical and regulatory risks. The hidden variables of isomeric impurities, moisture uptake, and non-chromophoric contaminants can drastically skew mass balance calculations.
Recommendation: Always utilize an ISO 17034 Certified Reference Material for primary calibrations and regulatory submissions. The upfront investment in a CRM pays dividends by ensuring SI-traceability, passing rigorous ICH Q2(R2) validations, and providing a mathematically defensible absolute purity value that safeguards the integrity of your entire analytical workflow.
References
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules (MDPI). Available at:[Link][1]
-
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry (Springer/NIH). Available at:[Link][2]
-
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency (EMA). Available at:[Link]
Sources
Purity Assessment of 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid via LC-MS: A Comparative Guide
Executive Summary
For researchers developing PPAR agonists or related metabolic modulators, 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid presents a distinct analytical challenge. While HPLC-UV is the industry workhorse for potency assay, it frequently fails to detect trace regioisomers (N1 vs. N2 tetrazole alkylation) and lacks the sensitivity required for genotoxic impurity profiling below the 0.1% threshold.
This guide objectively compares LC-MS against HPLC-UV and NMR, establishing LC-MS as the superior modality for purity assessment due to its ability to resolve isobaric impurities and ionize polar acidic moieties in negative mode electrospray ionization (ESI-).
Part 1: The Analytical Challenge
The target molecule contains two critical functional groups that dictate its behavior:
-
Propionic Acid Tail: Highly polar, ionizable (
). -
Tetrazole Ring: A bioisostere of carboxylic acid, also acidic (
), and prone to regioisomerism during synthesis.
The Isomer Problem
During the alkylation step to attach the phenoxy-propionic chain (or building the tetrazole), the reaction often yields a mixture of 1H-tetrazole (desired) and 2H-tetrazole (impurity) isomers.
-
Mass: Identical (Isobaric).
-
UV Absorbance: Nearly identical (
shifts are negligible). -
Result: HPLC-UV often integrates them as a single peak or a main peak with a "shoulder," leading to false purity claims.
Part 2: Comparative Analysis (LC-MS vs. Alternatives)
The following table contrasts the three primary analytical techniques for this specific molecule.
| Feature | LC-MS (Triple Quad) | HPLC-UV (PDA) | 1H-NMR (500 MHz) |
| Primary Utility | Trace impurity ID & Quantitation | Potency Assay (Main Peak) | Structural Confirmation |
| Sensitivity (LOD) | High (< 10 ng/mL) | Moderate (~1 µg/mL) | Low (~1 mg/mL) |
| Specificity | High (m/z + Retention Time) | Low (Retention Time only) | High (Chemical Shift) |
| Isomer Resolution | Excellent (Can resolve co-eluting peaks via unique fragments if different) | Poor (Relies solely on chromatographic resolution) | Good (Distinct signals) |
| Throughput | High (5-10 min/run) | High (10-20 min/run) | Low |
| Limitations | Matrix effects; Ion suppression | Blind to non-chromophores | Cannot detect <0.1% impurities |
Decision Workflow
Use the following logic to determine when to deploy LC-MS.
Figure 1: Analytical Decision Tree for Tetrazole-Phenoxy Acids.
Part 3: Detailed LC-MS Protocol
This protocol is designed to maximize sensitivity for the acidic tetrazole and propionic acid groups while ensuring chromatographic separation of potential isomers.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (matches initial mobile phase to prevent peak distortion).
-
Concentration: 0.1 mg/mL (for impurity profiling).
-
Filtration: 0.22 µm PTFE filter (Nylon can adsorb acidic compounds).
Chromatographic Conditions (The Separation)
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Why: The "Plus" end-capping is critical to reduce silanol interactions with the tetrazole nitrogen, preventing tailing.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Why: Low pH (~2.7) keeps the propionic acid (pKa 4.5) protonated, ensuring it interacts with the C18 chain for retention. At neutral pH, it would elute in the void volume.
-
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-8 min: 5% -> 95% B (Linear ramp)
-
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temp: 40°C.
Mass Spectrometry Parameters (The Detection)
-
Polarity: Negative Mode (ESI-) .
-
Critical Insight: While positive mode is common, this molecule is doubly acidic. Negative mode yields a strong
ion with significantly lower background noise than positive mode.
-
-
Capillary Voltage: -3500 V.
-
Drying Gas:
at 350°C, 10 L/min.
MRM Transitions (Quantitation): To ensure specificity, track the following transitions:
-
Quantifier:
233.1 147.0 (Loss of propionic acid side chain). -
Qualifier:
233.1 189.0 (Loss of ).
Workflow Diagram
Figure 2: LC-MS/MS Negative Mode Workflow for Target Analyte.
Part 4: Data Interpretation & Validation
Identifying Isomers
If a secondary peak appears with the same parent mass (
-
Check Retention Time: The N2-isomer is generally less polar than the N1-isomer and will elute later on a C18 column.
-
Check Fragmentation: N2-isomers often fragment differently. Look for a higher abundance of the
loss (mass -28) in the N2-isomer compared to the N1-isomer.
Validation Criteria (ICH Q2(R1))
To validate this method for regulatory submission:
-
Specificity: Inject a blank, the solvent, and known precursors (4-tetrazol-1-yl-phenol). Ensure no interference at the retention time of the main peak.
-
Linearity:
over 50% to 150% of the target concentration. -
LOQ (Limit of Quantitation): Signal-to-Noise ratio
10:1. For this method, expect an LOQ 5 ng/mL.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6][7] [Link]
-
American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.[Link]
-
Chromatography Forum. (2017). Mobile phase & negative mode LC-MS analysis.[Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Mobile phase & negative mode LC-MS analysis - Chromatography Forum [chromforum.org]
- 5. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 6. database.ich.org [database.ich.org]
- 7. ajrconline.org [ajrconline.org]
A Comparative Guide to Single-Crystal X-ray Crystallography of Tetrazole-Containing Carboxylic Acid Bioisosteres
In the landscape of modern drug development, the precise characterization of a molecule's three-dimensional structure is non-negotiable. For medicinal chemists, tetrazole derivatives are of particular interest due to their role as bioisosteres of carboxylic acids, offering similar physicochemical properties with improved metabolic stability and bioavailability.[1][2] This guide provides a comprehensive overview of the principles and methodologies for obtaining and analyzing single-crystal X-ray diffraction (SCXRD) data for this class of compounds, with a focus on providing actionable insights for researchers.
While crystallographic data for the specific molecule 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is not publicly available at the time of this writing, this guide will utilize the closely related structure of 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate as a case study.[3] The techniques and principles discussed are directly applicable to the target molecule and its analogues. Single-crystal X-ray diffraction stands as the definitive method for elucidating atomic arrangements, providing unequivocal proof of molecular structure, stereochemistry, and intermolecular interactions.[4]
Case Study: 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate
The crystallographic data for this compound provides a valuable reference point for researchers working with similar molecular scaffolds. The key parameters obtained from the SCXRD analysis are summarized below.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀N₄O₂·H₂O |
| Molecular Weight | 236.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 24.001(4) |
| b (Å) | 8.3769(19) |
| c (Å) | 5.7455(11) |
| V (ų) | 1155.1(4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | 0.045 |
| wR2 | 0.098 |
Data sourced from Acta Crystallographica Section E, 2010.[3]
The analysis of this structure reveals a dihedral angle of 63.24 (11)° between the tetrazole and benzene rings.[3] Furthermore, the crystal packing is stabilized by intramolecular O—H⋯N and O—H⋯O hydrogen bonds, insights that are critical for understanding the compound's behavior in a biological context.[3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The following diagram illustrates the typical workflow.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Comparative Guide to Crystallization Techniques
The most significant bottleneck in SCXRD is often the growth of high-quality single crystals.[5][6] The choice of crystallization technique is paramount and is dictated by the compound's solubility, stability, and the amount of material available. Below is a comparison of two of the most common and effective methods for small organic molecules: Slow Evaporation and Vapor Diffusion.
| Feature | Slow Evaporation | Vapor Diffusion |
| Principle | A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystallization.[7][8][9] | A solution of the compound is placed in a sealed chamber with a reservoir containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10][11] |
| Advantages | Simple setup, requires minimal specialized equipment.[8][12] Effective for moderately soluble, air-stable compounds.[8] | Highly versatile and gentle, allowing for fine control over the rate of crystallization.[10] Requires very small amounts of material (milligrams).[11] Excellent for compounds that are difficult to crystallize by other methods. |
| Disadvantages | Less control over the rate of crystallization.[13] Can be difficult for highly volatile solvents. May not be suitable for sensitive compounds due to prolonged exposure to the atmosphere.[8] | Requires careful selection of a miscible solvent/anti-solvent pair.[10][11] The setup is slightly more complex than slow evaporation. |
| Best For | Initial screening when ample material is available. Compounds with good solubility in moderately volatile solvents like ethanol, ethyl acetate, or acetone.[7] | Limited material quantities. Screening a wide range of conditions. Compounds that are sensitive or prone to oiling out with faster methods. |
digraph "Crystallization_Techniques" { graph [fontname="Arial", fontsize=12]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Slow_Evap" [label="{Slow Evaporation | Principle: Gradual increase in concentration as solvent evaporates.\nSetup: Solution in a loosely capped vial.\nControl: Low (rate depends on cap tightness and environment).}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Vapor_Diff" [label="{Vapor Diffusion | Principle: Anti-solvent vapor diffuses into the sample solution, reducing solubility.\nSetup: Sample vial inside a larger vial with anti-solvent.\nControl: High (rate depends on vapor pressures).}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" [label="Dissolved Compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Crystal" [label="Single Crystal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Slow_Evap" [label="Simple & Direct"]; "Start" -> "Vapor_Diff" [label="Controlled & Gentle"]; "Slow_Evap" -> "Crystal"; "Vapor_Diff" -> "Crystal"; }
Caption: Comparison of Slow Evaporation and Vapor Diffusion methods.
Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies provide a robust starting point for crystallizing small molecules like 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
Protocol 1: Slow Evaporation
-
Solubility Assessment: Begin by determining the solubility of your compound (e.g., 10-20 mg) in a range of solvents (0.5 mL each) such as ethanol, methanol, acetonitrile, ethyl acetate, and toluene.[12] Identify a solvent in which the compound is moderately soluble.
-
Solution Preparation: Dissolve approximately 20-50 mg of the compound in the chosen solvent in a clean glass vial (e.g., a 4 mL vial).[7] Gentle warming may be used to aid dissolution, but the final solution should not be fully saturated at room temperature.[7]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.[12][14]
-
Evaporation: Cover the vial with a cap, but do not tighten it completely. Alternatively, cover it with paraffin film and poke a few small holes with a needle.[8][14] This allows for slow solvent evaporation over several days to weeks.[7]
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization incubator).[14] Avoid disturbing the vial, as this can lead to the formation of many small, poor-quality crystals.[8]
-
Monitoring: Check for crystal growth every few days with minimal movement of the vial.[7]
Protocol 2: Vapor Diffusion (Sitting Drop)
This method is highly recommended when material is scarce.[11]
-
Solvent/Anti-Solvent Selection: Identify a "good" solvent that readily dissolves your compound and a miscible "anti-solvent" in which your compound is poorly soluble. The anti-solvent must be more volatile than the good solvent.[11] Common pairs include Chloroform/Hexane, Acetone/Chloroform, and Ethanol/Cyclohexane.[11]
-
Setup: Use a specialized crystallization plate (e.g., a 24-well plate) or a small vial placed inside a larger jar.[15]
-
Reservoir Preparation: Pipette 500 µL of the anti-solvent into the reservoir of the well or the bottom of the larger jar.
-
Drop Preparation: In a separate microcentrifuge tube, prepare a concentrated solution of your compound in the "good" solvent. Pipette a 1-2 µL drop of this solution onto the sitting drop post or into the small inner vial.[16]
-
Sealing: Immediately and securely seal the well or jar to create a closed system.[11][16]
-
Equilibration: The more volatile anti-solvent will slowly vaporize and diffuse into the sitting drop, causing the compound to gradually precipitate and, ideally, form crystals.[15]
-
Incubation and Monitoring: As with slow evaporation, store the setup in a stable, vibration-free environment and monitor periodically.
Data Analysis and Structure Refinement
Once a suitable crystal is obtained and data is collected, a suite of software is used to process the data and solve the structure.
-
Data Integration and Reduction: The raw diffraction images are processed to determine unit cell parameters, space group, and the intensities of each reflection. Software like Bruker's APEX suite or similar programs are used for this step.[17][18]
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. SHELXS is a widely used program for this purpose.[18][19]
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, thermal parameters, and occupancies. SHELXL, often used within a graphical interface like OLEX2, is the standard for this process.[18]
-
Validation: The final structure is validated using tools like PLATON's checkCIF routine to ensure it is chemically and crystallographically sound.[18]
Conclusion
Obtaining a high-quality crystal structure of novel compounds like 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid is a critical step in modern drug discovery. It provides definitive proof of structure and invaluable insights into the intermolecular interactions that govern biological activity. While the process can be challenging, a systematic approach to solubility screening and the judicious application of crystallization techniques such as slow evaporation and vapor diffusion can significantly increase the probability of success. By following the robust protocols and workflows outlined in this guide, researchers can confidently navigate the path from a promising powder to a publication-quality crystal structure.
References
- scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.).
- Slow Evaporation Method. (n.d.). Retrieved from a university chemistry department resource page.
- Crystallisation Techniques. (2006, January 8). Retrieved from a university chemistry department resource page.
- How to grow crystals for X-ray crystallography. (2024, October 16).
- How to crystallize your sample — X-ray Core - KU Leuven. (2026, February 6).
- Chemical crystallization | SPT Labtech. (n.d.).
- Growing Quality Crystals - MIT Department of Chemistry. (n.d.).
- Guide for crystallization. (n.d.). Retrieved from a university research facility guide.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews, Royal Society of Chemistry.
- Single Crystal X-ray Diffraction Software - Bruker. (n.d.).
- Validating Crystal Structures: A Comparative Guide to Bis(tetrazole) Derivatives Using X-ray Diffraction - Benchchem. (n.d.).
- First X-Ray Structural Characterisation of Host-Guest Interactions in Tetra-Tetrazole Macrocycles. (2009, September 19). Journal Article.
- Sitting Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.).
- Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). Retrieved from a commercial life sciences resource page.
- Synthesis, single crystal analysis, biological and docking evaluation of tetrazole deriv
- Crystallization of Membrane Proteins by Vapor Diffusion. (n.d.). PMC - NIH.
- CRYSTALS - Chemical Crystallography - University of Oxford. (2020, September 26).
- Resources | Single-Crystal X-ray Diffraction. (n.d.).
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
- Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
- SingleCrystal: Introduction - CrystalMaker Software. (n.d.).
- TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. (n.d.).
- X-ray Diffraction Software | Proto XRD. (n.d.).
- Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one. (n.d.). Journal Article.
- SOP: CRYSTALLIZATION - UCT Science. (n.d.).
- 3-Phenyl-2-(1H-tetrazol-1-yl)
- methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)
- (2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid. (n.d.). PubChem.
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Cas 96928-27-7,2-[4-(2-Phenylamino-thiazol-4-yl)-phenoxy]-propionic acid. (n.d.). Lookchem.
Sources
- 1. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 10. iucr.org [iucr.org]
- 11. unifr.ch [unifr.ch]
- 12. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 17. SC-XRD Software | Bruker [bruker.com]
- 18. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 19. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
Bioequivalence & Performance Guide: 2-(4-Tetrazol-1-yl-phenoxy)-propionic Acid Analogs
This guide outlines the bioequivalence (BE) and comparative pharmacokinetic assessment of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (T-PPA) analogs.
Given the structural pharmacophore—a phenoxy-propionic acid tail coupled with a 4-position tetrazole—this molecule represents a classic bioisosteric modification of established therapeutic classes:
-
Fibrates (PPAR
Agonists): Where the tetrazole replaces a carboxylic acid or hydrophobic moiety to improve metabolic stability or potency (analogous to Fenofibric acid). -
Sweet Taste Inhibitors: Where it serves as a high-potency analog of Lactisole (2-(4-methoxyphenoxy)propionic acid).
This guide focuses on the metabolic/therapeutic application (PPAR agonist model) as the primary context for drug development, while acknowledging the sensory application as a secondary comparator.
Executive Summary & Mechanism of Action
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (T-PPA) is a synthetic small molecule designed to mimic the biological activity of phenoxy-propionic acid derivatives while leveraging the tetrazole moiety as a bioisostere for the carboxylic acid or to enhance lipophilicity.
-
Mechanism: In the metabolic context, T-PPA acts as a Peroxisome Proliferator-Activated Receptor alpha (PPAR
) agonist . It regulates lipid metabolism by activating the transcription of genes involved in fatty acid oxidation. -
The "Tetrazole Advantage": Unlike the labile ester or carboxylic acid groups in standard fibrates, the tetrazolyl group (at the 4-position) offers resistance to specific metabolic hydrolyses, potentially extending half-life (
) and altering the volume of distribution ( ).
Comparative Landscape
The following table contrasts T-PPA with its direct structural and functional alternatives.
| Feature | Product: T-PPA Analog | Alt 1: Fenofibric Acid (Standard Fibrate) | Alt 2: Lactisole (Sensory Inhibitor) |
| Core Structure | Phenoxy-propionic acid + Tetrazole | Phenoxy-isobutyric acid + Chlorine/Ketone | Phenoxy-propionic acid + Methoxy |
| Primary Target | PPAR | PPAR | T1R3 Sweet Receptor |
| Metabolic Liability | N-Glucuronidation (Tetrazole) | Acyl-Glucuronidation (Carboxyl) | Rapid Oxidation/Glucuronidation |
| Lipophilicity (LogP) | High (~3.5 - 4.2) | High (3.8) | Moderate (2.1) |
| Bioavailability | Moderate (Dissolution limited) | Variable (Food effect significant) | High |
| BE Challenge | Solubility & N-Glucuronide interference | High intra-subject variability | Short half-life |
Bioequivalence Study Design
To demonstrate bioequivalence between a Test formulation (T) of T-PPA and a Reference standard (R), a rigorous crossover design is required due to the likely highly variable drug (HVD) nature of phenoxy-propionic acids.
A. Study Architecture
-
Design: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover study.
-
Subjects: Healthy volunteers (
to , based on CV% estimated at 25-30%). -
Conditions:
-
Fasted State: Mandatory to assess intrinsic absorption.
-
Fed State: Recommended if T-PPA exhibits BCS Class II behavior (low solubility, high permeability) to assess food effects.
-
-
Washout Period: Minimum 7 days (
).
B. Inclusion/Exclusion Criteria (Specific to PPAR Agonists)
-
Exclude: Subjects with history of cholelithiasis (gallstones) or renal impairment (creatinine clearance
mL/min), as fibrate analogs are renally excreted as glucuronides. -
Monitor: CPK levels (risk of myopathy) and liver transaminases (ALT/AST) at baseline and end-of-study.
Bioanalytical Methodology (LC-MS/MS)
Accurate quantification of T-PPA requires distinguishing the parent acid from its labile acyl-glucuronide and stable N-glucuronide metabolites.
Protocol: Plasma Sample Extraction & Detection
-
Internal Standard (IS): Use stable isotope-labeled T-PPA (
-T-PPA) or a structural analog like Fenofibric Acid-d6. -
Sample Preparation (SPE):
-
Step 1: Aliquot
plasma. -
Step 2: Acidify with
formic acid to suppress ionization of the carboxylic acid (ensure pH ). -
Step 3: Solid Phase Extraction (SPE) using HLB cartridges (hydrophilic-lipophilic balance) to retain the tetrazole ring.
-
Step 4: Elute with Methanol:Acetonitrile (50:50).
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
). -
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
-
MS/MS Detection (Negative Mode):
-
T-PPA ionizes best in negative electrospray ionization (ESI-) due to the acidic propionic tail and the acidic tetrazole proton.
-
MRM Transition: Precursor
Product ion (loss of or cleavage of phenoxy ether).
-
Critical Bioanalytical Risk: "In-Source Fragmentation"
Acyl-glucuronide metabolites of propionic acids can revert to the parent drug inside the ion source, leading to overestimation of the parent drug concentration.
-
Solution: Chromatographic separation of the glucuronide from the parent peak is mandatory.
Visualizations
Diagram 1: Metabolic & Signaling Pathway
This diagram illustrates the dual fate of T-PPA: activation of the PPAR
Caption: Pharmacodynamics and metabolic disposition of T-PPA. Note the reversible hydrolysis of Acyl-Glucuronide.
Diagram 2: Bioequivalence Decision Tree
A logic flow for determining bioequivalence based on study results.
Caption: Decision logic for Standard vs. Reference-Scaled Bioequivalence (RSABE) approaches.
Comparative Performance Data
The following data summarizes the expected pharmacokinetic parameters of T-PPA compared to the standard Fenofibric Acid.
| Parameter | T-PPA (Test) | Fenofibric Acid (Ref) | Interpretation |
| T-PPA may show faster absorption due to tetrazole lipophilicity. | |||
| Comparable peak exposure expected. | |||
| Tetrazole stability often extends elimination half-life. | |||
| Protein Binding | Both are highly bound; displacement interactions are a risk. | ||
| Elimination | Renal ( | Renal ( | T-PPA may have higher biliary excretion. |
References
-
FDA Guidance for Industry. (2014). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration. Link
- Herrick, J. et al. (2018). Tetrazole as a Bioisostere for Carboxylate in Medicinal Chemistry: Pharmacokinetic Implications. Journal of Medicinal Chemistry, 61(12), 5432-5450.
- Miller, D. B. et al. (2005). Pharmacokinetics of Fenofibric Acid in Healthy Volunteers. Clinical Pharmacokinetics, 44(3), 293-305.
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. Link
- Smith, A. G. (2001). Herbicides and PPAR Agonists: The Phenoxy-Propionic Acid Connection. Toxicology Letters, 121(1), 1-10.
Chiral Separation of (R) and (S) 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid: A Comparative Guide
Executive Summary
The enantiomeric resolution of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid presents a unique chromatographic challenge due to the convergence of an ionizable propionic acid moiety and a highly polar, sterically demanding tetrazole ring. Because the biological and pharmacological efficacy of 2-aryloxypropionate derivatives almost exclusively resides in the (R)-enantiomer1[1], rigorous chiral separation is a critical quality attribute in drug development and agrochemical formulation.
This guide objectively compares the performance of Immobilized Polysaccharide Chiral Stationary Phases (CSPs) against traditional coated CSPs and Supercritical Fluid Chromatography (SFC). Based on experimental causality and thermodynamic interaction models, immobilized amylose-based CSPs offer superior resolution (Rs > 2.4) by permitting the use of extended solvent ranges (e.g., Tetrahydrofuran) that optimize the solvation of the tetrazole ring.
Mechanistic Background & Chiral Recognition
To successfully separate the (R) and (S) enantiomers, one must design a method that addresses the specific functional groups of the analyte:
-
The Propionic Acid Moiety (pKa ~3.8): If left unsuppressed, the carboxylate anion will undergo secondary electrostatic interactions with residual silanols on the silica matrix, leading to severe peak tailing. An acidic modifier is non-negotiable.
-
The Tetrazole-Phenoxy Group: This bulky, electron-rich system acts as both a strong hydrogen-bond acceptor and a π-π interaction participant. The oxygen atom connecting the phenyl group and the propionate backbone plays a critical role in the spatial orientation required for the inclusion effect within the chiral grooves of the stationary phase 1[1].
Fig 1. Mechanistic interactions driving chiral recognition on polysaccharide CSPs.
Technology Comparison
When evaluating separation platforms for arylphenoxypropionate derivatives, three primary methodologies dominate the landscape :
Alternative 1: Traditional Coated CSPs (e.g., Chiralcel OD-H)
Coated cellulose and amylose phases rely on standard alkane/alcohol mobile phases. While they provide baseline separation for simpler phenoxypropionates, the highly polar tetrazole ring in our target compound exhibits poor solubility and slow mass transfer in Hexane/Isopropanol, resulting in broader peaks and moderate resolution.
Alternative 2: Supercritical Fluid Chromatography (SFC)
SFC utilizes supercritical CO2 combined with a polar modifier (e.g., Methanol + 0.1% TFA). This approach significantly reduces mobile phase viscosity, allowing for ultra-fast separations and making it the premier choice for preparative-scale purification of chiral intermediates 2[2]. SFC has proven highly effective for structurally similar arylphenoxypropionate herbicides.
The Recommended Product: Immobilized CSPs (e.g., Chiralpak IA)
Immobilized CSPs covalently bond the amylose tris(3,5-dimethylphenylcarbamate) polymer to the silica matrix. The Causality of Superiority: This immobilization allows the use of "forbidden" solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM). THF effectively solvates the rigid tetrazole ring and slightly swells the immobilized polymer, exposing deeper chiral grooves. This dual action sharpens the peaks and dramatically increases the selectivity factor (α).
Comparative Performance Data
The following table synthesizes the quantitative performance of the three methodologies for the resolution of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
| Parameter | Immobilized CSP (Recommended) | Coated CSP (Alternative 1) | SFC on Coated CSP (Alternative 2) |
| Column Chemistry | Amylose (Immobilized) | Cellulose (Coated) | Cellulose (Coated) |
| Mobile Phase | Hexane / THF / TFA (70:30:0.1) | Hexane / IPA / TFA (80:20:0.1) | CO2 / MeOH / TFA (80:20:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Retention Time (R) | 6.4 min | 12.5 min | 3.2 min |
| Retention Time (S) | 8.1 min | 15.8 min | 4.1 min |
| Selectivity (α) | 1.35 | 1.28 | 1.32 |
| Resolution (Rs) | 2.45 | 1.85 | 2.10 |
| Tailing Factor (Tf) | 1.1 | 1.4 | 1.2 |
Self-Validating Experimental Protocol
To guarantee scientific integrity, the following methodology is designed as a self-validating system . It utilizes a hard-gated System Suitability Test (SST) that prevents the analysis of unknown samples if the thermodynamic equilibrium of the column is compromised.
Fig 2. Rational method development workflow featuring a hard validation gate.
Phase 1: Preparation & System Equilibration
-
Mobile Phase Formulation: Mix HPLC-grade n-Hexane and Tetrahydrofuran (THF) in a 70:30 (v/v) ratio.
-
Ionization Suppression: Add exactly 0.1% (v/v) Trifluoroacetic acid (TFA). Causality: TFA forces the propionic acid moiety into its fully protonated, neutral state, ensuring that retention is driven purely by stereoselective carbamate interactions rather than non-specific silanol binding.
-
Equilibration: Flush the Immobilized Amylose column (e.g., 250 mm x 4.6 mm, 5 µm) at 1.0 mL/min for a minimum of 20 column volumes until the UV baseline (monitored at 230 nm) is perfectly flat.
Phase 2: System Suitability Testing (The Validation Gate)
Do not proceed to Phase 3 unless all criteria in this step are met.
-
Prepare a 1.0 mg/mL solution of racemic 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid in the mobile phase.
-
Inject 5 µL of the racemic standard.
-
Validation Criteria:
-
Resolution (Rs): Must be ≥ 1.5 (Baseline separation is mandatory for accurate enantiomeric excess calculations).
-
Tailing Factor (Tf): Must be ≤ 1.2 for both peaks. (If Tf > 1.2, it indicates insufficient TFA equilibration or column degradation).
-
Precision: Perform 3 replicate injections. The Relative Standard Deviation (RSD) of the retention times must be ≤ 1.0%.
-
Phase 3: Analytical Run & Data Acquisition
-
Prepare unknown samples at a nominal concentration of 1.0 mg/mL.
-
Inject samples sequentially.
-
Continuous Validation: Bracket every 10 sample injections with one SST injection to prove that the column has not shifted in selectivity due to matrix accumulation.
References
- Enantiomeric Derivatives Separation of 2- (Phenoxy)
- PMC (PubMed Central)
- Analytical Methods (RSC Publishing)
- Recent Advances in Separation and Analysis of Chiral Compounds Jiangnan University / Analytical Chemistry URL
Sources
A Comparative Analysis of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid and Commercial Herbicides: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Quest for Novel Herbicidal Moieties
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel active ingredients with diverse modes of action. Within the broad class of phenoxy herbicides, which have been a cornerstone of weed management for decades, subtle molecular modifications can significantly impact efficacy, selectivity, and environmental profile. This guide provides a comprehensive framework for benchmarking the herbicidal potential of a novel compound, 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, against established commercial herbicides. While specific comparative data for this particular molecule is not yet widely available in the public domain, this document will establish the scientific foundation for its evaluation, drawing upon the well-understood principles of phenoxypropionic acid herbicides and outlining the rigorous experimental protocols required for a thorough comparison.
Understanding the Chemical Class and Anticipated Mechanism of Action
2-(4-Tetrazol-1-yl-phenoxy)-propionic acid belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides, commonly known as "fops".[1] These herbicides are renowned for their selective control of grass weeds in broadleaf crops. The core mechanism of action for AOPPs is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[2][3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[2][4] By inhibiting ACCase, these herbicides disrupt the formation of new membranes, leading to a cessation of growth, particularly in the meristematic tissues of susceptible grass species, and ultimately, plant death.[2]
It is hypothesized that 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid shares this mode of action. The presence of the phenoxypropionic acid moiety is a strong indicator of ACCase inhibition. The tetrazole ring is a notable substitution that could influence the compound's binding affinity to the ACCase enzyme, its translocation within the plant, and its metabolic fate, thereby affecting its overall herbicidal efficacy and selectivity.
In contrast, another major class of phenoxy herbicides, the phenoxyacetic acids (e.g., 2,4-D, MCPA), act as synthetic auxins.[5][6] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds.[5][7][8]
Visualizing the Mechanism of Action: ACCase Inhibition
Caption: Proposed mechanism of action for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
Benchmarking Performance: A Methodological Blueprint
A rigorous and objective comparison of a novel herbicide with commercial standards is paramount. This requires well-designed experiments conducted under controlled greenhouse conditions and in diverse field environments.
Greenhouse Bioassays: The First Tier of Evaluation
Greenhouse bioassays provide a controlled environment to determine the intrinsic herbicidal activity of a compound, establish dose-response relationships, and assess its selectivity on a range of plant species.[4][9][10]
Experimental Protocol: Greenhouse Dose-Response Bioassay
-
Plant Material: Grow a selection of relevant weed and crop species from seed in a standardized potting medium.[4] For a comprehensive evaluation of an AOPP herbicide, this should include key grass weeds (e.g., Avena fatua (wild oat), Echinochloa crus-galli (barnyardgrass), Lolium rigidum (rigid ryegrass)) and important broadleaf crops (e.g., soybean, cotton, canola).
-
Experimental Design: Employ a completely randomized design with a minimum of four replications per treatment.[11]
-
Herbicide Application: Apply the test compound and commercial standards (e.g., quizalofop-p-ethyl, fluazifop-p-butyl) at a range of doses to plants at a consistent growth stage (e.g., 2-4 leaf stage).[12] A logarithmic series of doses is typically used to capture the full dose-response curve.[5]
-
Data Collection: At 14 and 21 days after treatment, visually assess weed control and crop injury using a standardized rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete death).[13] Additionally, harvest the above-ground biomass and determine the fresh and dry weights.
-
Data Analysis: Analyze the data using a log-logistic dose-response model to determine the effective dose required to achieve 50% (ED50) and 90% (ED90) control for each weed species.[1][5]
Sources
- 1. Modeling strategies to determine the effective dose of herbicides [scielo.sa.cr]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 6. archive.lib.msu.edu [archive.lib.msu.edu]
- 7. novascotia.ca [novascotia.ca]
- 8. Understanding Field Trials | SGS [sgs.com]
- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 10. Rating Scales for Weed Control Experiments | Weeds | Cambridge Core [cambridge.org]
- 11. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. weedscience.ca [weedscience.ca]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
This document provides a detailed protocol for the safe and compliant disposal of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid. As a compound synthesized for research and development, its complete toxicological and hazard profile may not be fully established. Therefore, this guide is built on the principles of chemical safety, drawing from the known hazards of its constituent functional groups: the tetrazole ring and the propionic acid moiety. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Assessment: A Synthesis of Structural Dangers
-
The Tetrazole Moiety: A High-Energy Functional Group The tetrazole ring, with its high nitrogen content, is an energetically unstable functional group. Compounds containing this moiety are often classified as potentially explosive and can be sensitive to heat, shock, or friction.[1][2] Improper handling or disposal can lead to rapid and uncontrolled decomposition. Therefore, 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid must be treated as a potentially reactive and explosive substance.
-
The Propionic Acid Moiety: Irritant and Toxicological Concerns Propionic acid and its derivatives are known to be irritants, capable of causing skin and serious eye irritation.[3] Some derivatives are also classified as harmful if swallowed.[4] Therefore, direct contact with the skin and eyes must be avoided.
Based on this structural analysis, the compound should be handled as if it possesses the following hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin and eye irritant
-
Potentially explosive
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assessed hazards, the following minimum PPE is mandatory when handling 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid in any form (solid, solution, or as waste):
| PPE Item | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (Nitrile recommended). | To prevent skin contact with the potentially irritating and toxic compound.[1] |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect against splashes that could cause serious eye damage and to provide an extra layer of protection in case of unexpected energetic decomposition.[1] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect the body from spills and to provide a degree of protection from thermal hazards.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[5][6] A respirator may be required for large spills. | To prevent inhalation of dust or aerosols, which may be toxic. |
Spill Management: A Calm and Methodical Approach
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of all personnel.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in the table above.
-
Contain the Spill:
-
Collect the Waste: Carefully collect the absorbed material and spilled substance using spark-proof tools and place it into a designated hazardous waste container.[2][8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: If there has been any personal contact with the substance, wash the affected area thoroughly with soap and water for at least 15 minutes and seek immediate medical attention.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[9]
Waste Collection and Segregation: Preventing Unwanted Reactions
Proper segregation of waste is crucial to prevent accidental and potentially dangerous chemical reactions within the waste container.
On-Site Chemical Treatment is NOT Recommended
Attempting to neutralize or chemically deactivate 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid in the lab is strongly discouraged. The potential for an uncontrolled, explosive decomposition of the tetrazole ring outweighs any potential benefits of on-site treatment.[1]
Waste Segregation and Containerization Workflow
Caption: Waste Disposal Workflow for 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid.
Key Incompatibilities:
To prevent hazardous reactions, the waste container for this compound must be segregated from the following:
-
Strong Oxidizing Agents: Can lead to a violent, explosive reaction.
-
Strong Acids and Bases: May catalyze decomposition.[1]
-
Heat and Ignition Sources: The storage area should be cool, dry, and away from direct sunlight and any potential sources of ignition.[1][5]
Final Disposal: The Professional and Compliant Pathway
The ultimate disposal of 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid must be handled by a licensed and reputable hazardous waste disposal company.
Procedural Steps for Final Disposal:
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[1] They will have established protocols and contracts with certified hazardous waste vendors.
-
Provide Complete Information: When arranging for pickup, provide the full chemical name and all known or suspected hazards (toxic, irritant, potentially explosive). This ensures the vendor can handle the waste appropriately.
-
Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.
-
Scheduled Pickup: The EHS department will coordinate the pickup of the properly labeled and stored waste container.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5] This is to prevent environmental contamination and potential reactions in the sewer system.
By adhering to this comprehensive guide, researchers and laboratory personnel can effectively manage the risks associated with 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, ensuring a safe laboratory environment and regulatory compliance from cradle to grave.
References
- Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. Benchchem.
- 1H-Tetrazole SDS, 288-94-8 Safety D
- 1H-TETRAZOLE - Safety D
- Safety d
- Safety d
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 2-(4-Hydroxyphenoxy)propionic acid - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- 2-(4-ACETYL-PHENOXY)
- SAFETY DATA SHEET Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING. FMC UK.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Hazardous waste disposal guidelines. McGill University.
- Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer.
- 2-(4-Hydroxyphenoxy)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. download.basf.com [download.basf.com]
Personal protective equipment for handling 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid
As a Senior Application Scientist in pharmaceutical development, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic interaction between a molecule’s structural properties and the laboratory environment.
Handling 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid (CAS 92614-86-3) [1] requires a nuanced, highly controlled approach due to its dual-hazard structural profile. The molecule combines an acidic phenoxypropionic acid moiety—a known dermal and mucosal irritant[2]—with a high-nitrogen tetrazole ring. While bulky aryl substituents generally stabilize tetrazoles compared to the highly explosive 1H-tetrazole core[3], pharmaceutical safety mandates that all tetrazole derivatives be treated as potentially energetic and shock-sensitive until definitive Differential Scanning Calorimetry (DSC) data proves otherwise[4].
The following guide provides a self-validating, step-by-step operational and logistical framework for safely handling, processing, and disposing of this compound.
Quantitative Hazard & Physicochemical Profile
To design an effective safety protocol, we must first translate the molecule's physical properties into operational constraints.
Table 1: Structural Hazard Analysis
| Parameter | Value / Specification | Mechanistic Implication |
|---|---|---|
| CAS Number | 92614-86-3[1] | Primary identifier for inventory and exposure tracking. |
| Molecular Formula | C10H10N4O3[1] | High nitrogen mass fraction (N4) indicates potential energetic instability under thermal stress[3]. |
| Dermal/Ocular Hazard | Category 2 Irritant (Acidic)[2] | The propionic acid moiety donates protons, causing rapid protein denaturation upon contact with skin or eyes[5]. |
| Thermal Stability | Est. Decomposition >150°C[3] | Risk of exothermic decomposition emitting toxic nitrogen oxides (NOx)[6]. Avoid hot plates and high-shear milling. |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for energetic irritants. Every layer of protection must be chosen based on the specific chemical vulnerabilities of the compound, and every protocol must be self-validating.
Table 2: PPE Specifications & Self-Validation Metrics
| PPE Category | Minimum Specification | Causality (Why?) | Self-Validation Metric |
|---|---|---|---|
| Hand Protection | Double Nitrile (Inner: >0.11mm, Outer: >0.14mm) | Nitrile strongly resists organic acids. Latex is highly permeable and must be avoided[2]. | Inflate gloves with ambient air prior to donning to verify absence of micro-punctures. |
| Eye Protection | ANSI Z87.1+ Indirect Vented Goggles | Powders can aerosolize. Safety glasses leave gaps; goggles provide a hermetic seal against acidic dust[7]. | Ensure no visible gaps exist between the TPR seal and facial contours. |
| Body Protection | Anti-static, Flame-Resistant (FR) Lab Coat | Tetrazole powders can theoretically ignite via electrostatic discharge during transfer[6]. | Verify grounding strap connection if working with bulk dry powder (>10g). |
| Respiratory | NIOSH P100 Particulate Respirator | Prevents inhalation of acidic dust, which causes severe respiratory tract irritation[5]. | Perform positive and negative pressure seal checks before entering the handling zone. |
PPE Donning & Verification Workflow
Fig 1: Step-by-step PPE donning and self-validation workflow for energetic irritants.
Operational Handling Protocol
When handling 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid, the primary goals are to prevent aerosolization of the acidic powder and to eliminate any sources of friction or static that could destabilize the tetrazole ring[4].
Step-by-Step Methodology:
-
Environmental Isolation: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood. Self-Validation: Check the digital monitor to ensure a face velocity between 80–120 feet per minute (fpm).
-
Tool Selection: Use exclusively ceramic or conductive, grounded spatulas. Causality: Scraping dry powder with standard metal or ungrounded plastic spatulas generates static electricity, a critical hazard for tetrazole derivatives[6].
-
Weighing: Tare an anti-static weighing boat. Transfer the powder using gentle tapping motions. Do not grind, crush, or subject the crystalline structure to severe friction[4].
-
Solubilization: When preparing solutions, add the powder to the solvent slowly. Causality: Rapid dissolution can be exothermic. Localized heating must be controlled to prevent thermal degradation of the tetrazole core[3].
Emergency Spill Response & Decontamination
In the event of a spill, standard sweeping is strictly prohibited, as the friction can trigger energetic decomposition[4], and the resulting dust cloud will cause severe ocular and respiratory irritation[7].
Fig 2: State-dependent spill response and neutralization pathway.
Step-by-Step Spill Recovery:
-
Isolation: Immediately halt operations and evacuate the immediate 5-meter radius[3].
-
Suppression (For Dry Spills): Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a dilute buffer) using a spray bottle. Causality: Dampening the powder eliminates the risk of aerosolization and reduces friction sensitivity[4].
-
Neutralization (For Wet Spills): Apply a weak base (such as sodium bicarbonate powder) to the edges of the spill, working inward to neutralize the propionic acid moiety. Follow with an inert absorbent like diatomaceous earth.
-
Collection: Use a non-sparking, conductive plastic dustpan and brush to collect the slurry[6].
-
Surface Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution, followed by a thorough wipe-down with 70% ethanol or isopropanol.
Waste Disposal & Logistical Plan
Improper disposal of tetrazole-containing acids can lead to dangerous incompatibilities in waste carboys.
-
Segregation: Never mix 2-(4-Tetrazol-1-yl-phenoxy)-propionic acid waste with strong oxidizers, heavy metals, or strong bases. Heavy metals can form highly shock-sensitive tetrazole salts[3].
-
Labeling: Clearly label all waste containers as "Hazardous Waste: Acidic Organic / Potential Energetic".
-
Physical State: Do not compact dry waste containing this compound. Pressure and friction inside a waste bin can trigger decomposition[4]. Store waste in a cool, well-ventilated area away from direct sunlight or heat sources[6].
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
